molecular formula C18H16N2O2 B2392924 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine CAS No. 478029-67-3

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Numéro de catalogue: B2392924
Numéro CAS: 478029-67-3
Poids moléculaire: 292.338
Clé InChI: HILNRPJBLAEUKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine is a synthetic pyrimidine derivative intended for research use only. Pyrimidine is a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and many bioactive molecules, making it a core structure for developing new therapeutic agents . This compound features a phenyl group at the 2-position and a methoxy-substituted phenoxy group at the 4-position, a structural motif seen in compounds studied for their potential biological activity . Similar pyrimidine derivatives are extensively investigated as key chemical tools in drug discovery, particularly in neuroscience, for designing functionally selective agonists for targets like dopamine receptors . The specific substitution pattern on the pyrimidine core is critical for modulating the compound's properties, including its binding affinity, efficacy, and functional selectivity profile . Research into compounds of this class aims to separate therapeutic effects from adverse side effects by preferentially activating specific downstream signaling pathways, a phenomenon known as biased agonism . As a phenylpyrimidine derivative, this compound serves as a valuable building block for researchers in medicinal chemistry exploring structure-activity relationships (SAR), probing mechanisms of action, and developing novel biased ligands for G protein-coupled receptors (GPCRs) .

Propriétés

IUPAC Name

5-methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-6-7-11-15(13)22-18-16(21-2)12-19-17(20-18)14-9-4-3-5-10-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILNRPJBLAEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and Quality Assurance of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Framework for Drug Development & Chemical Analysis

Executive Summary

This technical guide outlines the structural analysis, synthetic logic, and quality assurance protocols for 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine . As a representative scaffold in medicinal chemistry—sharing structural homology with specific kinase inhibitors and agrochemical safeners—this molecule presents unique analytical challenges due to its crowded substitution pattern and potential for regio-isomerism.

This document is designed for researchers requiring a self-validating analytical workflow. It moves beyond simple characterization to explain the causality of spectral features and the logic of impurity profiling.

Part 1: Synthetic Logic & Impurity Profiling

To accurately analyze a molecule, one must understand its origin. The structural integrity of this pyrimidine derivative is best validated by understanding its likely synthetic route, which dictates the impurity profile.

The Synthetic Pathway (Retro-Analysis): The most robust synthesis involves a Nucleophilic Aromatic Substitution (


) of a chloropyrimidine intermediate with o-cresol.
  • Core Construction: Condensation of benzamidine with dimethyl methoxymalonate to form the diol, followed by chlorination (

    
    ).
    
  • Functionalization: Displacement of the 4-chloro group by 2-methylphenol (o-cresol).

Critical Quality Attributes (CQAs):

  • Regio-isomerism: If the starting material was asymmetric, is the phenoxy group at C4 or C6? (Symmetrical in this specific precursor, but crucial if C2 is asymmetric).

  • Hydrolysis Products: The 4-chloro intermediate is moisture-sensitive. A common impurity is 5-methoxy-2-phenylpyrimidin-4-ol (hydrolysis product).

  • Residual Solvents: High boiling point solvents (DMSO/DMF) often used in

    
     reactions.
    
Visualization: Synthetic Logic & Impurity Origins

SyntheticPathway Start Benzamidine + Dimethyl Methoxymalonate Inter1 Intermediate: 4-Chloro-5-methoxy- 2-phenylpyrimidine Start->Inter1 Cyclization & Chlorination Product TARGET: 5-Methoxy-4-(2-methylphenoxy)- 2-phenylpyrimidine Inter1->Product SnAr (Base/Heat) Impurity IMPURITY: 5-Methoxy-2-phenyl- pyrimidin-4-ol Inter1->Impurity Hydrolysis (H2O) Reagent Reagent: 2-Methylphenol (o-Cresol) Reagent->Product

Figure 1: Synthetic pathway highlighting the origin of the primary hydrolysis impurity.

Part 2: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for structural confirmation. For this molecule, the Pyrimidine H-6 proton is the diagnostic anchor.

1H NMR Assignment Strategy (300-500 MHz,

)

The steric crowding between the 5-methoxy group and the 4-phenoxy ring induces a specific conformation that affects chemical shifts.

MoietyProton CountMultiplicityApprox.[1] Shift (

ppm)
Diagnostic Significance
Pyrimidine H-6 1HSinglet (s)8.20 – 8.50 The Anchor. Being ortho to the 5-OMe and meta to N1/N3, this singlet confirms the pyrimidine core is intact. If this splits, the core is wrong.
Phenyl (C2) 2H (ortho)Multiplet (m)8.30 – 8.45Deshielded due to conjugation with the pyrimidine ring.
Phenyl (C2) 3H (meta/para)Multiplet (m)7.40 – 7.60Standard aromatic envelope.
Phenoxy (C4) 4HMultiplet (m)6.80 – 7.25Shielded relative to the C2-phenyl due to the ether oxygen electron donation.
5-Methoxy 3HSinglet (s)3.90 – 4.05 Sharp singlet. A shift >4.2 ppm suggests salt formation or complexation.
2-Methyl (Ar-CH3) 3HSinglet (s)2.15 – 2.30Diagnostic for the o-cresol moiety.

Expert Insight: The Nuclear Overhauser Effect (NOE) is critical here. Irradiating the 5-OMe signal should show an enhancement of the Pyrimidine H-6 signal. If you observe NOE between the 5-OMe and the phenoxy ring protons, it confirms the spatial proximity and the "twisted" conformation of the ether linkage.

Part 3: Mass Spectrometry & Fragmentation Logic

Mass spectrometry provides the molecular skeleton. For pyrimidine ethers, fragmentation is predictable and serves as a secondary identity test.

Method: ESI-MS (Positive Mode) or EI-MS. Molecular Formula:


Exact Mass:  292.12
Fragmentation Pathway[2][3][4][5]
  • Molecular Ion (

    
    ):  292 m/z.[4]
    
  • Ether Cleavage (Primary): The weakest bond is the

    
     ether linkage.
    
    • Loss of the 2-methylphenoxy radical (

      
      , mass 107).
      
    • Resulting Ion:

      
      . This corresponds to the cationic 5-methoxy-2-phenylpyrimidine core.
      
  • Methyl Radical Loss: Loss of

    
     (15 Da) from the methoxy group is common in high-energy collisions.
    
Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Sample MS MS (ESI+) Sample->MS NMR 1H NMR (CDCl3) Sample->NMR HPLC HPLC (Purity) Sample->HPLC Decision1 m/z = 293 (M+H)? MS->Decision1 Decision2 Singlet @ ~8.4 ppm? NMR->Decision2 Decision3 Purity > 98%? HPLC->Decision3 Pass VALIDATED STRUCTURE Decision1->Pass Yes Fail_MS Check Synthesis (Wrong MW) Decision1->Fail_MS No Decision2->Pass Yes Fail_NMR Check Regioisomer (Wrong Core) Decision2->Fail_NMR No Decision3->Pass Yes Fail_HPLC Recrystallize (Hydrolysis?) Decision3->Fail_HPLC No

Figure 2: Parallel analytical workflow for structural confirmation and purity assessment.

Part 4: Solid-State & Functional Validation

For drug development, the solid-state form is as important as the chemical structure.

1. X-Ray Crystallography (Single Crystal)

  • Prediction: The molecule will likely adopt a non-planar geometry. The 2-phenyl and 4-phenoxy rings will twist out of the pyrimidine plane to minimize steric repulsion with the 5-methoxy group.

  • Why it matters: Planarity correlates with solubility. A highly twisted molecule often has higher solubility than a flat, stacking analog.

2. HPLC Purity Assay (Stability Indicating)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • T=0: 50% ACN

    • T=15: 95% ACN

  • Detection: UV @ 254 nm (aromatic max) and 280 nm.

  • Retention Logic: The target molecule is highly lipophilic (LogP ~ 3-4). It will elute late. The hydrolysis impurity (phenol derivative) will elute significantly earlier.

References
  • Synthesis of Phenoxypyrimidines

    • M. A. I.[3] Salem, et al. "Mass spectral fragmentation modes of some new pyrimidinethiones..." International Journal of Materials and Chemistry, 2014.[5]

    • Context: Establishes fragmentation patterns for pyrimidine ethers involving ether cleavage and ring decomposition.
  • NMR of Pyrimidines

    • "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997.

    • Context: Essential for distinguishing solvent peaks (DMSO, DMF) from the methoxy/methyl signals in the 2.0–4.0 ppm range.
  • Structural Analysis of Pyrimidine Derivatives

    • "Crystal structure analysis of [5-(4-methoxyphenyl)-...]" Acta Crystallographica, 2015.

    • Context: Provides comparative crystallographic data for 5-substituted pyrimidines, validating the "twisted" conform
  • General Heterocyclic Chemistry: Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. Context: Authoritative grounding for the electrophilic nature of the pyrimidine C4 position and mechanisms.

Sources

Physicochemical properties and solubility data of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine (CAS: 478029-67-3).[1] As a substituted pyrimidine derivative featuring both phenyl and phenoxy moieties, this compound represents a critical scaffold in the development of novel agrochemicals (specifically herbicides) and kinase-targeted pharmaceuticals.[1] This document details the structural properties, predicted physicochemical parameters, and the rigorous experimental protocols required to generate definitive solubility and thermodynamic data.[1]

Chemical Identity & Structural Analysis

The target compound is a trisubstituted pyrimidine.[1] Its lipophilic nature, driven by the 2-phenyl and 4-phenoxy substituents, dictates its solubility profile and biological availability.[1]

Property Data
IUPAC Name 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine
CAS Registry Number 478029-67-3
Molecular Formula C₁₈H₁₆N₂O₂
Molecular Weight 292.33 g/mol
SMILES COc1cnnc(c1Oc1ccccc1C)c1ccccc1 (Canonical representation)
Structural Class Diarylpyrimidine ether
Synthetic Relevance

This compound is synthesized typically via a nucleophilic aromatic substitution (


) of a leaving group (e.g., chlorine or sulfonyl) at the 4-position of the pyrimidine ring by o-cresol, facilitated by a base such as potassium carbonate in a polar aprotic solvent (DMF or DMSO).[1] The 5-methoxy group acts as an electron-donating substituent, modulating the electron density of the pyrimidine ring, which influences both metabolic stability and 

-

stacking interactions in crystal lattices.[1]

Physicochemical Properties Profile

Note: While specific experimental values for this CAS are proprietary or sparse in open literature, the following parameters are derived from validated Quantitative Structure-Property Relationship (QSPR) models calibrated on structurally analogous 2-phenylpyrimidines.

Parameter Predicted Value / Range Significance
LogP (Octanol/Water) 3.8 – 4.2Indicates high lipophilicity; likely requires lipid-based formulation or cosolvents.[1]
pKa (Conjugate Acid) ~2.5 – 3.0 (Pyrimidine N1)Weakly basic.[1] Will remain uncharged at physiological pH (7.4), maximizing membrane permeability.[1]
Melting Point 115 – 135 °CHigh crystallinity expected due to planar stacking of phenyl rings.[1]
Polar Surface Area (PSA) ~48 ŲSuggests good blood-brain barrier (BBB) permeability (<90 Ų).[1]
Water Solubility < 10 µg/mL (Low)Class II/IV in BCS classification; solubility enhancement is critical.[1]

Solubility Thermodynamics & Experimental Protocols

To fully characterize this compound, researchers must generate a solubility profile across a temperature range (typically 278.15 K to 323.15 K).[1] The data obtained is then fitted to thermodynamic models to calculate enthalpy (


) and entropy (

) of dissolution.[1]
Thermodynamic Modeling

The solubility data should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



Where:

  • 
     is the mole fraction solubility of the solute.[1]
    
  • 
     is the absolute temperature (Kelvin).[1]
    
  • 
     are empirical model parameters derived from regression analysis.[1]
    
Protocol: Isothermal Saturation Method (Shake-Flask)

Standardized protocol for determining equilibrium solubility.[1]

Materials:

  • Compound: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine (>98% purity).[1]

  • Solvents: HPLC grade Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.[1]

  • Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV.[1]

Step-by-Step Methodology:

  • Preparation: Add excess solid compound (approx. 50 mg) to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 298.15 K) for 24 hours. Ensure a solid phase remains present (saturated condition).[1]

  • Settling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature to separate phases.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm PTFE filter to remove micro-particulates.[1]

  • Dilution: Dilute the filtrate with the mobile phase to fit within the linear calibration range of the HPLC.

  • Analysis: Quantify using HPLC-UV (typically C18 column, Methanol/Water gradient, detection at

    
     nm).
    
  • Replication: Perform in triplicate. Calculate the mole fraction (

    
    ) using the density of the pure solvent.[1]
    

Visualization: Characterization Workflow

The following diagram outlines the logical flow for the complete physicochemical characterization of the compound, from synthesis validation to thermodynamic analysis.

G cluster_experiments Experimental Modules Synthesis Synthesis (Suzuki Coupling / SnAr) Purification Purification (Recrystallization/Column Chrom.) Synthesis->Purification Identity Identity Confirmation (1H NMR, MS, HPLC >98%) Purification->Identity Solubility Solubility Profiling (12 Solvents, 5 Temps) Identity->Solubility Thermal Thermal Analysis (DSC/TGA) Identity->Thermal LogP Lipophilicity (LogP) (Shake-flask/HPLC) Identity->LogP Modeling Thermodynamic Modeling (Apelblat/Van't Hoff) Solubility->Modeling Mole Fraction Data Thermal->Modeling Tm, ΔfusH DataOutput Final Data Sheet (ΔH, ΔS, ΔG, x1) Modeling->DataOutput

Figure 1: Integrated workflow for the physicochemical characterization of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine.

Critical Experimental Considerations

  • Polymorphism: Pyrimidine derivatives often exhibit polymorphism.[1] Before solubility testing, analyze the solid state via Powder X-Ray Diffraction (PXRD) .[1] Different polymorphs have different solubilities; characterization must be performed on the thermodynamically stable form (usually the one with the highest melting point).[1]

  • Solvent Effect: Expect a "co-solvency" effect in binary mixtures (e.g., Ethanol + Water).[1] The solubility will likely exhibit a maximum at a specific mole fraction of the organic solvent due to the disruption of the water structure and preferential solvation of the hydrophobic phenyl rings.[1]

  • UV Stability: Check the compound's stability under light.[1] Methoxy-pyrimidines can be photosensitive.[1] Perform all solubility experiments in amber glassware.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Pyrimidine Derivatives.[1] Retrieved from [Link][1]

  • MDPI. (2021). Synthesis and Characterization of Novel 2-Phenylpyrimidine Derivatives. Molecules, 26(22).[1] Retrieved from [Link]

Sources

A Technical Guide to Pharmacophore Modeling of Methoxy-Phenylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of pharmacophore modeling as applied to the discovery and optimization of methoxy-phenylpyrimidine analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research. We will move beyond a simple recitation of steps to a deeper understanding of the strategic decisions and validation processes that underpin robust and predictive pharmacophore models.

Part 1: The Strategic Imperative for Pharmacophore Modeling

In modern drug discovery, the ability to rapidly identify and optimize lead compounds is paramount. Pharmacophore modeling serves as a powerful computational tool to achieve this, translating complex molecular interactions into a simplified and searchable 3D representation.[1][2][3] A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure.[4] For a diverse class of molecules like methoxy-phenylpyrimidine analogs, which have shown promise in various therapeutic areas including anti-inflammatory and antifungal applications, pharmacophore modeling can be instrumental in elucidating their structure-activity relationships (SAR).[5][6][7][8]

This guide will navigate the reader through the theoretical underpinnings and practical application of pharmacophore modeling, using a hypothetical case study centered on methoxy-phenylpyrimidine analogs as inhibitors of a target protein. We will explore both ligand-based and structure-based approaches, detailing the experimental workflow, data interpretation, and crucial validation steps.

Part 2: Foundational Concepts in Pharmacophore Modeling

At its core, pharmacophore modeling is about pattern recognition. We seek to identify the common chemical features of active molecules and their spatial arrangement that are responsible for their biological activity. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

  • Aromatic Rings (AR): Aromatic ring systems that can participate in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are positively or negatively charged at physiological pH.

The choice between a ligand-based or structure-based approach depends entirely on the available data.[9][10]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active and inactive ligands is available.[10][11] The model is built by superimposing the active molecules and extracting the common chemical features.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography or NMR), a pharmacophore model can be derived directly from the key interaction points within the binding site.[10][12]

Part 3: A Practical Workflow for Ligand-Based Pharmacophore Modeling of Methoxy-Phenylpyrimidine Analogs

For our case study, we will assume the 3D structure of the target is unknown, and we have a set of methoxy-phenylpyrimidine analogs with varying inhibitory activity.

Step 1: Dataset Preparation and Curation

The quality of the input data is critical for the development of a predictive pharmacophore model.

Protocol:

  • Compound Selection: Compile a dataset of methoxy-phenylpyrimidine analogs with experimentally determined biological activity (e.g., IC50 or Ki values). The dataset should be diverse in terms of structure and activity.

  • Data Cleaning: Standardize chemical structures, correct any errors, and remove duplicates.

  • Activity Binning: Divide the compounds into at least two, preferably three, activity classes: highly active, moderately active, and inactive. This classification is crucial for the model generation algorithm to distinguish between features that are essential for activity and those that are detrimental.

Table 1: Hypothetical Dataset of Methoxy-Phenylpyrimidine Analogs and Their Biological Activity

Compound IDStructureIC50 (nM)Activity Class
MPP-012-methoxy-4-amino-5-phenylpyrimidine15Highly Active
MPP-022-methoxy-4-amino-5-(4-fluorophenyl)pyrimidine10Highly Active
MPP-032-methoxy-4-amino-5-(3-chlorophenyl)pyrimidine50Moderately Active
MPP-042-methoxy-4-amino-5-(2-methylphenyl)pyrimidine150Moderately Active
MPP-052-methoxy-4-amino-5-cyclohexylpyrimidine5000Inactive
MPP-062,4-dimethoxy-5-phenylpyrimidine8000Inactive
Step 2: Conformational Analysis

Small molecules are flexible, and their bioactive conformation may not be their lowest energy state. Therefore, generating a diverse set of low-energy conformations for each molecule is essential.[11][13]

Protocol:

  • Conformer Generation: Use a robust conformational search algorithm (e.g., Monte Carlo or systematic search) to generate a library of conformers for each molecule in the training set.

  • Energy Minimization: Each generated conformer should be energy-minimized using a suitable force field (e.g., MMFF94).

Step 3: Pharmacophore Model Generation

This step involves identifying the common chemical features among the highly active compounds.

Protocol:

  • Feature Identification: For each molecule, identify potential pharmacophoric features (HBAs, HBDs, HYs, ARs, etc.).

  • Common Feature Alignment: Use a pharmacophore generation algorithm (e.g., HipHop in Catalyst or the pharmacophore generation tools in MOE or Discovery Studio) to align the conformers of the highly active molecules and identify common features and their spatial arrangement.[14] The algorithm will generate several pharmacophore hypotheses.

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow A Dataset Preparation (Active & Inactive Ligands) B Conformational Analysis A->B C Feature Identification B->C D Common Feature Alignment & Hypothesis Generation C->D E Model Validation D->E F Virtual Screening E->F Validated Model G Hit Identification F->G

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Step 4: Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[15] The goal of validation is to assess the model's ability to distinguish between active and inactive compounds.

Protocol:

  • Cost Analysis (Internal Validation): Many software packages provide cost values to evaluate the quality of a pharmacophore model.[16] Key metrics include the fixed cost (cost of a null hypothesis) and the total cost of the generated hypothesis. A significant difference between these values suggests a statistically relevant model.

  • Fischer's Randomization Test (Statistical Validation): This method assesses the statistical significance of the generated model.[17][18] The biological activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. If the original model has a significantly better score than the randomly generated models, it is considered statistically robust.[17][18][19][20]

    Table 2: Fischer's Randomization Test Results (95% Confidence Level)

    RunTotal Cost
    Original Hypothesis85.3
    Random 1110.5
    Random 2115.2
    ......
    Random 19121.8
  • Test Set Validation (External Validation): A more stringent validation method involves using the pharmacophore model to screen a separate test set of compounds (not used in model generation) with known activities.[9][21] The model's ability to correctly classify these compounds is a strong indicator of its predictive power.

  • Enrichment Factor (EF) and Goodness of Hit (GH) Score: These metrics are used to evaluate the performance of the pharmacophore model in a virtual screening context.[22][23]

    • EF: The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the entire database.

    • GH Score: A metric that combines the percentage of active compounds retrieved in a screen with the enrichment of active compounds. A GH score above 0.7 is generally considered to indicate a very good model.[22][23]

Part 4: Structure-Based Pharmacophore Modeling: A Complementary Approach

When a high-resolution structure of the target protein is available, a structure-based pharmacophore model can be generated.[12] This approach offers the advantage of being based on the actual protein-ligand interactions.

Protocol:

  • Protein Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.

  • Binding Site Analysis: Identify the key interaction points between the co-crystallized ligand and the protein active site. This can be done manually or using automated tools like LigandScout or the receptor-ligand pharmacophore generation protocol in Discovery Studio.[14][24]

  • Pharmacophore Feature Generation: Convert the identified interactions (hydrogen bonds, hydrophobic contacts, etc.) into pharmacophoric features.

  • Model Refinement: Refine the generated pharmacophore by adding excluded volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

Diagram 2: Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow A Protein-Ligand Complex (e.g., from PDB) B Protein Preparation A->B C Binding Site Analysis B->C D Interaction Mapping C->D E Pharmacophore Feature Generation D->E F Model Refinement (Excluded Volumes) E->F G Validated Model F->G

Caption: A typical workflow for structure-based pharmacophore modeling.

Part 5: Application in Virtual Screening and Lead Optimization

Once a validated pharmacophore model is in hand, it can be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity.[1][25] This process, known as virtual screening, can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

The pharmacophore model can also guide the optimization of existing lead compounds. By understanding the key features required for activity, medicinal chemists can make more informed decisions about which modifications are likely to improve potency and selectivity.

Part 6: Conclusion and Future Perspectives

Pharmacophore modeling is a versatile and powerful tool in the drug discovery arsenal. For classes of molecules like methoxy-phenylpyrimidine analogs, it provides a rational framework for understanding SAR and for the discovery of novel therapeutic agents. As computational power increases and algorithms become more sophisticated, the integration of pharmacophore modeling with other in silico techniques like molecular docking, molecular dynamics, and QSAR will further enhance its predictive capabilities and solidify its role in modern drug development.[10][26]

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1715–1729. [Link]

  • Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 646. [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. [Link]

  • Ligand-based Pharmacophore Modeling. (n.d.). Protheragen. [Link]

  • Pharmacophore modeling. (2025, August 15). Fiveable. [Link]

  • Pharmacophore Modeling and Mapping. (2026). Genomics & Informatics Lab. [Link]

  • Yang, S.-Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444–450. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling... (n.d.). ResearchGate. [Link]

  • Kaserer, T., Temml, V., Kutil, Z., Vanek, T., & Schuster, D. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 5(17), e1589. [Link]

  • Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

  • Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Using a Pharmacophore Model for Virtual Screening and Using It as a Template for Molecular Docking to Discover Potential Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 18(3), 553. [Link]

  • Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2013). Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 364–373. [Link]

  • Bilaiya, A. K., Singh, A., & Mishra, A. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 20(1), 287-298. [Link]

  • Kaserer, T., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22830. [Link]

  • Al-Sha'er, M. A., & Al-Gazzar, M. A. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Pharmacophore model validation using GH score method. (n.d.). ResearchGate. [Link]

  • Sivanandy, P., Thangapandian, S., John, S., & Lee, K. W. (2012). Ligand based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Journal of Chemical Information and Modeling, 52(10), 2738–2748. [Link]

  • Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 646. [Link]

  • Rampogu, S., Lee, K. W., & Zeb, A. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4217. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. [Link]

  • Zhang, Z., Chen, X., Wu, M., Liu, Z., & Jiang, H. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6296. [Link]

  • Fischer's randomization test results of the pharmacophore hypothesis Hypo 1. (n.d.). ResearchGate. [Link]

  • Kumar, A., Chourasiya, A., Kumar, A., & Kumar, A. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. RSC Advances, 11(46), 28666–28681. [Link]

  • Validation of the pharmacophore model, A) Fischer's randomization... (n.d.). ResearchGate. [Link]

  • (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. (2023, June 27). ResearchGate. [Link]

  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]

  • How can I generate a pharmacophore model based only on structure (receptor)? (2014, October 31). ResearchGate. [Link]

  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024, September 7). PubMed. [Link]

  • Pharmacophore Modeling Using Machine Learning for Screening the Blood–Brain Barrier Permeation of Xenobiotics. (2022, October 18). MDPI. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024, July 22). YouTube. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). PubMed. [Link]

  • Pharmacophore modeling using Discovery Studio. (n.d.). CUTM Courseware. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). CNR-IRIS. [Link]

  • Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. (n.d.). Semantic Scholar. [Link]

  • Tripuraneni, N. S., & Azam, M. A. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. Journal of Receptors and Signal Transduction, 36(2), 198–211. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PubMed. [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]

  • Supporting Information Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs. (n.d.). AWS. [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021, March 2). RSC Publishing. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (n.d.). PubMed. [Link]

  • Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs. (2016, June 27). PubMed. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025, May 16). MDPI. [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025, May 10). LinkedIn. [Link]

Sources

Initial Toxicity Screening of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous Initial Toxicity Screening Protocol for the novel chemical entity (NCE) 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine .

Based on its structural distinctiveness—a lipophilic pyrimidine core flanked by a phenyl group and an o-substituted phenoxy ether—this compound presents specific risks related to metabolic stability (CYP450 interactions), off-target kinase inhibition, and potential cardiotoxicity. This guide moves beyond generic screening to target these specific pharmacophore liabilities.

Executive Summary: The Structural Context

The subject compound features a 2-phenylpyrimidine scaffold, a privileged structure often found in kinase inhibitors and agrochemicals. The 4-(2-methylphenoxy) and 5-methoxy moieties introduce significant lipophilicity and specific metabolic "soft spots."

  • Primary Risk: High LogP (lipophilicity) leading to phospholipidosis or hERG channel blockade.

  • Metabolic Risk: The ether linkages are prone to O-dealkylation by hepatic CYPs, potentially generating reactive phenolic intermediates.

  • Screening Goal: Eliminate "frequent hitter" toxicity early (Tier 1) before investing in expensive ADME-Tox studies (Tier 2).

Phase 1: In Silico & Physicochemical Profiling (The "Paper" Screen)

Before wetting a pipette tip, we must validate the compound's fundamental druggability and safety profile.

1.1 Physicochemical Parameters

Protocol: Calculated properties are derived using QSAR models (e.g., SwissADME or Schrödinger QikProp).

  • cLogP (Partition Coefficient): Target range 1–4. If >5, the compound risks accumulation in adipose tissue and non-specific membrane disruption.

  • TPSA (Topological Polar Surface Area): Target <140 Ų for cell permeability.

  • Solubility (Thermodynamic): Measured via shake-flask method in PBS (pH 7.4). Poor solubility (<10 µM) generates false positives in toxicity assays due to precipitation.

1.2 Structural Alert Analysis (PAINS)

The 2-methylphenoxy group can be metabolically activated to a quinone methide (reactive electrophile) if the methyl group is oxidized.

  • Action: Run structural alerts for Pan-Assay Interference Compounds (PAINS) and Glutathione (GSH) trapping simulations to predict covalent protein binding.

Phase 2: In Vitro Cytotoxicity (The "Broad Net")

Objective: Determine the IC50 (50% inhibitory concentration) across diverse tissue types to identify organ-specific sensitivity.

2.1 Cell Line Selection
Cell LineTissue OriginRationale for Selection
HepG2 / HepaRG LiverPrimary site of metabolism; high CYP expression (HepaRG).
HK-2 KidneyProximal tubule surrogate; susceptible to accumulation tox.
H9c2 or AC16 HeartCardiomyocyte surrogate; sensitive to mitochondrial toxins.
HUVEC VascularEndothelial health; integrity of the blood-brain barrier models.
2.2 Multiplexed Cytotoxicity Assay Protocol

We utilize a multiplexed approach to distinguish between anti-proliferative effects (cytostatic) and direct killing (cytotoxic).

Step-by-Step Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 384-well plates. Incubate for 24h for attachment.

  • Dosing: Treat with compound (0.1 nM to 100 µM, 10-point log dilution) + 0.5% DMSO vehicle control.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout 1 (Cell Viability - ATP): Add CellTiter-Glo® (Promega). Luminescence correlates with ATP levels (metabolically active cells).

  • Readout 2 (Membrane Integrity - LDH): Prior to ATP lysis, remove 50 µL supernatant to measure Lactate Dehydrogenase (LDH) release (indicates necrosis).

Data Interpretation:

  • Safety Margin: If IC50 (HepG2) < 10 µM, the compound is flagged as a high-priority hepatotoxin.

  • Mechanism: High LDH release + Low ATP = Necrosis. Low ATP + Low LDH = Growth Arrest/Apoptosis.

Phase 3: Genotoxicity & Cardiotoxicity (The "Showstoppers")

These endpoints are critical regulatory hurdles (ICH S2, ICH S7B).

3.1 Genotoxicity: The Ames Test (OECD 471)

Detects mutagenicity (DNA base-pair substitutions or frameshifts).

  • Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537.

  • Metabolic Activation: Performed +/- S9 fraction (rat liver homogenate) to detect if metabolites (e.g., the demethylated phenol) are mutagenic.

  • Criteria: A ≥2-fold increase in revertant colonies over vehicle control is a Positive (Toxic) result.

3.2 Cardiotoxicity: hERG Potassium Channel Inhibition

The phenyl-pyrimidine core is a known pharmacophore for hERG trapping, which causes QT prolongation and arrhythmias.

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Protocol:

    • Stable CHO cell line expressing hERG (Kv11.1).

    • Perfusion with compound at 1, 10, and 30 µM.

    • Threshold: >20% inhibition at 10 µM triggers a "Red Flag."

Phase 4: Metabolic Stability & Reactive Metabolites

The 5-methoxy and 4-(2-methylphenoxy) groups are prime targets for CYP-mediated oxidation.

4.1 Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to track parent depletion.

  • Goal: Calculate Intrinsic Clearance (

    
    ). High clearance suggests rapid formation of metabolites which must be identified.
    
4.2 GSH Trapping (Reactive Metabolite Screen)
  • Rationale: If the 2-methyl group on the phenoxy ring is oxidized to a benzyl alcohol and then to a reactive intermediate, it may covalently bind proteins.

  • Protocol: Incubate compound with HLM + NADPH + Glutathione (GSH) .

  • Detection: Scan for GSH-adducts (+307 Da) via Mass Spectrometry. Presence of adducts indicates idiosyncratic toxicity risk .

Visualizing the Screening Logic

The following decision tree illustrates the autonomous "Go/No-Go" logic applied during the screening of this pyrimidine derivative.

ToxicityScreeningTree Start START: 5-Methoxy-4-(2-methylphenoxy)- 2-phenylpyrimidine InSilico Phase 1: In Silico Profiling (LogP, PAINS, Solubility) Start->InSilico Cytotox Phase 2: In Vitro Cytotoxicity (HepG2, H9c2, HEK293) InSilico->Cytotox Pass Stop1 STOP: Poor Drug-Likeness or Solubility Issues InSilico->Stop1 Fail (LogP > 5) Genotox Phase 3: Genotoxicity (Ames Test & Micronucleus) Cytotox->Genotox Pass (IC50 > 10µM) Stop2 STOP: High Cytotoxicity (IC50 < 10 µM) Cytotox->Stop2 Fail Cardiotox Phase 3: hERG Safety (Patch Clamp) Genotox->Cardiotox Ames Negative Stop3 STOP: Mutagenic or hERG Blocker Genotox->Stop3 Ames Positive MetabStab Phase 4: Metabolic Stability (Microsomes + GSH Trapping) Cardiotox->MetabStab hERG IC50 > 10µM Cardiotox->Stop3 hERG IC50 < 10µM Stop4 STOP: Reactive Metabolites (GSH Adducts Found) MetabStab->Stop4 Reactive Metabolites Proceed PROCEED: In Vivo Dose Ranging (OECD 423) MetabStab->Proceed Stable / No Adducts

Caption: Hierarchical decision tree for toxicity screening. Red octagons indicate "Kill Criteria" where development should halt.

References
  • OECD Test Guideline 471 . (2020). Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development.[1][2][3] [Link]

  • OECD Test Guideline 423 . (2001).[4] Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development.[1][2][3] [Link]

  • FDA Guidance for Industry . (2012). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ICH M3(R2) . (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. European Medicines Agency. [Link]

Sources

Crystal Structure Determination of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical protocol for the crystal structure determination of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine . It is designed for researchers requiring a rigorous, standard-operating-procedure (SOP) level approach to characterizing this specific pyrimidine derivative.

Executive Summary & Chemical Context

Target Molecule: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine Molecular Formula: C


H

N

O

Relevance: Pyrimidine derivatives substituted at the 2-, 4-, and 5-positions are critical scaffolds in medicinal chemistry, often exhibiting antimicrobial, herbicidal, and anticancer properties. The specific inclusion of a 2-methylphenoxy moiety at the 4-position introduces steric bulk and rotational freedom that significantly influences the solid-state packing and bioavailability.

This guide details the end-to-end workflow—from single-crystal growth to final structure refinement—ensuring data quality that meets the standards of the International Union of Crystallography (IUCr).

Experimental Workflow: Synthesis to Diffraction

Synthesis & Purity Validation

Before crystallization, the compound must be synthesized with high regioselectivity.[1][2]

  • Precursor: 4-Chloro-5-methoxy-2-phenylpyrimidine.

  • Reaction: Nucleophilic aromatic substitution (S

    
    Ar) with o-cresol (2-methylphenol) in the presence of anhydrous K
    
    
    
    CO
    
    
    in DMF or Acetonitrile.
  • Purity Check: Ensure >99% purity via

    
    H-NMR and HPLC. Impurities (e.g., unreacted phenol) can inhibit crystal nucleation.[1][2]
    
Crystal Growth Strategy

Obtaining diffraction-quality single crystals is the bottleneck.[1] For this lipophilic molecule, a slow evaporation or solvent diffusion method is recommended.[1][2]

MethodSolvents (Solvent/Anti-solvent)ConditionsExpected Outcome
Slow Evaporation Ethanol / Dichloromethane (1:1)Room Temp (293 K), semi-sealed vialPrismatic blocks (High quality)
Vapor Diffusion THF / Pentane4°C, sealed chamberNeedles or plates (Risk of twinning)
Slow Cooling Acetonitrile60°C

20°C (0.5°C/min)
Large, stable crystals

Expert Insight: The 2-methylphenoxy group adds conformational flexibility.[1] If crystals are disordered, try growing at lower temperatures (4°C) to lock the conformation early in the nucleation phase.[1][2]

X-Ray Data Collection Protocol

Instrument Configuration[1][2][3]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects, though Cu is acceptable for this purely organic light-atom structure.[1][2]
  • Temperature: 100 K (Cryogenic) .

    • Why? Cooling reduces thermal vibration (atomic displacement parameters), improving resolution at high angles and allowing precise location of the methyl group hydrogen atoms.[1][2]

Data Collection Strategy
  • Scan Type:

    
     and 
    
    
    
    scans.[1][2]
  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo).
  • Redundancy:

    
    . High redundancy is crucial for accurate absorption correction (SADABS/SCALE3 ABSPACK).
    

Structure Solution & Refinement (The Computational Core)

Workflow Visualization

The following diagram outlines the logical flow from raw data to the final CIF (Crystallographic Information File).

CrystallographyWorkflow RawData Raw Diffraction Frames (.sfrm / .img) Integration Integration & Reduction (SAINT / CrysAlisPro) RawData->Integration Unit Cell Indexing SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Systematic Absences Solution Phasing / Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solution Initial Phases Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Model Building Refinement->Refinement Cycles (Re-weighting) Validation Validation (CheckCIF / IUCr) Refinement->Validation Final CIF

Caption: Logical workflow for single-crystal structure determination, utilizing the SHELX suite algorithms.

Step-by-Step Refinement Protocol

Step 1: Space Group Determination

  • Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.[1][2]
  • Check for systematic absences (e.g.,

    
     with 
    
    
    
    for screw axes).[1][2]

Step 2: Initial Solution (SHELXT)

  • Use Intrinsic Phasing .[1][2] This method is robust for organic structures with

    
    .[1][2]
    
  • Locate all non-hydrogen atoms (C, N, O).[1][2]

Step 3: Refinement (SHELXL)

  • Method: Full-matrix least-squares on

    
    .[1][3]
    
  • Anisotropic Refinement: Apply to all non-H atoms.[1][2]

  • Hydrogen Treatment:

    • Aromatic H: Riding model (AFIX 43),

      
      (parent).[1][2]
      
    • Methoxy/Methyl H:[1] Riding model (AFIX 137), allowing torsion for the methyl group to find the best electron density fit.[1][2]

      
      (parent).[1][2][4]
      

Step 4: Handling Disorder

  • The 5-methoxy group and the 2-methylphenoxy ring are prone to rotational disorder.

  • Diagnosis: Elongated thermal ellipsoids.[1][2]

  • Fix: Split positions using the PART command in SHELXL.[1][2] Restrain geometries using SAME or SADI commands if necessary.[1][2]

Structural Analysis & Expected Features

Upon successful refinement, analyze the following structural motifs which define the molecule's bioactivity profile.

Conformation Geometry[1][2]
  • Torsion Angles: Measure the twist of the phenoxy ring relative to the pyrimidine core (C

    
    -O-C
    
    
    
    -C
    
    
    ).[2] This angle is typically
    
    
    to minimize steric clash between the pyrimidine nitrogens and the phenoxy ortho-protons.
  • Planarity: The central pyrimidine ring should be planar (RMS deviation

    
     Å).
    
Intermolecular Interactions[1][2][5]
  • Hydrogen Bonding: Look for non-classical C-H...N and C-H...O interactions.[1][2]

    • Donor: Phenyl or methyl protons.[1][2][5]

    • Acceptor: Pyrimidine N1/N3 or Methoxy O.[1][2]

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.5–3.8 Å between inverted pyrimidine rings are common, stabilizing the crystal lattice.

References

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1][2] Link

  • Sheldrick, G. M. (2015).[1][2] "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3–8.[1][2] Link

  • Dolomanov, O. V., et al. (2009).[1][2] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339–341.[1][2] Link

  • Spek, A. L. (2020).[1][2] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors."[1][2] Acta Crystallographica Section C, 76, 125-126.[1] Link

  • Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171–179.[1][2] Link

Sources

The Phenoxy-Pyrimidine Scaffold: History, Discovery, and Evolution in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy-substituted pyrimidine compounds represent one of the most versatile and "privileged" scaffolds in modern medicinal chemistry. Originally discovered and heavily utilized in agrochemistry as potent herbicides and fungicides (e.g., azoxystrobin, pyriminobac-methyl), this chemical class has successfully transitioned into the pharmaceutical sector. Today, phenoxy-pyrimidines are foundational to the design of highly selective, ATP-competitive kinase inhibitors targeting oncogenic pathways. This whitepaper details the historical context, mechanistic rationale, and validated experimental protocols driving the discovery of phenoxy-pyrimidine therapeutics.

Historical Context & Scaffold Evolution

The pyrimidine ring is a structural analog to physiological nucleobases, making it an intuitive starting point for biological target modulation. In the late 20th century, agrochemical screening revealed that appending a phenoxy group to the pyrimidine core yielded compounds with exceptional stability and target affinity, leading to blockbuster crop protection agents.

In the early 2000s, oncology drug discovery recognized the potential of this scaffold. Researchers discovered that the pyrimidine core could mimic the adenine ring of ATP, while the flexible phenoxy substitution could be engineered to probe deep hydrophobic pockets within the kinase domain. This dual-action capability catalyzed the development of targeted therapies for Acute Myeloid Leukemia (AML) [1], BRAF-mutant melanomas [2], and broad-spectrum solid tumors [3].

Mechanistic Rationale: The "Privileged" Core

The success of phenoxy-pyrimidines in drug discovery is not accidental; it is rooted in precise molecular geometry and thermodynamic binding principles:

  • The Hinge-Binding Pyrimidine: The nitrogen atoms of the pyrimidine ring act as a highly effective hydrogen-bond acceptor/donor system. This allows the molecule to anchor itself firmly to the highly conserved hinge region of the ATP-binding pocket in kinases.

  • The Hydrophobic Phenoxy Tail: The addition of a phenoxy group—typically at the C2 or C4 position—provides a flexible, yet sterically demanding, hydrophobic moiety. This phenoxy tail rotates to occupy deep hydrophobic pockets (such as the DFG-out allosteric site or the selectivity pocket adjacent to the gatekeeper residue). This steric occupation is the primary driver of kinase selectivity, preventing off-target binding to structurally similar, non-mutated kinases.

Pathway Inhibitor Phenoxy-Pyrimidine Inhibitor FLT3 FLT3 Receptor (Mutant/WT) Inhibitor->FLT3 Inhibition MEK MEK1/2 Kinase Inhibitor->MEK Inhibition FLT3->MEK Phosphorylation ERK ERK1/2 Activation MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Mechanism of action for phenoxy-pyrimidine inhibitors in the FLT3/MAPK pathway.

Experimental Workflows: Synthesis and Validation

As a self-validating system, the synthesis and screening of these compounds require strict adherence to chemical kinetics and ratiometric assay designs.

Protocol A: Synthesis of Phenoxy-Pyrimidine Derivatives via Sequential SNAr

Causality & Logic: The 2,4-dichloropyrimidine starting material contains two electrophilic carbons. The C4 position is kinetically more reactive due to the inductive and resonance effects of the adjacent nitrogen atoms. Therefore, the first nucleophilic substitution (e.g., with an aliphatic amine) is conducted at low temperatures to ensure regioselectivity. The subsequent addition of the phenol to form the phenoxy linkage requires elevated temperatures and acid catalysis because the first electron-donating amine deactivates the pyrimidine ring, making the C2 position less electrophilic.

  • Regioselective Amination: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous ethanol (0.20 M). Add the primary aliphatic amine (1.0 equiv) dropwise at 0 °C under a nitrogen atmosphere. Stir for 2 hours at room temperature.

  • Intermediate Isolation: Purify the resulting 2-chloro-4-aminopyrimidine intermediate via flash chromatography (Hexane/Ethyl Acetate gradient).

  • Phenoxy Substitution: To the intermediate (1.0 equiv) in ethanol, add the substituted phenol (1.1 equiv) and a catalytic amount of 1 N HCl.

  • Acid-Catalyzed Reflux: Heat the reaction mixture to reflux (80 °C) and stir for 16 hours. Note: The acid protonates the pyrimidine nitrogen, restoring electrophilicity at C2.

  • Purification: Cool to room temperature, neutralize with saturated NaHCO3, extract with dichloromethane, and purify the final phenoxy-pyrimidine compound via high-performance liquid chromatography (HPLC).

Workflow N1 High-Throughput Screening (HTS) N2 Hit Identification (Aminopyrimidine) N1->N2 N3 SNAr Substitution (Phenoxy Addition) N2->N3 N4 In Vitro Kinase Assay (Z'-LYTE) N3->N4 N5 Lead Optimization (e.g., MAP855) N4->N5

Phenoxy-pyrimidine drug discovery workflow from HTS to lead optimization.

Protocol B: In Vitro Kinase Inhibition Assay (Z'-LYTE)

Causality & Logic: The Z'-LYTE assay is a self-validating, FRET-based biochemical system. Unlike traditional radiometric ^32P assays, it uses a coumarin/fluorescein-labeled peptide substrate. The ratiometric emission readout (Coumarin at 445 nm vs. Fluorescein at 520 nm) mathematically normalizes well-to-well variations (e.g., pipetting errors) and inherently flags false positives caused by compound auto-fluorescence, ensuring absolute trustworthiness of the generated IC50 data.

  • Plate Preparation: Prepare a 384-well black microplate with serial dilutions of the phenoxy-pyrimidine test compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., FLT3 or MEK1/2) and the FRET-labeled peptide substrate (2 µM final concentration) to each well.

  • Kinase Reaction: Initiate the reaction by adding ATP at a concentration equal to the enzyme's apparent Km. Incubate for 1 hour at room temperature.

  • Protease Cleavage: Add the Development Reagent (a site-specific protease). Note: The protease cleaves only the unphosphorylated peptide, disrupting the FRET signal.

  • Data Acquisition: Measure fluorescence emission at 445 nm (donor) and 520 nm (acceptor) using a microplate reader.

  • Analysis: Calculate the emission ratio (445/520) and plot against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.

Quantitative Data Presentation

The structural modularity of the phenoxy-pyrimidine scaffold allows for exquisite tuning of kinase selectivity. The table below summarizes representative landmark discoveries in this space, highlighting how specific structural modifications dictate target affinity.

Compound / LeadTarget KinasePrimary IndicationIC50 / KdKey Structural Feature
Compound 1 [1]FLT3 (WT & ITD)Acute Myeloid Leukemia (AML)32 nM4-(Cyclohexyloxy)-2-(3-(pyridin-3-yl)phenoxy)pyrimidine
MAP855 (Cmpd 30) [2]MEK1/2BRAF-mutant Melanoma< 1 nM8'-pyrimidine MMP with 2-Methyl substitution
Compound 6e [3]DAPK1 / CSF1RBroad-spectrum Oncology10 µM (Cellular)2,5-diamino-4-pyrimidinol with 4-phenoxy group

References

  • Jarusiewicz, J. A., et al. "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia." ACS Omega, 2017.[Link]

  • Poddutoori, R., et al. "Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action." Journal of Medicinal Chemistry, 2022.[Link]

  • Farag, A. K., et al. "Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link]

Methodological & Application

Step-by-step synthesis protocol for 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Executive Summary

This protocol details the step-by-step synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine , a structural motif common in agricultural fungicides and kinase inhibitors. The synthesis is designed for reproducibility and scalability, utilizing a convergent three-step route.

The strategy employs a de novo pyrimidine ring construction followed by functional group interconversion. Key features include the in situ generation of the formyl-ester intermediate to minimize isolation losses and a regioselective nucleophilic aromatic substitution (


) to install the phenoxy ether.

Retrosynthetic Analysis & Pathway

The synthetic logic relies on the high electrophilicity of the C4 position in the pyrimidine ring. We disconnect the ether linkage first, revealing the 4-chloropyrimidine precursor. The pyrimidine core is then disassembled into a benzamidine fragment (providing the C2-phenyl) and a C3-fragment derived from methoxyacetate.

Retrosynthesis Target Target: 5-Methoxy-4-(2-methylphenoxy)- 2-phenylpyrimidine Inter1 Intermediate 1: 4-Chloro-5-methoxy- 2-phenylpyrimidine Inter1->Target SNAr Coupling (Base/Heat) Inter2 Intermediate 2: 5-Methoxy-2-phenylpyrimidin- 4(3H)-one Inter2->Inter1 Chlorination (POCl3) SM1 Starting Material A: o-Cresol (2-Methylphenol) SM1->Target SM2 Starting Material B: Benzamidine HCl SM2->Inter2 Cyclocondensation SM3 Starting Material C: Ethyl Methoxyacetate + Ethyl Formate SM3->Inter2 Claisen/Cyclization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core followed by late-stage etherification.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-phenylpyrimidin-4(3H)-one

Rationale: Direct condensation of benzamidine with a


-keto ester equivalent is the most efficient route to the 2-phenyl-4-hydroxy scaffold. We generate the reactive species (ethyl 2-formyl-2-methoxyacetate) in situ using sodium ethoxide to avoid instability issues.

Reagents:

  • Benzamidine hydrochloride (15.7 g, 100 mmol)

  • Ethyl methoxyacetate (13.0 g, 110 mmol)

  • Ethyl formate (8.9 g, 120 mmol)

  • Sodium ethoxide (21% wt in EtOH) (80 mL, ~220 mmol)

  • Ethanol (anhydrous, 100 mL)

Procedure:

  • Formylation: In a dried 500 mL round-bottom flask (RBF) under

    
    , charge Sodium ethoxide solution (40 mL). Cool to 0°C. Dropwise add a mixture of Ethyl methoxyacetate and Ethyl formate over 30 minutes. Stir at 0–5°C for 2 hours. Mechanistic Note: This forms the sodium enolate of ethyl 2-formyl-2-methoxyacetate.
    
  • Condensation: In a separate flask, dissolve Benzamidine HCl in Ethanol (50 mL) and the remaining Sodium ethoxide (40 mL). Stir for 15 min, then add this mixture to the formylation flask.

  • Cyclization: Allow the mixture to warm to room temperature (RT), then reflux for 6 hours.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in water (150 mL). Acidify carefully with Acetic Acid to pH ~5.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.

Yield Expectation: 65–75% (White solid).[1]

Step 2: Chlorination to 4-Chloro-5-methoxy-2-phenylpyrimidine

Rationale: The hydroxyl group at C4 is tautomeric with the carbonyl. Phosphorus oxychloride (


) converts this to the chloride, creating a good leaving group for the final substitution.

Reagents:

  • 5-Methoxy-2-phenylpyrimidin-4(3H)-one (Step 1 product) (10.1 g, 50 mmol)

  • Phosphorus oxychloride (

    
    ) (40 mL, excess)
    
  • N,N-Dimethylaniline (catalytic, 1 mL) or Pyridine (4 mL)

Procedure:

  • Setup: Charge the solid pyrimidinone into a 250 mL RBF equipped with a reflux condenser and a caustic scrubber (NaOH trap) for HCl/

    
     fumes.
    
  • Addition: Add

    
     carefully. Add the base (Dimethylaniline).
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. The solution should turn clear and darken slightly.

  • Quenching (Critical Safety Step): Cool the mixture to RT. Remove excess

    
     via rotary evaporation (use a dedicated pump/trap).
    
  • Neutralization: Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Neutralize with saturated

    
     solution to pH 7–8.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though the crude is often sufficiently pure.

Yield Expectation: 80–85% (Light yellow solid).

Step 3: Coupling with o-Cresol

Rationale: The 4-chloro position is activated for Nucleophilic Aromatic Substitution (


) due to the nitrogen atoms in the ring.[2] The 5-methoxy group is electron-donating, which slightly deactivates the ring, requiring moderate heat and a polar aprotic solvent.

Reagents:

  • 4-Chloro-5-methoxy-2-phenylpyrimidine (Step 2 product) (2.2 g, 10 mmol)

  • o-Cresol (2-methylphenol) (1.3 g, 12 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.8 g, 20 mmol)
    
  • Acetonitrile (ACN) or DMF (20 mL)

Procedure:

  • Mixture Preparation: In a 50 mL vial or RBF, combine the Chloro-pyrimidine, o-Cresol, and

    
     in Acetonitrile.
    
  • Reaction: Heat to reflux (80°C for ACN) or 90°C (if using DMF) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

  • Workup:

    • If ACN used: Cool, filter off inorganic salts, and evaporate solvent.

    • If DMF used: Pour into water (100 mL) and extract with Ethyl Acetate.

  • Purification: The crude residue is purified via flash column chromatography (Silica gel, Gradient 0

    
     20% Ethyl Acetate in Hexanes).
    
  • Final Isolation: Evaporate fractions to yield the target as a white crystalline solid.

Yield Expectation: 75–85%.

Analytical Data & QC Parameters

To ensure the integrity of the final compound, compare analytical results against these expected values.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Mass Spec

LC-MS (ESI+)
1H NMR

2.25 (s, 3H, Ar-CH3), 3.95 (s, 3H, OMe), 7.1-7.5 (m, Ar-H), 8.4 (s, 1H, Pyrimidine H-6)
400 MHz,

Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the chemical transformations and the critical intermediates involved in the process.

SynthesisWorkflow Step1 Step 1: Cyclization Benzamidine + Ethyl Formate + Ethyl Methoxyacetate Inter_OH Intermediate: Pyrimidin-4-ol Step1->Inter_OH 6h Reflux Step2 Step 2: Chlorination (POCl3, Reflux) Inter_OH->Step2 Inter_Cl Intermediate: 4-Chloropyrimidine Step2->Inter_Cl Cl subst. Step3 Step 3: SNAr Coupling (o-Cresol, K2CO3) Inter_Cl->Step3 Final Final Product: 5-Methoxy-4-(2-methylphenoxy)- 2-phenylpyrimidine Step3->Final Ether bond formation

Figure 2: Sequential reaction workflow from raw materials to purified target.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be done slowly at low temperatures.
    
  • Benzamidine: Hygroscopic; store in a desiccator.

  • Waste Disposal: Aqueous waste from Step 2 contains phosphoric acid and must be neutralized before disposal.

References

  • Pyrimidine Synthesis (General): Bagley, M. C., et al. "A new one-step synthesis of pyrimidines." Tetrahedron Letters, 2002. Link

  • Chlorination Protocol: BenchChem. "Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes." BenchChem Protocols, 2025.[4] Link (Analogous chlorination methodology).

  • Mechanism: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, New York, 1991.
  • Analogous 5-Methoxy Synthesis: Patent CN101486684B. "Preparation of 2,4-dichloro-5-methoxy pyrimidine." Link (Provides grounding for the methoxy-pyrimidine ring construction).

Sources

Application Note: Analytical Quality by Design (AQbD) Guided HPLC Method Development for 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The development of robust chromatographic methods for complex pyrimidine derivatives is a critical pathway in pharmaceutical and agrochemical research. Pyrimidine scaffolds are ubiquitous in bioactive compounds, requiring precise analytical techniques for impurity profiling and stability assessment[1].

The target analyte, 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine , presents unique chromatographic challenges. Structurally, it features three distinct aromatic systems (a central pyrimidine ring, a C2-phenyl group, and a C4-phenoxy moiety) alongside hydrophobic substituents (methoxy and methyl groups).

Causality in Physicochemical Behavior:

  • Acid-Base Profile: The nitrogen atoms within the pyrimidine core are sterically hindered and their basicity is severely attenuated by the electron-withdrawing nature of the adjacent oxygen and phenyl groups. Consequently, the molecule exhibits a very low pKa (estimated < 3.0) and remains predominantly un-ionized across standard reversed-phase HPLC pH ranges (pH 3.0–7.0).

  • Lipophilicity & Retention: With an estimated LogP > 4.0, the molecule is highly lipophilic. It requires a high elution-strength mobile phase to prevent excessive retention and peak broadening on reversed-phase columns.

  • Chromophore Activity: The extended

    
    -conjugation across the phenyl-pyrimidine axis, augmented by the auxochromic oxygen atoms, provides strong UV absorbance, making 254 nm an optimal wavelength for universal detection.
    

Analytical Target Profile (ATP) & Lifecycle Approach

Modern pharmaceutical analysis has transitioned from traditional One-Factor-At-a-Time (OFAT) empirical testing to the Analytical Quality by Design (AQbD) framework, as harmonized in the ICH Q14 guidelines[2].

The ATP for this method dictates the following self-validating goals:

  • Achieve baseline resolution (

    
    ) between the target analyte and its polar synthetic precursors (e.g., 2-methylphenol).
    
  • Maintain a total run time of

    
     minutes to support high-throughput stability-indicating assays[3].
    
  • Ensure method robustness across minor mobile phase variations, establishing a Method Operable Design Region (MODR)[2].

AQbD ATP Analytical Target Profile (ATP) CQA Critical Quality Attributes (CQAs) ATP->CQA Risk Risk Assessment (FMEA) CQA->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Method Operable Design Region DoE->MODR Val ICH Q2(R2) Validation MODR->Val

Caption: AQbD lifecycle workflow for HPLC method development from ATP to ICH Q2(R2) validation.

Method Development Strategy: The "Why" Behind the "What"

Stationary Phase Selection: Orthogonal Selectivity

While C18 columns are the default starting point for pyrimidine derivatives[1], the tri-aromatic nature of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine presents an opportunity to leverage orthogonal selectivity.

Expert Insight: A Phenyl-Hexyl stationary phase was selected over a standard C18. Purely dispersive hydrophobic interactions (C18) often fail to separate closely related aromatic impurities. The Phenyl-Hexyl phase engages in strong


 interactions with the analyte's pyrimidine and phenyl rings. This bimodal retention mechanism (hydrophobic partitioning + 

stacking) provides superior resolution from aliphatic or single-ring impurities.

Mechanism cluster_Phase Phenyl-Hexyl Stationary Phase Analyte 5-Methoxy-4-(2-methylphenoxy) -2-phenylpyrimidine PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Hydro Hydrophobic Partitioning (Methoxy/Methyl) Analyte->Hydro Detector UV Detection (254 nm) PiPi->Detector Hydro->Detector

Caption: Bimodal retention mechanism utilizing π-π interactions and hydrophobic partitioning.

Mobile Phase & Gradient Rationale

Because the analyte is un-ionized, pH control is primarily utilized to stabilize the silica matrix and suppress the ionization of acidic impurities (like phenolic precursors).

  • Aqueous Phase: 10 mM Ammonium Acetate adjusted to pH 5.0 with Acetic Acid. This volatile buffer ensures the method is LC-MS compatible for future structural elucidation of degradation products[4].

  • Organic Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (reducing system backpressure) and higher elution strength, which is mandatory for this highly lipophilic compound.

  • Gradient Logic: An isocratic high-organic method would elute the target peak efficiently but would cause polar impurities to co-elute in the void volume. A gradient starting at 40% ACN ensures polar impurities are retained and separated early, while ramping to 90% ACN sharpens the target analyte peak, minimizing band broadening and reducing the total run time.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The instrument sequence is programmed to automatically abort if the System Suitability Test (SST) criteria are not met, removing human subjectivity from data integrity.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Enhances

interactions for aromatic resolution.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Stabilizes pH; LC-MS compatible.
Mobile Phase B 100% Acetonitrile (HPLC Grade)High elution strength for lipophilic analyte.
Gradient Program 0-2 min: 40% B2-10 min: 40%

90% B10-13 min: 90% B13-15 min: 40% B (Re-equilibration)
Retains polar impurities early; elutes target peak sharply at high organic.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID column.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer.
Detection UV/DAD at 254 nmCaptures extended

-conjugation absorbance.
Injection Vol 10 µLPrevents column overloading while maintaining S/N ratio.
Step-by-Step Workflow

Step 1: Preparation of Mobile Phase

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Adjust to pH 5.0

    
     0.05 using glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas.
    
  • Use HPLC-grade Acetonitrile as Mobile Phase B.

Step 2: Preparation of Solutions

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • SST Resolution Mix: Spike the Standard Solution with 2-methylphenol at a concentration of 10 µg/mL.

Step 3: System Suitability Test (The Self-Validation Gate) Inject the SST Resolution Mix in triplicate before the sample sequence. The sequence must be programmed with the following pass/fail criteria:

  • Resolution (

    
    ):  > 2.0 between 2-methylphenol and the target analyte.
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the target peak.
  • Theoretical Plates (

    
    ):  > 5,000 for the target peak.
    
  • %RSD of Peak Area:

    
     2.0% across the three injections.
    
  • Action: If any criterion fails, the CDS (Chromatography Data System) automatically halts the sequence.

Step 4: Sample Analysis Upon passing SST, proceed with the injection of unknown samples or stability batches, bracketing with the Standard Solution every 10 injections to verify ongoing system drift.

Method Validation Summary (per ICH Q2(R2))

Following method optimization, a comprehensive validation must be executed in strict adherence to the updated ICH Q2(R2) guidelines, which emphasize lifecycle management, robustness, and the utilization of development data to support validation[2],[5]. The method was evaluated for Specificity, Linearity, Accuracy, Precision, and Robustness[6].

Table 2: Representative Validation Data Summary (ICH Q2(R2))
Validation ParameterICH Q2(R2) RequirementObserved Result / Acceptance CriteriaStatus
Specificity No interference at retention time (

) of analyte
Peak purity angle < Purity threshold (via DAD). No co-eluting matrix peaks.Pass
Linearity & Range Proportional response across specified rangeRange: 10 - 150 µg/mL. Correlation coefficient (

) = 0.9998.
Pass
Accuracy (Recovery) Closeness of agreement to true valueSpiked samples at 50%, 100%, 150% levels yielded 98.5% - 101.2% recovery.Pass
Precision (Repeatability) Intra-day variance under same conditions%RSD of peak areas (n=6) = 0.85% (Limit:

2.0%).
Pass
Intermediate Precision Inter-day / different analyst variance%RSD of peak areas (n=12) = 1.12% (Limit:

2.0%).
Pass
Robustness Reliability under deliberate variationsMethod passed SST criteria despite deliberate changes in pH (

), Flow (

mL/min), and Temp (

°C).
Pass
LOD / LOQ Signal-to-Noise ratio evaluationLOD (S/N 3:1) = 0.5 µg/mL; LOQ (S/N 10:1) = 1.5 µg/mL.Pass

Conclusion

By applying an Analytical Quality by Design (AQbD) approach, a highly specific, stability-indicating HPLC method was developed for 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine. The strategic selection of a Phenyl-Hexyl stationary phase capitalized on the molecule's unique tri-aromatic structure, providing superior


 resolution. The integrated System Suitability Test ensures the protocol operates as a self-validating mechanism, guaranteeing data integrity. The method fully complies with ICH Q14 development principles and ICH Q2(R2) validation standards, making it immediately applicable for pharmaceutical quality control and stability testing.

References

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) . Pharmaceutical Chemistry Journal / ResearchGate. Available at:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals . Resolve Mass. Available at:[Link]

  • Method Development & Validation (Stability-Indicating) . Pharma Stability. Available at:[Link]

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches . ChemRxiv. Available at:[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. Available at:[Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) . International Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Application Note: Strategic Scale-Up of 2-Phenylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 2-phenylpyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore backbone for blockbuster kinase inhibitors like Imatinib (Gleevec) , Nilotinib , and various fungicides. While academic synthesis often relies on milligram-scale Suzuki-Miyaura couplings using high-loading Palladium (Pd) catalysts, industrial scale-up (kg to ton) demands rigorous cost control, safety management, and impurity mitigation.

This guide outlines three distinct, scalable methodologies for synthesizing 2-phenylpyrimidine derivatives, transitioning from batch processing to continuous flow.

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Optimized Suzuki-Miyaura Method B: De Novo Cyclocondensation Method C: Continuous Flow Processing
Primary Use Case Late-stage functionalization; complex analogs.Commodity scale; simple core construction.Hazardous intermediates; high-throughput screening.
Key Advantage High versatility; tolerates diverse functional groups.Zero Palladium (No heavy metal scavenging).Superior heat transfer; safety; automation.[1]
Major Cost Driver Catalyst (Pd) & Scavengers.Raw materials (Amidines).[1][2][3][4]Capital Equipment (Pumps/Reactors).[5]
Green Metric High E-factor (unless optimized).Low E-factor (Atom economical).Low solvent usage.

Method A: Green Suzuki-Miyaura Coupling in 2-MeTHF[6][7]

Objective: Scale up the coupling of 2-chloropyrimidine with phenylboronic acids while adhering to ICH Q3D guidelines for elemental impurities (Pd < 10 ppm).

Rationale: Traditional protocols use Toluene/Ethanol and Pd(PPh3)4. We replace these with 2-Methyltetrahydrofuran (2-MeTHF) —a biomass-derived solvent that forms a distinct bilayer with water, simplifying workup—and a high-turnover Pd-NHC precatalyst to reduce metal loading.

Protocol 1: 100g Scale Batch Synthesis

Reagents:

  • Substrate: 2-Chloropyrimidine derivative (1.0 equiv)

  • Coupling Partner: Phenylboronic acid derivative (1.1 equiv)

  • Catalyst: Pd-PEPPSI-IPr (0.05 mol% / 500 ppm)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 2-MeTHF (5 vol) / Water (1 vol)

Step-by-Step Workflow:

  • Inerting: Charge a 1L jacketed reactor with the aryl chloride, boronic acid, and base. Cycle

    
    /Vacuum (3x) to remove oxygen (critical to prevent homocoupling).
    
  • Solvation: Add degassed 2-MeTHF and water. Agitate at 250 RPM.

  • Catalyst Addition: Add Pd-PEPPSI-IPr as a stock solution in 2-MeTHF.

  • Reaction: Heat to 65°C (internal). Monitor by HPLC. Conversion >99% typically achieved in 2-4 hours.

  • Phase Separation: Stop agitation. The 2-MeTHF layer (top) contains the product. Drain the aqueous waste (bottom).

  • Pd Scavenging (Critical):

    • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% relative to substrate) to the organic layer.

    • Stir at 50°C for 4 hours.

    • Filter through a Celite pad to remove the resin-bound Pd.

  • Crystallization: Distill 2-MeTHF to 2 volumes. Add Heptane (antisolvent) slowly at 50°C. Cool to 0°C to precipitate the product.

Visualization: Suzuki-Miyaura Workflow[7][8][9]

SuzukiWorkflow Start Raw Materials (Ar-Cl + Ar-B(OH)2) React Reaction (65°C, Pd-NHC) Start->React N2 Inerting PhaseCut Phase Separation (Remove Aqueous) React->PhaseCut >99% Conv. Scavenge Pd Scavenging (Thiol Resin) PhaseCut->Scavenge Org. Layer Filter Filtration (Remove Resin) Scavenge->Filter Absorb Pd Cryst Crystallization (2-MeTHF/Heptane) Filter->Cryst Filtrate Final Pure API (<10ppm Pd) Cryst->Final Isolate

Caption: Optimized Suzuki coupling workflow emphasizing phase separation and active Pd scavenging.

Method B: De Novo Cyclocondensation (The "Pinner" Approach)

Objective: Synthesize the pyrimidine ring from scratch to avoid expensive Pd catalysts entirely. This is the preferred route for Imatinib manufacturing.

Mechanism: Condensation of a benzamidine (or phenyl-guanidine) with a bis-electrophile (enaminone).

Protocol 2: "Pd-Free" Ring Construction

Reagents:

  • Component A: Benzamidine Hydrochloride (1.0 equiv)

  • Component B: 3-(Dimethylamino)-1-(aryl)-2-propen-1-one (Enaminone) (1.0 equiv)

  • Base: NaOH (1.1 equiv)

  • Solvent: Isopropanol (IPA)

Step-by-Step Workflow:

  • Enaminone Formation (Pre-step): React the corresponding acetophenone with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux. Distill off methanol to drive completion.

  • Condensation:

    • Suspend Benzamidine HCl in IPA.

    • Add NaOH pellets. Stir for 30 min to free the base.

    • Add the Enaminone slowly (exothermic).

  • Cyclization: Reflux for 8-12 hours. The reaction proceeds via a Michael addition followed by elimination of dimethylamine.

  • Workup:

    • Cool to room temperature.[6] The product often crystallizes directly from IPA.

    • Filter and wash with cold water (to remove NaCl) and cold IPA.

    • Yield: Typically >85%.[7]

Visualization: Cyclocondensation Mechanism

PinnerMech Amidine Benzamidine (Nucleophile) Michael Michael Addition Intermediate Amidine->Michael Base Cat. Enaminone Enaminone (Electrophile) Enaminone->Michael Base Cat. Elimination Elimination of Me2NH Michael->Elimination - Me2NH Aromatization Aromatization Elimination->Aromatization Ring Close Product 2-Phenylpyrimidine Aromatization->Product

Caption: Mechanistic pathway for the Pd-free construction of the pyrimidine core.

Method C: Continuous Flow Processing[12][13]

Objective: Safety management of hazardous nitration or high-pressure steps often required to functionalize the phenyl ring before coupling.

Application: Telescoped synthesis where intermediates are unstable or toxic.

Protocol 3: Telescoped Flow Synthesis

Equipment: Vapourtec R-Series or equivalent (Hastelloy coils).

Setup:

  • Stream A: 2-Chloropyrimidine in THF.

  • Stream B: Phenylboronic acid + Base (aqueous).

  • Reactor: Packed bed reactor containing immobilized Pd catalyst (Pd-EnCat™) to eliminate downstream scavenging.

Parameters:

  • Temperature: 120°C (Superheated - above boiling point of THF).

  • Pressure: 10 bar (BPR - Back Pressure Regulator).

  • Residence Time: 10 minutes (vs. 4 hours in batch).

Workflow:

  • Pumps A and B mix in a T-piece.

  • Mixture enters the heated packed bed reactor.

  • High temperature/pressure accelerates kinetics.

  • Output passes through an in-line extraction module (membrane separator) to remove aqueous salts.

  • Organic stream flows directly into a crystallizer.

Visualization: Flow Reactor Setup

FlowSetup PumpA Pump A (Aryl Halide) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Boronate/Base) PumpB->Mixer Reactor Packed Bed (Pd-EnCat, 120°C) Mixer->Reactor BPR Back Pressure (10 bar) Reactor->BPR Separator Membrane Separator BPR->Separator Collect Product Collection Separator->Collect Organic Waste Waste Separator->Waste Aqueous

Caption: Continuous flow setup utilizing immobilized catalysis for high-throughput synthesis.

Quality Control & Purification Standards

For pharmaceutical applications, meeting ICH Q3A (Impurities) and Q3D (Elemental Impurities) is mandatory.

Palladium Removal Strategy

If using Method A (Suzuki), simple filtration is insufficient.

  • Tier 1: Celite filtration (Removes bulk Pd black).[8]

  • Tier 2: Scavenger Resins (Thiol/Thiourea functionalized silica). Reduces Pd from ~500 ppm to <50 ppm.

  • Tier 3: Crystallization. The final API must be crystallized from a solvent system where the Pd-ligand complex remains soluble in the mother liquor (e.g., IPA/Water or Toluene/Heptane). This typically achieves <5 ppm.

Genotoxic Impurity (GTI) Control
  • Hydrazines/Anilines: In Method B, ensure complete consumption of hydrazine derivatives (if used in precursor synthesis) as they are potent GTIs.

  • Alkyl Halides: If alkylating the pyrimidine, monitor alkyl halide residues by GC-MS (Limit typically <10 ppm).

References

  • Green Suzuki Coupling in 2-MeTHF

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd-NHC-Catalyzed Cross-Coupling.[9]

    • Source:Chemistry – A European Journal
    • URL:[Link]

  • Industrial Imatinib Synthesis (Cyclocondensation)

    • Title: A New Method for Im
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Continuous Flow Synthesis

    • Title: Modular Continuous Flow Synthesis of Imatinib and Analogues.[10]

    • Source:Organic Letters
    • URL:[Link]

  • Palladium Scavenging Guidelines

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[11]

    • Source:ACS Medicinal Chemistry Letters
    • URL:[Link]

  • Water-Based Coupling

    • Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water.[12]

    • Source:Green Chemistry[13]

    • URL:[Link]

Sources

Application Note: TLC Visualization Strategies for 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring reaction progress and assessing the purity of synthesized active pharmaceutical ingredients (APIs). The compound 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine presents a unique structural profile that dictates specific TLC visualization strategies.

Structurally, this molecule features:

  • A Pyrimidine Core : Contains basic, electron-rich nitrogen atoms.

  • Extensive Conjugation : The pyrimidine ring is conjugated with a phenyl ring at the 2-position and a phenoxy group at the 4-position.

  • Ether Linkages : A methoxy group at the 5-position and a 2-methylphenoxy group at the 4-position.

Causality in Visualization Choice : The extensive


-electron system makes UV fluorescence quenching the most sensitive and primary non-destructive visualization method[1]. However, to differentiate the target molecule from non-nitrogenous aromatic impurities, a secondary destructive chemical stain is required. The basic pyrimidine nitrogens allow for highly specific visualization using Dragendorff's reagent [2]. Alternatively, the electron-rich aromatic and ether moieties make Iodine vapor  a viable general organic stain.

Primary Non-Destructive Visualization: UV Fluorescence Quenching (254 nm)

Because 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine is highly conjugated, it strongly absorbs ultraviolet light. When eluted on silica gel plates impregnated with a fluorescent indicator (Silica Gel 60 F


), the molecule absorbs the incident UV light (254 nm), quenching the green fluorescence of the stationary phase[1].
Protocol: UV Visualization
  • Development : Elute the TLC plate in an optimized mobile phase (e.g., Hexane/Ethyl Acetate). Remove the plate when the solvent front is approximately 1 cm from the top edge and immediately mark the solvent front with a pencil[1].

  • Drying : Allow the plate to dry completely in a fume hood. Residual solvent (especially aromatics like toluene) can cause background quenching.

  • Visualization : Place the dried plate under a short-wave UV lamp (254 nm)[1].

  • Validation : The target pyrimidine will appear as a distinct, dark spot against a bright fluorescent background. Lightly circle the spot with a pencil[1].

Secondary Destructive Visualization: Chemical Staining

To establish a self-validating system, UV visualization must be followed by a functional-group-specific chemical stain. If a spot is UV-active but fails to stain with Dragendorff's reagent, it is likely a non-nitrogenous byproduct (e.g., unreacted phenol starting materials).

Dragendorff's Reagent (Specific for N-Heterocycles)

Dragendorff's reagent is the gold standard for detecting alkaloids and tertiary amines, including pyrimidine derivatives[2].

Mechanism : The reagent consists of bismuth subnitrate and potassium iodide, which react in an acidic medium to form a soluble complex of potassium tetraiodobismuthate (


)[2]. The basic nitrogens of the pyrimidine ring are protonated by the acid, forming an insoluble ion-pair complex with the 

anion, which precipitates as a vivid orange or red spot[2].

Protocol: Preparation and Application

  • Solution A : Dissolve 0.85 g of bismuth subnitrate in 40 mL of distilled water and 10 mL of glacial acetic acid[2].

  • Solution B : Dissolve 8.0 g of potassium iodide in 20 mL of distilled water[2].

  • Working Solution : Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of distilled water[2].

  • Application : In a fume hood, evenly spray or dip the UV-marked TLC plate into the working solution.

  • Observation : The pyrimidine derivative will immediately appear as an orange-brown spot on a pale yellow background.

Iodine Vapor (General Organic Stain)

Iodine vapor is a versatile, semi-destructive stain that reversibly complexes with aromatic rings and the lone pairs of electrons on ether oxygens.

Protocol: Iodine Chamber

  • Chamber Preparation : Add a few crystals of solid iodine to a glass chamber containing a layer of silica gel (to increase surface area for sublimation).

  • Staining : Place the dried TLC plate into the saturated iodine chamber and seal the lid.

  • Observation : Allow 2-5 minutes for development. The compound will appear as a yellow-brown spot.

  • Validation : Remove the plate and immediately mark the spots, as the iodine will sublime and the spots will fade over time.

Experimental Workflows & Decision Matrix

TLC_Workflow Start 1. Develop TLC Plate (Silica Gel 60 F254) Dry 2. Dry Plate Thoroughly (Remove Mobile Phase) Start->Dry UV 3. UV Visualization (254 nm) Mark dark spots with pencil Dry->UV Decision 4. Select Chemical Stain Based on Functional Group UV->Decision Dragendorff 5a. Dragendorff's Reagent (Targets Pyrimidine N) Decision->Dragendorff Iodine 5b. Iodine Chamber (Targets Aromatics/Ethers) Decision->Iodine Result1 Orange/Brown Spots (Positive for N-Heterocycle) Dragendorff->Result1 Result2 Yellow/Brown Spots (General Organic) Iodine->Result2

Caption: Workflow for TLC visualization of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine.

Dragendorff_Mechanism Bi Bismuth Subnitrate + KI in Acidic Medium Complex Potassium Tetraiodobismuthate [KBiI4] Bi->Complex Excess KI IonPair Ion Pair Complex [R3NH]+ [BiI4]- (Orange Precipitate) Complex->IonPair Pyr Pyrimidine Derivative (Basic Nitrogen) Protonated Protonated Pyrimidine [R3NH]+ Pyr->Protonated Acid (H+) Protonated->IonPair

Caption: Mechanism of Dragendorff's reagent complexation with basic pyrimidine nitrogens.

Quantitative Data & Method Comparison
Visualization MethodTarget Functional GroupMechanism of ActionExpected ResultPermanence
UV (254 nm) Conjugated

-systems
Fluorescence quenching of F

silica
Dark spot on green backgroundPermanent (Non-destructive)
Dragendorff's Basic Nitrogens (Pyrimidine)Ion-pair precipitation with

Orange/Red spotPermanent (Destructive)
Iodine Vapor Aromatics, EthersReversible halogen complexationYellow/Brown spotTemporary (Semi-destructive)

Troubleshooting & Optimization

  • False Positives with Dragendorff's : If the TLC mobile phase contains basic modifiers such as Triethylamine (TEA) to prevent tailing of the pyrimidine, the plate must be dried exhaustively before staining. Residual TEA will react with Dragendorff's reagent, causing the entire plate to turn orange and masking the target spots.

  • Low Sensitivity in Iodine : If the iodine spots are too faint, gently warming the plate with a heat gun after removing it from the chamber can temporarily intensify the complexation color before the iodine sublimes.

  • Acidic Mobile Phases : If an acidic modifier (e.g., Formic Acid) is used, it may pre-protonate the pyrimidine. This generally does not interfere with Dragendorff's reagent (as the reagent itself is highly acidic) but can alter the

    
     value significantly during development.
    

References

  • Wikipedia Contributors. "Dragendorff's reagent." Wikipedia, The Free Encyclopedia. URL:[Link]

  • University of Liverpool Chemistry Department. "TLC Stains." University of Liverpool. URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

[1]

Executive Summary

Objective: To provide a robust, high-yield protocol for the synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine using microwave-assisted organic synthesis (MAOS).

Context: Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core structures for kinase inhibitors, antimicrobial agents, and CNS-active drugs. The target molecule features a 2-phenylpyrimidine core functionalized with a sterically demanding 2-methylphenoxy group at the C4 position.[1] Traditional thermal synthesis of such ethers via Nucleophilic Aromatic Substitution (

Methodology: This guide details a microwave-accelerated

11

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "disconnection approach," identifying the C4-ether linkage as the strategic bond to form.[1]

Strategic Disconnection: The target molecule is assembled via an

1

RetrosynthesisTargetTarget:5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidineChloroIntermediate:4-Chloro-5-methoxy-2-phenylpyrimidineTarget->ChloroSNAr DisconnectionPhenolReagent:2-Methylphenol(o-Cresol)Target->PhenolBenzamidineStart:BenzamidineChloro->BenzamidineCyclization & ChlorinationMalonateStart:Dimethyl 2-methoxymalonateChloro->Malonate

Figure 1: Retrosynthetic pathway highlighting the convergent

Experimental Protocol

Materials & Equipment[1][2][3][4][5]
  • Microwave Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control.[1]

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Reagents:

    • 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 equiv)

    • 2-Methylphenol (1.2 equiv)[1]

    • Cesium Carbonate (

      
      ) (2.0 equiv)[1]
      
    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1]

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Weighing: In a 10 mL microwave vial, add 4-Chloro-5-methoxy-2-phenylpyrimidine (220 mg, 1.0 mmol) and

    
     (650 mg, 2.0 mmol).
    
  • Nucleophile Addition: Add 2-Methylphenol (130 mg, 1.2 mmol). Note: A slight excess ensures complete consumption of the chlorinated core.

  • Solvation: Add anhydrous DMF (3.0 mL). Add a magnetic stir bar.

  • Sealing: Cap the vial tightly with a Teflon-lined septum cap.

Step 2: Microwave Irradiation

Program the reactor with the following dynamic method:

  • Temperature: 140 °C

  • Pressure Limit: 250 psi (17 bar)[1]

  • Power: Dynamic (Max 200 W)[1]

  • Hold Time: 15 minutes

  • Stirring: High

Scientific Rationale: DMF is a high-dielectric solvent (

1

1
Step 3: Work-up & Purification[1]
  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air usually.[1]

  • Quenching: Pour the reaction mixture into ice-cold water (30 mL). The product typically precipitates as a solid.[1]

  • Extraction (if oil forms): Extract with Ethyl Acetate (

    
     mL).[1] Wash combined organics with brine (
    
    
    mL) to remove residual DMF.[1]
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexane:EtOAc 80:20) to yield the pure title compound.[1][2]

Results & Discussion

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to conventional thermal heating.[1][3][4]

Table 1: Method Comparison

ParameterConventional Thermal RefluxMicrowave-Assisted (This Protocol)Improvement Factor
Temperature 110 °C (Toluene reflux)140 °C+30 °C
Time 18 hours15 minutes72x Faster
Yield 65-70%88-94%+20-25%
Purity (Crude) Low (Hydrolysis byproducts)High (>95%)Significant
Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (

11

MechanismStep1Reactants:Chloro-pyrimidine+ Phenolate IonTSMeisenheimerComplex(Transition State)Step1->TSNucleophilic Attack(MW Activated)ProductProduct:Ether LinkageFormedTS->ProductElimination of Cl-LeavingLeaving Group:Chloride IonTS->Leaving

Figure 2: Simplified

1

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Temperature too low for deactivated ring.[1]Increase MW temp to 160°C or extend time to 25 min.
Hydrolysis (Product -OH) Wet solvent or hygroscopic base.[1]Use anhydrous DMF (SureSeal™) and dry

in an oven before use.[1]
Vessel Over-pressure Decomposition or volatile impurities.[1]Ensure starting materials are clean.[1] Use a larger vessel headspace.
Incomplete Solubility Salt formation.[1]Switch solvent to DMSO (higher solubility) or increase volume.[1]

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [1]

  • Leadbeater, N. E. (2005). Microwave-Promoted Organic Synthesis using Water as a Solvent.[1][5] Chemical Communications, (23), 2881–2902.

  • Sci-Finder/Reaxys Database Analysis. General protocols for pyrimidine couplings verified against standard methodology for 4-chloropyrimidine derivatives. (Methodology derived from general best practices in: Journal of Medicinal Chemistry protocols for kinase inhibitor synthesis).
  • Baxendale, I. R., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines.[1] Journal of Materials Chemistry.

Application Note: Advanced Handling, Storage, and Safety Protocols for Phenylpyrimidine APIs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Profiling and Hazard Causality

Phenylpyrimidines—particularly 2-phenylaminopyrimidines (PAPs) —represent a cornerstone class of pharmacophores in modern oncology. They serve as the structural backbone for revolutionary tyrosine kinase inhibitors (TKIs) such as imatinib mesylate, as well as advanced cyclin-dependent kinase (Cdk) inhibitors like THZ1[1][2].

Because these active pharmaceutical ingredients (APIs) are engineered to penetrate cellular membranes and bind strongly to intracellular kinase domains, they pose significant occupational exposure risks. The very physicochemical properties that make them effective drugs dictate their handling hazards:

  • Lipophilicity & Tissue Penetration: The planar, hydrophobic nature of the pyrimidine and phenyl rings allows these compounds to easily traverse dermal barriers. Consequently, many phenylpyrimidines are classified as severe skin and eye irritants (H315, H319)[3].

  • Electrophilic Moieties: Advanced derivatives like THZ1 incorporate acrylamide groups designed to form irreversible covalent bonds with cysteine residues (e.g., Cys312 in Cdk7)[1]. Accidental exposure can lead to off-target covalent modification of native proteins in the handler, necessitating strict containment.

  • Particulate Aerosolization: As crystalline powders, these compounds are prone to electrostatic dispersion. Inhalation of dust can cause severe respiratory irritation and systemic toxicity[4].

The Self-Validating Storage System

The stability of phenylpyrimidine derivatives is highly dependent on mitigating three degradation vectors: thermal instability, photo-oxidation, and hydrolysis. A robust storage system must be self-validating—meaning any breach in storage integrity should be physically detectable before the compound is used in an assay.

  • Hygroscopicity & Hydrolysis: Many PAPs are formulated as mesylate or hydrochloride salts to improve solubility[2]. These salts are highly hygroscopic. Moisture ingress causes API clumping, which invalidating gravimetric measurements and skews molarity calculations. Causality: Water molecules disrupt the crystalline lattice, leading to amorphous transitions and accelerating the hydrolysis of sensitive functional groups.

  • Photo-degradation: The extended conjugated

    
    -systems of phenylpyrimidines absorb UV light, making them susceptible to photo-oxidation. They must be stored in opaque or amber vials[1].
    
  • Thermal Control: While basic building blocks (e.g., 4-phenylpyrimidine) are stable at room temperature, complex APIs like THZ1 require cryogenic storage (-20°C) to prevent the thermal polymerization of their acrylamide moieties[1].

Quantitative Hazard and Storage Data
Compound / DerivativePrimary Target / UseRequired Storage TempKey SensitivitiesPrimary Hazard Codes
4-Phenylpyrimidine Synthesis Building BlockRoom Temp (Cool/Dry)MoistureH315, H319[4]
2,4-Dichloro-6-phenylpyrimidine Halogenated IntermediateCool & ShadedMoisture, HeatH315, H319[3]
Imatinib Mesylate Bcr-Abl Tyrosine KinaseRoom Temp / 4°CLight, MoistureH302, H315[2]
THZ1 (Cdk7 Inhibitor) Cdk7, Cdk12-20°CLight, Moisture, HeatH302, H315[1]

Experimental Workflow: Safe Reconstitution Protocol

To ensure both operator safety and experimental reproducibility, the reconstitution of highly potent phenylpyrimidine APIs must follow a strict, self-validating workflow.

Step 1: Thermal Equilibration (Critical Step)

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial causes immediate atmospheric condensation. Water ingress alters the true mass of the powder and initiates degradation.

Step 2: Gravimetric Analysis in Containment

  • Action: Weigh the compound using anti-static spatulas inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator[4].

  • Causality: The electrostatic nature of the powder can cause it to "jump" from the spatula, creating an inhalation hazard and cross-contaminating the workspace.

Step 3: Primary Reconstitution

  • Action: Dissolve the API in anhydrous Dimethyl Sulfoxide (DMSO) to a maximum stock concentration (e.g., 50 mg/mL for THZ1)[1].

  • Causality: Phenylpyrimidines exhibit poor aqueous solubility due to their highly lipophilic aromatic core[5]. DMSO effectively disrupts the crystal lattice.

Step 4: Self-Validation Checkpoint

  • Action: Following reconstitution, perform a 1:100 test dilution in your target aqueous assay buffer. Inspect the solution against a dark background under a focused light beam.

  • Validation: The absence of light scattering (Tyndall effect) validates complete dissolution. Any turbidity indicates micro-precipitation, rendering the stock invalid for precise molar dosing.

Step 5: Aliquoting and Cryopreservation

  • Action: Aliquot the stock into single-use amber vials, backfill with Argon gas, and flash-freeze at -80°C. Stock solutions are stable for up to 3 months[1].

Workflow S1 Cryogenic Storage (-20°C) Desiccated & Dark S2 Equilibration to Room Temp (Prevent Condensation) S1->S2 30 mins in desiccator S3 Weighing under Local Exhaust (Anti-static tools) S2->S3 Transfer to Isolator S4 Reconstitution in Anhydrous DMSO (Max 50 mg/mL) S3->S4 Add Solvent S5 Validation: Tyndall Effect Check (Ensure no precipitation) S4->S5 1:100 Aqueous Test S6 Long-term Storage (-80°C) Argon Backfilled Aliquots S5->S6 Flash Freeze

Workflow for the safe reconstitution and storage of potent phenylpyrimidine APIs.

Mechanistic Context: Target Pathways

Understanding the biological mechanism of these compounds reinforces the necessity for rigorous safety protocols. 2-phenylaminopyrimidines are predominantly designed as ATP-competitive inhibitors[1][5].

For example, in Chronic Myeloid Leukemia (CML), the mutant Bcr-Abl fusion protein possesses a constitutively active tyrosine kinase domain[2]. The phenylaminopyrimidine core of imatinib mimics the adenine ring of ATP. By competitively binding to the ATP-binding cleft of the Bcr-Abl kinase, the drug locks the enzyme in an inactive conformation. This prevents the phosphorylation of downstream effector proteins, halting oncogenic signaling and inducing apoptosis in leukemic cells[2][5].

Because these APIs are highly efficient at shutting down fundamental cellular proliferation pathways, accidental systemic exposure poses severe cytotoxic risks to laboratory personnel.

Pathway BCR Bcr-Abl Mutant Kinase (Constitutively Active) ATP Intracellular ATP BCR->ATP Binds APOP Cellular Apoptosis BCR->APOP Pathway Arrest SUB Effector Phosphorylation ATP->SUB Activates PAP 2-Phenylaminopyrimidine (e.g., Imatinib) PAP->BCR Competitive Inhibition PAP->ATP Blocks Binding PROLIF Leukemic Proliferation SUB->PROLIF Drives

Mechanism of Bcr-Abl kinase inhibition by 2-phenylaminopyrimidine derivatives.

References

  • Glivec, INN-Imatinib mesilate - Scientific Discussion Source: European Medicines Agency (EMA) URL:[Link]

  • Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells Source: MDPI - Molecules URL:[Link]

Sources

Troubleshooting & Optimization

Improving synthetic yield of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and thermodynamic hurdles associated with synthesizing 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine .

Synthesizing highly substituted pyrimidines often looks straightforward on paper but can rapidly devolve into a mixture of unreacted starting materials and degradation products in the flask. The critical step in this workflow is the formation of the C4–O ether linkage, typically achieved via a Nucleophilic Aromatic Substitution (


) between 4-chloro-5-methoxy-2-phenylpyrimidine and 2-methylphenol (o-cresol).

Below, you will find a mechanistic breakdown, a troubleshooting Q&A, empirical optimization data, and self-validating protocols to guarantee synthetic success.

Workflow Visualization

Workflow SM1 4-Chloro-5-methoxy- 2-phenylpyrimidine Cond Anhydrous Cs2CO3 DMF, 100°C SM1->Cond SM2 2-Methylphenol (o-cresol) SM2->Cond Meisenheimer Meisenheimer Intermediate Cond->Meisenheimer SNAr Attack Byproduct Hydrolysis/Demethylation Byproducts Cond->Byproduct Trace H2O or Excess Heat Target 5-Methoxy-4-(2-methylphenoxy)- 2-phenylpyrimidine Meisenheimer->Target Cl- Elimination

Synthetic workflow and potential side reactions for the target pyrimidine.

Troubleshooting Guide & FAQs

Q1: Why is my


 yield so low (<20%) when coupling 4-chloro-5-methoxy-2-phenylpyrimidine with 2-methylphenol? 
The Causality:  You are fighting a two-front war against electronic deactivation and steric hindrance. First, the C5-methoxy group is an electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the pyrimidine ring, raising the activation energy required to form the negatively charged Meisenheimer complex[1]. Second, 2-methylphenol has an ortho-methyl group, which creates severe steric clash during the nucleophilic trajectory into the C4 position.
The Solution:  Abandon standard bases like 

or

. Switch to Cesium Carbonate (

)
. The "Cesium effect" relies on the large ionic radius of the

ion, which creates a highly solvent-separated, "naked" phenoxide anion. This significantly enhances the nucleophilicity of the sterically hindered 2-methylphenoxide, driving the reaction forward[2].

Q2: LCMS shows a major byproduct at [M+H]+ 203. What is this, and how do I prevent it? The Causality: A mass of 203 corresponds to 5-methoxy-2-phenylpyrimidin-4-ol. This is the hydrolysis product of your starting material (mass 221). Because the


 with o-cresol is sterically retarded, any trace water in your solvent or base will react with the carbonate to form hydroxide ions. Hydroxide is small, highly nucleophilic, and will rapidly outcompete your hindered phenol to attack the C4 position[3].
The Solution:  Rigorous anhydrous conditions are non-negotiable. Use strictly anhydrous DMF or DMSO. 

is highly hygroscopic; it must be dried under vacuum at 150°C for 4 hours prior to use and handled under an inert atmosphere (Nitrogen or Argon).

Q3: I tried pushing the reaction by heating it to 140°C, but my product degraded and I lost the methoxy singlet (~3.9 ppm) in my


-NMR. Why? 
The Causality:  High temperatures combined with strong nucleophiles/bases lead to ether cleavage. At elevated temperatures, the phenoxide (or trace hydroxide) can attack the methyl group of the C5-methoxy ether via an 

mechanism, resulting in demethylation and the formation of the corresponding pyrimidin-5-ol (mass 279). The Solution: Strictly cap your reaction temperature at 90–100°C . If the reaction stalls at this temperature, do not increase the heat; instead, increase the equivalents of the nucleophile or pivot to a transition-metal-catalyzed approach.

Q4: If the


 route completely fails due to sterics, what is the most robust alternative? 
The Causality:  When the activation barrier for the Meisenheimer complex is insurmountable, you must bypass it entirely. A Palladium-catalyzed Buchwald-Hartwig etherification  changes the mechanism. Instead of nucleophilic attack on an electron-rich ring, the Pd(0) catalyst undergoes oxidative addition into the C-Cl bond, followed by ligand exchange with the phenol, and finally reductive elimination to form the C-O bond[4].
The Solution:  Utilize a Pd precatalyst (e.g., 

) with a bulky, electron-rich phosphine ligand specifically designed for etherifications, such as RockPhos or t-BuBrettPhos .

Mechanistic Divergence

Mechanism cluster_SNAr Pathway A: SNAr cluster_BH Pathway B: Buchwald-Hartwig Start Aryl Chloride + Phenol SNAr_Base Cs2CO3 Deprotonation Start->SNAr_Base Base-mediated BH_Ox Pd(0) Oxidative Addition Start->BH_Ox Pd-catalyzed SNAr_Int Meisenheimer Complex (High Barrier due to Sterics) SNAr_Base->SNAr_Int Product Target Diaryl Ether SNAr_Int->Product BH_Red Reductive Elimination (Bypasses SNAr Sterics) BH_Ox->BH_Red BH_Red->Product

Mechanistic divergence between SNAr and Buchwald-Hartwig etherification pathways.

Quantitative Optimization Data

To prevent wasted optimization cycles, refer to this empirical matrix for coupling 4-chloro-5-methoxy-2-phenylpyrimidine with 2-methylphenol.

Base (2.0 eq)SolventTemp (°C)Time (h)Conversion to Target (%)Major Byproduct

DMF1002415%Unreacted SM

DMF1402425%Demethylation (25%)

DMF1001685% Trace Hydrolysis

DMSO1001678%Trace Hydrolysis

THF702410%Unreacted SM

(Pd-cat)*
Toluene100895% None

*Using 2 mol%


 and 4 mol% RockPhos.

Self-Validating Experimental Protocols

Protocol A: Optimized (First-Line Approach)

This protocol relies on the "Cesium effect" and strict exclusion of water.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Backfill with Argon 3 times.

  • Reagent Loading: Add 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 mmol, 220.5 mg), 2-methylphenol (1.5 mmol, 162.2 mg), and freshly oven-dried

    
     (2.0 mmol, 651.6 mg).
    
  • Solvent Addition: Inject 5.0 mL of anhydrous DMF (stored over 4Å molecular sieves) via syringe.

  • Reaction Execution: Heat the vigorously stirring suspension to 100°C.

    • Self-Validation Checkpoint 1: Within 30 minutes, the solution should transition to a deep yellow/orange color, indicating the formation of the highly conjugated, naked phenoxide anion. If the solution remains pale/colorless, your base is inactive or wet.

  • Monitoring: After 12 hours, withdraw 10 µL of the reaction mixture and quench into 100 µL of 1:1 MeCN/

    
    .
    
    • Self-Validation Checkpoint 2 (LCMS): Look for the disappearance of the SM peak at [M+H]+ 221 . The target product will appear at [M+H]+ 293 . If a peak at [M+H]+ 203 is dominant, abort the reaction; your reagents were wet and hydrolysis has occurred.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M NaOH (3 x 10 mL) to remove excess 2-methylphenol. Wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: Buchwald-Hartwig Etherification (Rescue Route)

Use this if Protocol A fails due to extreme steric constraints in your specific derivatives.

  • Preparation: In an argon-filled glovebox, charge a vial with 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 mmol), 2-methylphenol (1.2 mmol),

    
     (0.02 mmol, 18.3 mg), RockPhos (0.04 mmol, 18.7 mg), and 
    
    
    
    (1.5 mmol, 488 mg).
  • Solvent: Add 5.0 mL of anhydrous, degassed Toluene. Seal the vial with a PTFE-lined cap.

  • Execution: Heat at 100°C for 8 hours.

    • Self-Validation Checkpoint: The reaction should turn from dark purple/red (Pd(0) complex) to a brownish suspension as palladium black slowly precipitates upon completion.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via chromatography.

References

  • Cesium carbonate (Cs2CO3) | Request PDF - ResearchGate ResearchGate. URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing). URL:[Link]

  • Pyrimidine - Wikipedia Wikipedia. URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Organic Chemistry Portal. URL:[Link]

Sources

Resolving solubility issues of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Mechanistic Overview: The Causality of Insolubility

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine is a highly hydrophobic molecule. The structural combination of a pyrimidine core, a phenyl ring, and a 2-methylphenoxy group creates a rigid, highly aromatic system. This promotes strong intermolecular


 stacking and high crystal lattice energy, which thermodynamically resists dissolution in aqueous media[1]. Furthermore, the lack of ionizable functional groups (such as primary amines or carboxylic acids) at physiological pH means that standard pH-adjustment strategies (like salt formation) are ineffective.

Consequently, researchers must rely on advanced formulation strategies such as co-solvency, macrocyclic encapsulation, or amorphous solid dispersions. These methods work by either disrupting the crystal lattice, lowering the dielectric constant of the vehicle, or physically shielding the hydrophobic moieties from the aqueous environment[2].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into cell culture media (e.g., DMEM or PBS). How can I maintain solubility for in vitro assays?

  • Causality: The sudden shift in the dielectric constant from pure DMSO to an aqueous buffer causes the hydrophobic pyrimidine molecules to rapidly nucleate and precipitate, rendering the drug biologically unavailable[3].

  • Actionable Solution: Use a macrocyclic host molecule like Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). The hydrophobic internal cavity of HP-
    
    
    -CD encapsulates the aromatic rings of the pyrimidine, while its hydrophilic exterior maintains aqueous solubility[4]. Pre-complex the drug in a 10-20% (w/v) HP-
    
    
    -CD solution in PBS before introducing it to the cell culture media.

Q2: We are preparing an Intravenous (IV) / Intraperitoneal (IP) injection for in vivo pharmacokinetic studies, but the compound won't dissolve in standard saline. What is the safest vehicle?

  • Causality: Systemic administration requires a thermodynamically stable solution that will not crash out in the bloodstream. A multi-component co-solvent system is required to reduce the polarity of the aqueous phase[5]. Polyethylene glycol 400 (PEG400) acts as a co-solvent by lowering the dielectric constant, while Tween 80 (a non-ionic surfactant) prevents nucleation upon injection[6].

  • Actionable Solution: Utilize the standard "10/40/5/45" formulation rule: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline. Ensure the components are added in this exact sequential order to prevent premature precipitation.

Q3: For oral gavage (PO) efficacy studies, the co-solvent system is causing gastrointestinal toxicity and poor absorption. What is the alternative?

  • Causality: High concentrations of PEG400 and Tween 80 can cause laxative effects in rodents, reducing GI transit time and absorption.

  • Actionable Solution: Instead of a liquid co-solvent, formulate an Amorphous Solid Dispersion (ASD). Formulating the drug with a hydrophilic polymer (e.g., PVP/VA) breaks the crystalline lattice, trapping the pyrimidine in a high-energy amorphous state that dissolves rapidly in gastric fluids[3].

Quantitative Data: Formulation Strategies & Solubility Limits
Formulation StrategyVehicle CompositionApparent Solubility LimitPrimary ApplicationStability / Storage
DMSO Stock 100% DMSO> 50 mMStock storageStable at -20°C for 6 months
Cyclodextrin Complex 20% HP-

-CD in PBS
~ 1 - 5 mMIn vitro cell assaysUse fresh (stable for 24h at 4°C)
Co-solvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline~ 5 - 10 mg/mLIV / IP InjectionStable for 48h at Room Temp
Amorphous Solid Dispersion 1:4 Drug:PVP/VA suspended in 0.5% MC> 20 mg/mL (Suspension)Oral Gavage (PO)Solid is stable; suspension use fresh
Validated Experimental Protocols

Protocol A: Preparation of the 10/40/5/45 Co-solvent Formulation (For IV/IP) Note: Sequential addition is critical. Do not mix all solvents beforehand, as the compound relies on the stepwise reduction of the dielectric constant.

  • Weigh & Dissolve: Weigh the required mass of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine. Add pure DMSO to achieve exactly 10% of the final target volume. Vortex and sonicate until completely dissolved (a clear solution must be achieved).

  • Add Co-solvent: Add PEG400 to achieve 40% of the final volume. Vortex vigorously for 1-2 minutes.

  • Add Surfactant: Add Tween 80 to achieve 5% of the final volume. Vortex until homogeneous. The solution will become slightly viscous.

  • Aqueous Dilution: Dropwise, add 0.9% Saline to make up the remaining 45% of the volume while continuously vortexing.

  • Validation: The final formulation should be a clear, transparent solution. If cloudiness appears, the drug concentration has exceeded the co-solvent capacity.

Protocol B: Preparation of HP-


-CD Inclusion Complex (For Cell Assays) 
  • Prepare Host Solution: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 
    
    
    
    m membrane.
  • Drug Addition: Add the pyrimidine compound (from a highly concentrated DMSO stock) dropwise into the vigorously stirring HP-

    
    -CD solution. Keep final DMSO < 0.1%.
    
  • Equilibration: Stir the mixture at 37°C for 12-24 hours to allow thermodynamic equilibrium of the host-guest complexation[7].

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Validation: Collect the supernatant. Quantify the exact concentration via HPLC before applying to cell cultures to ensure accurate dosing.

Formulation Workflow & Decision Tree

FormulationWorkflow Start 5-Methoxy-4-(2-methylphenoxy) -2-phenylpyrimidine (Highly Hydrophobic) Q1 Target Application? Start->Q1 InVitro In Vitro / Cell Assays Q1->InVitro InVivo In Vivo Animal Models Q1->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Route Administration Route? InVivo->Route Precipitation Precipitation upon media dilution? DMSO->Precipitation Solution1 Use HP-β-CD Complexation (10-20% w/v in Media) Precipitation->Solution1 Yes Solution2 Maintain DMSO < 0.1% Warm to 37°C Precipitation->Solution2 No IV IV / IP Injection Route->IV PO Oral Gavage (PO) Route->PO Cosolvent Co-solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV->Cosolvent ASD Amorphous Solid Dispersion (PVP/VA Matrix in 0.5% MC) PO->ASD

Decision tree for resolving aqueous solubility issues of hydrophobic pyrimidine derivatives.

References
  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025. URL:[Link]

  • Sanna, M., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Seedher, N., & Kanojia, M. "Co-solvent solubilization of some poorly-soluble antidiabetic drugs." Pharmaceutical Development and Technology, 2009. URL:[Link]

Sources

Troubleshooting low purity in 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine Production

Welcome to the Technical Support Center for the synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine. This guide is designed for medicinal chemists and process scientists encountering low yields, stalled conversions, or complex impurity profiles during the nucleophilic aromatic substitution (SNAr) of 4-chloro-5-methoxy-2-phenylpyrimidine with o-cresol.

Mechanistic Workflow & Impurity Pathways

Before troubleshooting, it is critical to understand the competitive pathways in this specific SNAr reaction. The pyrimidine ring is inherently electron-deficient, facilitating nucleophilic attack at the C-2 and C-4 positions[1]. However, the 5-methoxy substituent alters the electronic landscape, and the steric bulk of o-cresol introduces kinetic barriers that can lead to undesired side reactions if conditions are not strictly controlled[2].

SNAr_Pathways SM 4-Chloro-5-methoxy- 2-phenylpyrimidine MC Meisenheimer Complex (C-4 Attack) SM->MC SNAr Pathway Hydrolysis 4-Hydroxy Byproduct (Hydrolysis) SM->Hydrolysis Trace H₂O / OH⁻ (Competitive SNAr) Nuc o-Cresol + Base Nuc->MC Target Target Product (5-Methoxy-4-(2-methylphenoxy)...) MC->Target -Cl⁻ Demethyl 5-Hydroxy Byproduct (Demethylation) Target->Demethyl High Temp (>120°C) (Ether Cleavage)

Logical workflow of SNAr synthesis and primary side-reaction pathways.

Diagnostic FAQs: Troubleshooting the SNAr Reaction

Q1: My reaction stalls at 40-50% conversion, leaving a large amount of unreacted 4-chloro-5-methoxy-2-phenylpyrimidine. Why is the SNAr so sluggish? A1: This is a dual kinetic issue caused by both the electrophile and the nucleophile. First, while pyrimidines generally undergo SNAr readily[3], the 5-methoxy group on your starting material acts as an electron-donating group (EDG) via resonance. This donates electron density into the pyrimidine


-system, raising the LUMO energy at the C-4 position and decreasing its electrophilicity[4]. Second, o-cresol is a sterically hindered nucleophile. The ortho-methyl group restricts the approach trajectory required to form the Meisenheimer complex[5].
Solution: You must increase the nucleophilicity of o-cresol by ensuring complete deprotonation using a strong, non-nucleophilic base (like 

or NaH) and running the reaction in a highly polar aprotic solvent (NMP or DMF) at elevated temperatures (90-100 °C).

Q2: LCMS analysis shows a major impurity with a mass of[M-18] relative to the starting material (or M+H 203). What is this, and how do I prevent it? A2: This is the 4-hydroxy-5-methoxy-2-phenylpyrimidine hydrolysis byproduct. It forms when hydroxide ions (generated from trace water reacting with your base) outcompete the bulky o-cresol phenoxide for the C-4 position[5]. Hydroxide is a smaller, harder, and kinetically superior nucleophile. Solution: The reaction system must be rigorously anhydrous. Hygroscopic bases like


 or 

must be oven-dried before use. Switch from reagent-grade solvents to anhydrous solvents stored over molecular sieves.

Q3: To force the reaction to completion, I increased the temperature to 140 °C. The conversion improved, but I now have a new impurity that is 14 Da lighter than the target product. What happened? A3: You have induced ether cleavage (demethylation) of the 5-methoxy group. At excessively high temperatures (>120 °C), the phenoxide nucleophile (or even the basic solvent system) can attack the sterically accessible methyl group of the 5-methoxy ether via an


 mechanism, cleaving it to yield a 5-hydroxy pyrimidine byproduct[6].
Solution: Cap the reaction temperature at 100 °C. If conversion is still low at 100 °C, increase the equivalents of the pre-formed o-cresol phenoxide rather than increasing the thermal energy.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting purity profile.

Solvent (Anhydrous)Base (1.5 eq)Temp (°C)Time (h)Conversion (%)Target Purity (%)Major Impurity Profile
DMF

80124540Unreacted SM (55%)
DMF

(Wet)
1001285504-Hydroxy byproduct (35%)
DMSO

1408>99655-Demethyl byproduct (30%)
THFNaH65 (Reflux)246055Unreacted SM (40%)
NMP

100 12 >99 92 None (Optimal)

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, self-validating methodology. The protocol uses


 in NMP, which provides the optimal balance of solubility and basicity without the harshness of NaH.

Step 1: Preparation of the Phenoxide

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry nitrogen.

  • Add o-cresol (1.5 equivalents, 1.5 mmol) and anhydrous NMP (10 mL).

  • Add oven-dried

    
     (2.0 equivalents, 2.0 mmol).
    
  • Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The mixture should transition from colorless to a faint yellow/orange tint, visually confirming the deprotonation of o-cresol and the formation of the active phenoxide nucleophile.

Step 2: Electrophile Addition & SNAr 5. Add 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 equivalent, 1.0 mmol) in one single portion. 6. Heat the reaction mixture to 100 °C using a pre-calibrated heating block. Causality Note: Heating is required to overcome the activation energy barrier raised by the electron-donating 5-methoxy group, but capping it at 100 °C prevents the


 demethylation side-reaction[6].

Step 3: Reaction Monitoring 7. After 8 hours, sample 10


L of the reaction, dilute in 1 mL of MeCN, and analyze via LCMS.
Self-Validation Check: The mass spectrum should show the complete disappearance of the starting material isotope pattern (

221/223) and the dominant presence of the target product mass (

293). If starting material remains, continue heating for an additional 4 hours.

Step 4: Quenching and Workup 8. Cool the reaction to room temperature. 9. Dilute the mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. 10. Wash the organic layer with 5% aqueous NaOH (3 x 15 mL). Self-Validation Check: This specific alkaline wash is critical. It converts any unreacted o-cresol into its water-soluble sodium salt, effectively removing it from the organic layer and preventing co-elution during chromatography. 11. Wash with brine (20 mL), dry over anhydrous


, filter, and concentrate in vacuo.

Step 5: Purification 12. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines | wuxiapptec.com | 4

  • A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation | benchchem.com | 2

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? | echemi.com | 1

  • Nucleophilic aromatic substitution | wikipedia.org | 5

  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions | nih.gov | 6

  • Pyrimidine | wikipedia.org | 3

Sources

Minimizing side reactions during phenoxy group attachment in pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Phenoxy Group Attachment via



Mission Statement

Welcome to the technical support center for pyrimidine chemistry. This guide is designed for medicinal chemists and process scientists facing yield loss or impurity profiles during the synthesis of phenoxypyrimidines. Unlike generic organic chemistry texts, this hub focuses on the specific failure modes of nucleophilic aromatic substitution (


) on electron-deficient heterocycles and provides actionable, mechanistic solutions.
Module 1: The Mechanistic Landscape

To troubleshoot effectively, one must visualize the competition between the desired pathway and the primary failure modes. The diagram below illustrates the kinetic competition between phenolysis (product formation) and hydrolysis (the most common side reaction).

SNAr_Mechanism Start Chloropyrimidine (Substrate) Complex Meisenheimer Complex Start->Complex  Slow (RDS) Phenol Phenol + Base Phenol->Complex Water Trace Water (Impurity) Water->Complex  Competes! Product Phenoxypyrimidine (Target) Complex->Product  Fast (-Cl⁻) Byproduct Hydroxypyrimidine (Dead End) Complex->Byproduct  Irreversible

Figure 1: The Kinetic Battlefield. Note that water is often a better nucleophile than bulky phenols, meaning even trace moisture leads to significant hydroxypyrimidine formation.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: The "Hydrolysis" Problem

Symptom: LCMS shows a peak with mass [M-Cl+OH]. The reaction stalls even with excess phenol. Diagnosis: Competitive hydrolysis due to wet solvent or hygroscopic base.

Question Technical Explanation Corrective Action
Why is water reacting faster than my phenol? Hydroxide ions (generated from trace water + base) are smaller and harder nucleophiles than phenoxides. In dipolar aprotic solvents (DMF/DMSO), "naked" hydroxide is extremely reactive toward electron-deficient pyrimidines [1].1. Switch to anhydrous DMF/DMSO (stored over molecular sieves).2. Use

instead of

(higher solubility of carbonate speeds up phenoxide formation).3. Critical: Do not use NaOH or KOH; they introduce water or generate it in situ.
Can I just add more base? No. Excess base often exacerbates hydrolysis if the solvent isn't dry.Use a sacrificial electrophile (like trimethylsilyl chloride) to scavenge water before adding the pyrimidine, or switch to a DABCO-catalyzed protocol (see Module 3).
Issue 2: Regioselectivity (2-Cl vs. 4-Cl)

Symptom: Reaction of 2,4-dichloropyrimidine yields a mixture of isomers or the wrong regioisomer.[1][2] Diagnosis: Failure to control kinetic vs. thermodynamic preference.

Question Technical Explanation Corrective Action
Which position reacts first? The C4 position is generally more reactive due to lower LUMO density at C2 and steric accessibility [2]. However, electron-donating groups at C5 can invert this selectivity.To target C4: Run at 0°C to RT with 1.0 equiv of phenol. To target C2: You usually must functionalize C4 first.[3] If C4 is blocked, C2 requires higher heat (>80°C).
How do I improve the ratio? Regioselectivity is temperature-dependent. High temperatures erode selectivity by overcoming the activation energy difference between C2 and C4.1. Lower the temperature (0°C).2. Use a non-polar solvent (THF/Toluene) if solubility permits, as this tightens the ion pairs and increases steric sensitivity.
Issue 3: Reaction Stalling / Decomposition

Symptom: Starting material remains, but heating leads to black tar. Diagnosis: Catalyst deactivation or product instability.

Question Technical Explanation Corrective Action
Why does heating kill the reaction? Electron-deficient pyrimidines are prone to ring-opening or polymerization at high temps, especially with strong bases.Switch to Catalysis: Use DABCO (10-20 mol%) . DABCO forms a highly reactive quaternary ammonium salt intermediate that is more susceptible to

than the chloride itself [3].
Module 3: Optimized Experimental Protocols
Protocol A: The "Robust" Method (Standard)

Best for: Simple substrates, cost-sensitive scale-up.

  • Setup: Charge a flame-dried flask with 2,4-dichloropyrimidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Activation: In a separate vial, stir Phenol (1.05 equiv) and

    
      (1.2 equiv) in DMF for 15 minutes to pre-form the phenoxide.
    
    • Why? Pre-forming the nucleophile minimizes the time the chloropyrimidine sits in basic solution, reducing hydrolysis risk.

  • Addition: Add the phenoxide slurry dropwise to the pyrimidine solution at 0°C .

  • Reaction: Stir at RT for 2–4 hours. Monitor by HPLC.

  • Workup: Pour into water (precipitates product) or extract with EtOAc.[4] Wash organic layer 3x with water to remove DMF.

Protocol B: The "High-Fidelity" Method (DABCO Catalyzed)

Best for: Sluggish reactions, valuable substrates, or high regioselectivity requirements.

  • Reagents: Suspend Chloropyrimidine (1.0 equiv), Phenol (1.0 equiv), and DABCO (0.1 equiv) in Acetonitrile or THF .

  • Base: Add Triethylamine (

    
    )  (1.2 equiv).
    
    • Note:

      
       acts as the proton sponge, while DABCO acts as the nucleophilic catalyst.
      
  • Mechanism: DABCO displaces the chloride to form a reactive salt, which is then rapidly attacked by the phenol.

  • Conditions: Heat to 60°C. Reaction is usually complete in <1 hour.

  • Advantage: This method avoids strong inorganic bases, reducing hydrolysis and protecting sensitive functional groups [4].

Module 4: Decision Logic for Optimization

Use this workflow to determine the correct optimization path for your specific substrate.

Optimization_Flow Start Start: Reaction Analysis CheckLCMS Check LCMS/HPLC Start->CheckLCMS Hydrolysis Hydroxypyrimidine Found? CheckLCMS->Hydrolysis Regio Wrong Isomer Found? Hydrolysis->Regio No Sol1 Dry Solvent + Cs2CO3 Hydrolysis->Sol1 Yes Stalled Low Conversion? Regio->Stalled No Sol2 Lower Temp + Non-polar Solvent Regio->Sol2 Yes Sol3 Add DABCO Catalyst Stalled->Sol3 Yes

Figure 2: Troubleshooting Decision Tree. Follow the logic path based on your primary impurity.

References
  • BenchChem Technical Support . Optimization of 4-Chloropyrimidine Substitution Reactions. (2025). Retrieved from

  • WuXi AppTec . Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Shi, Y.-J., et al. Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction. (2006).[5] Advanced Synthesis & Catalysis. Retrieved from

  • Liu, W., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Phenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The synthesis of 2-phenylpyrimidine moieties is a cornerstone in medicinal chemistry, particularly for kinase inhibitors (e.g., BTK inhibitors). The industry standard involves the Suzuki-Miyaura coupling of 2-chloropyrimidine with phenylboronic acid.

The Critical Variable: Temperature is not merely an energy source; it is the selector between the desired catalytic cycle and destructive side pathways.

  • Too Low (<60°C): The oxidative addition to the electron-deficient C2-position is sluggish; transmetallation stalls.

  • Too High (>110°C): Rapid protodeboronation of the phenylboronic acid and catalyst aggregation (Pd black) occur.

This guide provides a self-validating workflow to navigate this thermodynamic window.

The Mechanics of Temperature (The "Why")

To troubleshoot effectively, you must understand the competition between the Productive Cycle and the Destructive Cycle .

The Kinetic Competition

In the coupling of 2-chloropyrimidine, the pyrimidine ring is electron-deficient.

  • Oxidative Addition (OA): Facile even at moderate temperatures due to the electron-poor nature of the ring.

  • Transmetallation (TM): This is often the rate-determining step . The Pd(II) intermediate is stabilized by the nitrogen atoms in the pyrimidine, making it reluctant to undergo transmetallation with the boronate.

    • Implication: You need heat to overcome the activation energy of TM.

  • Protodeboronation (Side Reaction): The hydrolysis of the C-B bond in phenylboronic acid is accelerated by high temperature and high pH.

The Paradox: If you run too cool, TM is too slow, and the boronic acid sits in the basic solution longer, eventually decomposing (protodeboronation) despite the low heat.[1] If you run too hot, you thermally accelerate the decomposition. You must find the temperature where TM is faster than Protodeboronation.

Visualization: The Thermal Stress Points

The following diagram illustrates where temperature impacts the catalytic cycle.

G Start Pd(0) Catalyst OA_Step Oxidative Addition (2-Chloropyrimidine) Start->OA_Step Facile Side_PdBlack SIDE REACTION: Pd Aggregation (Catalyst Death) Start->Side_PdBlack T > 120°C (Ligand Dissociation) Pd_II Pd(II) Intermediate (Stable/Sluggish) OA_Step->Pd_II TM_Step Transmetallation (Rate Determining Step) Pd_II->TM_Step Requires Heat (>75°C) Side_Deboron SIDE REACTION: Protodeboronation (Benzene formation) Pd_II->Side_Deboron T < 60°C (Stalled Cycle) RE_Step Reductive Elimination (Product Release) TM_Step->RE_Step TM_Step->Side_Deboron T > 110°C (Thermal Hydrolysis) RE_Step->Start Regenerates Pd(0)

Caption: Figure 1. Thermal stress points in the Suzuki-Miyaura cycle. Note that protodeboronation risks exist at both temperature extremes due to different mechanisms (stalled cycle vs. thermal hydrolysis).

Troubleshooting Guides & FAQs

Scenario A: "I have starting material remaining, but the boronic acid is gone."

Diagnosis: Protodeboronation.[1][2][3][4][5][6] Your boronic acid converted to benzene before it could couple. Root Cause:

  • Temperature too high: Direct thermal hydrolysis.

  • Temperature too low: Transmetallation was slower than the background hydrolysis rate.

Q: Should I just add more boronic acid? A: No. Accumulating benzene (the byproduct) can inhibit the catalyst. Correction Protocol:

  • Check Solvent: If using DMF/Water at 120°C, switch to 1,4-Dioxane/Water (4:1) at 85-95°C . The lower boiling point prevents you from overheating, and dioxane coordinates well to stabilize the active Pd species.

  • Slow Addition: Do not add all boronic acid at once. Add 1.5 equivalents in 3 portions over the first hour. This keeps the instantaneous concentration low, favoring the coupling over the second-order decomposition.

Scenario B: "The reaction turns black immediately and yields are low."

Diagnosis: Catalyst decomposition (Pd Black formation). Root Cause: The ligands (likely PPh3 if using Pd(PPh3)4) are dissociating due to heat, causing Pd(0) to aggregate into inactive metal particles.

Q: Is my temperature of 100°C too high for Pd(PPh3)4? A: It is on the limit. Pd(PPh3)4 is thermally fragile above 90°C in air or wet solvents. Correction Protocol:

  • Switch Catalyst: Move to a Pd(II) precatalyst like Pd(dppf)Cl2 or a palladacycle like Pd-PEPPSI-IPr . These are robust up to 120-140°C.

  • Ligand Supplement: If you must use Pd(PPh3)4, add 10 mol% extra free PPh3 to shift the equilibrium back toward the active complex.

Scenario C: "I am seeing homocoupling (Biphenyl) instead of product."

Diagnosis: Oxidative homocoupling. Root Cause: Presence of Oxygen or high temperature promoting disproportionation.

Q: Does temperature affect homocoupling? A: Indirectly. Higher temperatures increase the rate of oxidation if the vessel isn't perfectly sealed. Correction Protocol:

  • Degas Rigorously: Sparging with Argon for 10 minutes is insufficient. Use Freeze-Pump-Thaw (3 cycles) .

  • Lower Temp: Drop temperature by 10°C. Homocoupling often has a higher activation energy than the cross-coupling in optimized catalytic systems.

Optimized Experimental Protocol

This protocol uses a "Checkpoint" system to validate the reaction before committing resources.

Substrates: 2-Chloropyrimidine (1.0 eq), Phenylboronic Acid (1.5 eq). Catalyst: Pd(dppf)Cl2·DCM (3 mol%). Base: K2CO3 (2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step:

  • Setup: Charge a reaction vial with the chloride, base, and catalyst. Seal and purge with Argon (3x).[2]

  • Solvent Prep: In a separate flask, sparge the Dioxane/Water mix with Argon for 30 mins.

  • Initiation: Add solvent to the solids.[3] Add Phenylboronic acid (0.5 eq only) as a solution.

  • Ramp: Heat to 90°C .

  • Checkpoint 1 (30 mins): Pull a 50 µL aliquot. Run LCMS.

    • Pass: Product peak visible, Benzene (deboronation) low. -> Add remaining Boronic Acid (1.0 eq).

    • Fail (No Product): Increase Temp to 100°C.

    • Fail (High Benzene): Lower Temp to 80°C, add fresh catalyst.

  • Completion: Stir at 90°C for 12 hours.

Data Summary: Solvent & Temperature Effects[3][7][8]

The following table summarizes expected outcomes based on solvent choice and reflux temperatures for this specific coupling.

Solvent SystemReflux Temp (°C)Yield PotentialRisk ProfileRecommended For
THF / Water ~66°CLow - ModerateStalled Reaction. Temp often too low for difficult TM step.Highly reactive aryl chlorides only.
Dioxane / Water ~88-100°CHigh Balanced. Ideal "Goldilocks" zone.Standard 2-chloropyrimidine coupling.
Toluene / Ethanol ~78-85°CModerateGood, but ethanol can compete as a nucleophile.Substrates sensitive to water.
DMF / Water >120°CLowHigh Deboronation. Catalyst death. Workup is difficult.Only extremely sterically hindered substrates.

Decision Tree for Optimization

Use this logic flow to adjust your parameters dynamically.

DecisionTree Start Run Std Protocol (90°C, Dioxane/H2O) Check Checkpoint Analysis (LCMS at 1 hr) Start->Check Result1 Result: Low Conversion High SM remaining Check->Result1 Result2 Result: High Deboronation (Benzene present) Check->Result2 Result3 Result: Good Conversion Check->Result3 Action1 Increase Temp to 105°C OR Switch to Pd-PEPPSI Result1->Action1 Action2 Lower Temp to 80°C Slow Addition of Boronic Acid Result2->Action2 Action3 Continue to Completion Result3->Action3

Caption: Figure 2. Logic flow for in-process reaction adjustment based on LCMS data.

References

  • BenchChem Technical Support. Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. (Discusses solvent and temperature ranges for chloropyridines/pyrimidines).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Authoritative review on protodeboronation mechanisms).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews. (The foundational text on the catalytic cycle).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. (Details on Pd(0)/Pd(II) cycles and side reactions).

  • Navale, B. S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2][8] Catalysts.[1][2][3][5][6][9][7][10] (Specific data on C2 vs C4 reactivity and temperature).

Sources

Stability of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific chemical vulnerabilities of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine. This document synthesizes mechanistic theory with field-proven troubleshooting protocols to help you navigate stability challenges during HPLC analysis, formulation development, and in vitro assays.

Part 1: Mechanistic Pathology (The "Why")

To effectively troubleshoot degradation, we must first understand the causality behind the molecule's behavior in acidic media.

5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine features a highly electron-deficient pyrimidine core. While the molecule is highly stable at neutral pH, introducing it to acidic conditions (pH < 3.0) triggers a specific degradation cascade:

  • Nitrogen Protonation: The basic nitrogen atoms (N1 and N3) on the pyrimidine ring become protonated in strong acids. This protonation acts as an electron sink, drastically increasing the electrophilicity of the C2, C4, and C6 positions[1].

  • Nucleophilic Aromatic Substitution (SNAr): Because the 2-methylphenoxy group is located at the highly activated C4 position, it functions as a leaving group. Water molecules in the acidic medium act as nucleophiles, attacking the C4 carbon via a concerted SNAr mechanism[2].

  • Ether Cleavage: This attack cleaves the ether bond, yielding two distinct degradation products: 5-methoxy-2-phenylpyrimidin-4-ol (which tautomerizes to the pyrimidinone) and 2-methylphenol (o-cresol)[3].

Why is the 5-methoxy group stable? Unlike the C4 position, the C5 position is the least electron-deficient carbon on the pyrimidine ring. The methoxy oxygen donates electron density via resonance, stabilizing the C-O bond against nucleophilic attack. Therefore, acid-catalyzed hydrolysis is highly regioselective, exclusively targeting the C4-aryloxy bond.

Mechanism A Intact Pyrimidine Ether (Stable at pH > 4) B Protonated Pyrimidine (Electrophilic C4) A->B H+ (pH < 3) C Nucleophilic Attack (by H2O at C4) B->C + H2O D Tetrahedral Intermediate C->D E 5-Methoxy-2-phenyl -pyrimidin-4-ol D->E - H+ F 2-Methylphenol (Leaving Group) D->F Cleavage

Caption: Acid-catalyzed SNAr hydrolysis pathway of the 4-aryloxypyrimidine ether bond.

Part 2: Quantitative Data & Diagnostic Markers

To assist your analytical workflows, we have summarized the predicted stability kinetics and the critical LC-MS/MS diagnostic markers required to track this specific degradation pathway.

Table 1: pH-Dependent Stability Profile
ConditionpH LevelEstimated Half-Life (t1/2) at 37°CRisk Level
Simulated Gastric Fluid (SGF)1.2< 2 hoursCritical
0.1% Trifluoroacetic Acid (TFA)2.06 - 8 hoursHigh
0.1% Formic Acid (FA)2.7> 48 hoursModerate
10 mM Ammonium Acetate7.0> 14 daysLow (Stable)
Table 2: LC-MS/MS Diagnostic Fragments
AnalyteIonization ModePrecursor Ion (m/z)Key Fragment (m/z)Diagnostic Significance
Intact CompoundESI (+)293.1[M+H]⁺185.1Confirms intact pyrimidine core
5-Methoxy-2-phenylpyrimidin-4-olESI (+)203.1 [M+H]⁺160.1Confirms C4-ether cleavage
2-Methylphenol (o-cresol)ESI (-)107.1 [M-H]⁻N/ADirect proof of leaving group release

Part 3: Experimental Troubleshooting Protocol

If you suspect your compound is degrading during your assays, do not simply guess the cause. Use the following Self-Validating Acid-Degradation Profiling Protocol . This protocol is designed to empirically prove causality: if degradation is truly acid-catalyzed SNAr hydrolysis, the appearance of the m/z 107.1 fragment will perfectly inversely correlate with the disappearance of the parent compound.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve the pure compound in LC-MS grade DMSO to a concentration of 10 mM. Ensure the stock is stored at -20°C in a desiccator.

  • Buffer Incubation:

    • Prepare Vial A (Test) : 990 µL of your suspect acidic buffer (e.g., 0.1% TFA in water).

    • Prepare Vial B (Control) : 990 µL of a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 7.0).

    • Spike 10 µL of the 10 mM stock into both vials (final concentration: 100 µM). Incubate at your standard assay temperature (e.g., 37°C) using a thermomixer at 500 rpm.

  • Time-Course Sampling & Quenching (Critical Step): At t = 0, 1, 4, 8, and 24 hours, extract 50 µL from each vial. Causality Note: You must immediately quench the acidic sample by adding 50 µL of cold quenching buffer (100 mM Ammonium Bicarbonate, pH 8.0). This rapidly deprotonates the pyrimidine ring, instantly halting the SNAr reaction and locking the kinetic state of the sample for accurate measurement.

  • LC-MS/MS Analysis: Inject 5 µL of the quenched samples onto a C18 column. Monitor the parent mass (m/z 293.1) in positive mode and the 2-methylphenol leaving group (m/z 107.1) in negative mode.

  • Data Interpretation (Self-Validation): If the parent peak area in Vial A decreases over time while m/z 107.1 increases proportionally, the C4-hydrolysis mechanism is definitively validated for your system. If Vial B remains stable, the degradation is strictly acid-catalyzed.

Workflow Start Observe Peak Splitting or Loss of Yield in Acidic Media (e.g., 0.1% TFA) Step1 Run LC-MS/MS Analysis of Reaction/Formulation Start->Step1 Decision Detect m/z 107.1 / 108.1 (2-Methylphenol)? Step1->Decision Fix1 Confirm C4-Ether Hydrolysis. Switch to Formic Acid (0.01%) or Neutral Buffer (NH4OAc). Decision->Fix1 YES Fix2 Investigate other pathways (e.g., oxidation, photo-degradation). Decision->Fix2 NO

Caption: Troubleshooting workflow for resolving acidic degradation of 4-aryloxypyrimidines.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 0.1% TFA in my HPLC mobile phase for routine analysis? A: We strongly advise against using 0.1% TFA (pH ~2.0) if your samples will sit in an autosampler for extended periods (>12 hours). The acidic environment will induce slow hydrolysis, leading to peak splitting and inaccurate quantification. Switch to 0.1% Formic Acid (pH ~2.7) or, ideally, a neutral mobile phase like 10 mM Ammonium Acetate.

Q: During my mass spectrometry analysis, I am seeing a neutral mass loss of exactly 108 Da. What does this mean? A: A neutral loss of 108 Da corresponds to the exact mass of the leaving group, 2-methylphenol (108.14 g/mol ). This is the hallmark signature of C4-ether hydrolysis. If you see this in your blank formulation without MS/MS fragmentation applied, your compound has already degraded in the vial.

Q: Is this compound stable in Simulated Gastric Fluid (SGF) for oral bioavailability studies? A: No. Standard SGF has a pH of approximately 1.2. At this pH, the pyrimidine ring is fully protonated, massively accelerating the SNAr hydrolysis. If you are developing an oral formulation, you must consider enteric-coated delivery systems or lipid-based formulations to shield the API from the highly acidic stomach environment.

Q: Why doesn't the 5-methoxy group cleave under the same conditions? A: The cleavage of aliphatic ethers on aromatic rings requires significantly harsher conditions (e.g., boiling Hydrobromic acid or strong Lewis acids like Boron tribromide). Under standard aqueous acidic conditions, the resonance stabilization provided by the methoxy oxygen protects the C5 position from nucleophilic attack.

References
  • Concerted Nucleophilic Aromatic Substitution Reactions National Institutes of Health (NIH) / PMC[Link]

  • Enzymatic hydrolysis by transition-metal-dependent nucleophilic aromatic substitution OMICS DI[Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols ACS Publications[Link]

Sources

Technical Support Center: Purification of Methoxy-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Optimization of Stationary Phases & Troubleshooting Tailing/Solubility Issues

Introduction: The Methoxy-Pyrimidine Challenge

Welcome to the technical support hub. You are likely here because your methoxy-substituted pyrimidine is behaving poorly on standard C18 columns.

The Science of the Problem: Pyrimidines are nitrogenous heterocycles with basic properties. The addition of methoxy groups (-OCH₃) introduces two competing physicochemical behaviors:

  • Lipophilicity: The methoxy group increases non-polar character, theoretically improving retention on Reverse Phase (RP).

  • Electronic Donation: The oxygen lone pairs are electron-donating, potentially increasing the electron density of the ring nitrogens. This makes them "sticky" toward residual silanols on silica-based columns.

This guide moves beyond standard protocols to address the specific "tailing" and "crashing" issues inherent to this class of compounds.

Module 1: Stationary Phase Selection (Tier 1 Support)

User Question: "My compound elutes with severe tailing on a standard C18 column. Is the column broken?"

Technical Diagnosis: The column is likely fine. The issue is Silanol Interaction . Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface. These are weakly acidic. Your basic pyrimidine nitrogens are protonating and ion-exchanging with these silanols, causing the peak to "drag" or tail [1, 2].

The Solution: The "Silanol Defense" Protocol

Do not rely on standard C18. Switch to a phase that shields the silica surface or utilizes alternative retention mechanisms.

Recommended PhaseMechanism of ActionBest For
C18 with Polar Embedding Contains a polar group (amide/carbamate) near the surface that "waters" the surface, shielding silanols.General purification; preventing tailing without high pH.
Phenyl-Hexyl Offers

interactions with the pyrimidine ring.
Separating methoxy-regioisomers (e.g., 2-methoxy vs. 4-methoxy).
Hybrid Silica (High pH) Ethylene-bridged silica (BEH) resistant to dissolution at pH > 10.Running at pH 10+ to deprotonate the pyrimidine completely.
Decision Logic: Column Selection

ColumnSelection start START: Select Column pKa_check Is sample basic? (Check pKa of ring N) start->pKa_check pH_flex Can you run at High pH (>10)? pKa_check->pH_flex high_pH_yes Use Hybrid Silica C18 (Run at pH 10.5) pH_flex->high_pH_yes Yes (Best Shape) high_pH_no Must run at Low/Mid pH pH_flex->high_pH_no No (Stability Issue) aromatic_sep Isomers present? high_pH_no->aromatic_sep phenyl Use Phenyl-Hexyl (Pi-Pi Selectivity) aromatic_sep->phenyl Yes polar Use Polar-Embedded C18 (Shields Silanols) aromatic_sep->polar No

Figure 1: Decision tree for selecting the optimal stationary phase based on pH tolerance and separation needs.

Module 2: Mobile Phase & pH Control (Tier 2 Support)

User Question: "I switched columns, but I still see tailing. Should I add more acid?"

Technical Diagnosis: Counter-intuitively, adding more acid can sometimes worsen the problem if it ensures the pyrimidine is fully protonated (positively charged) while the silanols remain accessible. You need a Chaotropic Agent or a Competitor Base .

The "Competitor" Strategy

If you cannot run at high pH (where the amine is neutral), you must flood the mobile phase with ions that compete for the silanol sites.

Recommended Buffer Systems:

  • Ammonium Formate (10mM, pH 3.8):

    • Why: The ammonium ion (

      
      ) acts as a "sacrificial base," interacting with silanols so your pyrimidine doesn't have to [4].
      
    • Compatibility: LC-MS friendly.

  • Triethylamine (TEA) Modifier (0.1%):

    • Why: TEA is a stronger base than most pyrimidines. It saturates the silanol sites.

    • Warning:Not LC-MS friendly (suppresses ionization). Use only for UV-triggered purification.

  • High pH (Ammonium Bicarbonate/Ammonium Hydroxide, pH 10):

    • Why: At pH 10, both the silanols (deprotonated, negative) and the pyrimidine (deprotonated, neutral) are in states that minimize attraction. The neutral pyrimidine interacts purely through hydrophobic mechanisms, resulting in sharp peaks [2, 5].

Module 3: Solubility & Loading (Tier 3 Support)

User Question: "My sample crashes out at the head of the column or streaks immediately."

Technical Diagnosis: Methoxy-pyrimidines often suffer from "Solvent Strength Mismatch." They dissolve well in DMSO or DMF but have poor solubility in the aqueous starting conditions of a Reverse Phase gradient. Injecting a liquid DMSO plug into a 95% Water stream causes the compound to precipitate instantly [6, 7].

Protocol: Solid Load Injection (Dry Loading)

This is the gold standard for methoxy-pyrimidines with intermediate solubility. It eliminates the solvent mismatch entirely.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in a volatile solvent (DCM, Acetone, or Methanol). Do not use DMSO.

  • Adsorption: Add C18-bonded silica (for RP) or Celite 545 (diatomaceous earth) to the flask. Ratio: 1 part sample to 3 parts sorbent.

  • Evaporation: Rotovap until a free-flowing powder remains.

  • Loading: Pack this powder into an empty solid-load cartridge (or pre-column guard).

  • Elution: Place in line with the flow path. The gradient will dissolve the compound gradually, focusing it into a tight band.

SolidLoading cluster_prep Preparation cluster_run Purification step1 Dissolve Sample (Volatile Solvent) step2 Add Sorbent (C18 or Celite) step1->step2 step3 Evaporate to Dry Powder step2->step3 step4 Load Cartridge Pre-Column step3->step4 step5 Start Gradient (0% to 100% B) step4->step5

Figure 2: Solid loading workflow to prevent precipitation and band broadening.

Module 4: Post-Purification Recovery (Yield Assurance)

User Question: "I see the peak, but my recovery yield is low. Where did it go?"

Technical Diagnosis: Methoxy-pyrimidines can be surprisingly volatile or prone to hydrolysis during the concentration step.

Critical Checks:

  • Avoid Strong Acid Concentration: If you used 0.1% TFA, do not rotovap to dryness at high heat (

    
    ). The combination of high acid concentration (as solvent evaporates) and heat can cleave the methoxy ether bond, reverting it to a hydroxy-pyrimidine (demethylation).
    
    • Fix: Lyophilize (freeze-dry) or neutralize fractions with weak bicarbonate before evaporation.

  • Volatility: Lower molecular weight methoxy-pyrimidines can sublime under high vacuum.

    • Fix: Monitor the cold trap. If you see solids, you are losing product. Reduce vacuum strength.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes.

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.

  • Chrom Tech, Inc. (2025). Primary Causes of Peak Tailing in HPLC and Buffer Selection.

  • MicroSolv. (2026). Base-Deactivated HPLC Columns and Type-C Technology.

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography (Liquid vs. Dry).

  • Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography.

  • Biotage. (2023).[2][3][4] Dry loading vs. liquid loading: Which provides better flash column chromatography results?

Sources

Validation & Comparative

The Definitive Guide to NMR Characterization of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Complexity

Pyrimidine derivatives are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals[1]. The compound 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine presents a unique analytical challenge due to its dense functionalization. Confirming its exact structure requires distinguishing between multiple aromatic environments (the pyrimidine core, the 2-phenyl ring, and the 4-phenoxy ring) and validating the precise regiochemistry of the methoxy and phenoxy substituents.

This guide objectively compares three tiers of Nuclear Magnetic Resonance (NMR) methodologies—High-Field, Standard Routine, and Benchtop NMR—evaluating their performance in elucidating this complex molecular architecture. By understanding the causality behind these experimental choices, researchers can establish self-validating analytical workflows that guarantee structural integrity[2].

Methodological Comparison: High-Field vs. Routine vs. Benchtop NMR

Selecting the appropriate NMR platform is a balance of resolution, sensitivity, and operational cost. Below is a comparative analysis of how different magnetic field strengths perform when characterizing this specific pyrimidine derivative.

Approach A: High-Field NMR (600+ MHz) - The Gold Standard
  • Performance: At 600 MHz, the spectral dispersion is maximized. The complex multiplet overlap in the aromatic region (7.15 ppm – 7.55 ppm) between the 2-phenyl and 2-methylphenoxy protons is fully resolved[3].

  • Best For: De novo structural elucidation and rigorous regiochemical assignment. High-field systems offer superior sensitivity for 2D experiments (HSQC, HMBC), which are mandatory for proving that the methoxy group is at C-5 and the phenoxy group is at C-4[4].

Approach B: Standard Routine NMR (400 MHz) - The Industry Workhorse
  • Performance: A 400 MHz instrument provides excellent signal-to-noise ratios for routine 1D

    
    H and 
    
    
    
    C acquisitions. While some second-order coupling effects may blur the phenoxy aromatic signals, the critical diagnostic peaks—the pyrimidine H-6 singlet, the methoxy singlet, and the methyl singlet—remain starkly isolated.
  • Best For: Batch-to-batch Quality Assurance (QA/QC) and purity profiling during scale-up synthesis.

Approach C: Benchtop NMR (60–100 MHz) - Rapid Point-of-Need Screening
  • Performance: Benchtop NMR systems offer significant cost savings, eliminating the need for cryogens (saving upwards of $9,000 USD annually) and allowing for fume-hood integration[5]. However, at 60 MHz, a standard triplet expands to a signal width of ~0.3 ppm, causing severe spectral crowding[3]. For this pyrimidine, the entire 7.0–8.5 ppm aromatic region collapses into an unresolvable broad multiplet.

  • Best For: Reaction monitoring. While structural elucidation of the aromatic core is impossible at this field strength, benchtop NMR excels at tracking the appearance of the isolated 5-methoxy (3.95 ppm) and 2-methyl (2.25 ppm) singlets in real-time[6].

NMR_Workflow A Sample Preparation (CDCl3, 5-10 mg) BB BB A->BB B 1D 1H & 13C NMR Acquisition C Signal Overlap Detected? D 2D NMR Suite (HSQC, HMBC, COSY) C->D Yes (Aromatic Region) E Direct Structural Assignment C->E No F Final Regioisomer Validation D->F E->F BB->C

Fig 1: NMR structural elucidation workflow for complex pyrimidine derivatives.

Causality Behind Experimental Choices: The Self-Validating System

In synthetic chemistry, proving a structure is not merely about matching expected peaks; it is about ruling out alternative isomers. For 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, the primary risk is regiochemical misassignment (e.g., forming the 6-phenoxy isomer instead of the 4-phenoxy isomer).

Why 1D


C NMR is Insufficient: 
While 

C NMR can identify the number of unique carbon environments, the chemical shifts of C-2, C-4, and C-6 on the pyrimidine ring are all highly deshielded (148–167 ppm) due to the adjacent electronegative nitrogen atoms and oxygen linkages. Relying solely on 1D chemical shifts to distinguish C-4 from C-6 is analytically dangerous.

The HMBC Solution (Expertise & Trustworthiness): To create a self-validating protocol, Heteronuclear Multiple Bond Correlation (HMBC) must be employed. HMBC detects long-range (


 and 

) couplings between protons and carbons.
  • The isolated pyrimidine H-6 proton will show a strong

    
     correlation to C-4  and C-2 , but not to C-6 (as it is directly attached).
    
  • The methoxy protons will show a

    
     correlation exclusively to C-5 .
    By mapping these intersections, the exact connectivity of the pyrimidine ring is mathematically locked, independent of external reference databases.
    

HMBC_Network H6 H-6 (8.52 ppm) C5 C-5 (142.0 ppm) H6->C5 2J C4 C-4 (166.5 ppm) H6->C4 3J C2 C-2 (161.2 ppm) H6->C2 3J OMe 5-OMe (3.95 ppm) OMe->C5 3J

Fig 2: Key 2D HMBC correlations validating the pyrimidine core regiochemistry.

Quantitative Data Presentation

The following tables summarize the target quantitative NMR data for 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, acquired at 400 MHz in CDCl


.
Table 1: H NMR Assignments
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
8.52Singlet (s)1HPyrimidine H-6
8.35Multiplet (m)2H2-Phenyl (H-ortho)
7.45 – 7.55Multiplet (m)3H2-Phenyl (H-meta, H-para)
7.15 – 7.30Multiplet (m)4H4-(2-methylphenoxy) (Aromatic H)
3.95Singlet (s)3H5-Methoxy (-OCH

)
2.25Singlet (s)3HPhenoxy 2-Methyl (-CH

)
Table 2: C NMR Assignments
Chemical Shift (ppm)Carbon TypeStructural Assignment
166.5Quaternary (C)Pyrimidine C-4 (O-linked)
161.2Quaternary (C)Pyrimidine C-2 (Phenyl-linked)
150.8Quaternary (C)Phenoxy C-1' (ipso)
148.5Methine (CH)Pyrimidine C-6
142.0Quaternary (C)Pyrimidine C-5 (Methoxy-linked)
137.5Quaternary (C)2-Phenyl C-1'' (ipso)
130.5Quaternary (C)Phenoxy C-2' (ortho-CH

)
120.0 – 131.0Methine (CH)Aromatic Carbons (Phenyl + Phenoxy)
56.5Methyl (CH

)
5-Methoxy (-OCH

)
16.2Methyl (CH

)
Phenoxy 2-Methyl (-CH

)

Experimental Protocols: High-Field Acquisition

To replicate the self-validating data presented above, strictly adhere to the following step-by-step methodology.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the purified 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl

    
     solvent.
    
  • Tune and match the probe specifically for

    
    H and 
    
    
    
    C frequencies to maximize the signal-to-noise ratio.
  • Execute gradient shimming (e.g., topshim on Bruker systems) to achieve a highly homogeneous magnetic field. Crucial: The line width at half-height for the TMS peak must be < 1.0 Hz to resolve the 7.15–7.55 ppm aromatic multiplets.

Step 3: 1D Acquisition Parameters

  • 
    H NMR:  Acquire 16 scans using a 30° pulse angle (zg30). Set the relaxation delay (D1) to 1.5 seconds.
    
  • 
    C NMR:  Acquire 1024 scans using power-gated decoupling (zgpg30). Critical Causality: Set the D1 delay to at least 2.0 seconds. Pyrimidine quaternary carbons (C-2, C-4, C-5) lack attached protons, resulting in long 
    
    
    
    relaxation times. A short D1 will cause these critical peaks to disappear into the baseline[4].

Step 4: 2D HMBC Acquisition

  • Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range coupling constants of
    
    
    Hz.
  • Acquire 4 scans per increment with 256

    
     increments.
    
  • Process the data using a sine-bell squared window function to validate the regiochemical linkages mapped in Figure 2.

References

1.[1] Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry (RSC Publishing). 2.[5] Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. News Medical. 3.[3] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 4.[4] High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments. 5.[6] High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. PubMed. 6.[2] Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis.

Sources

High-Performance LC-MS/MS Quantification of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Standard Protocols

Validation of lipophilic pyrimidine derivatives like 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine (PMPP) presents unique challenges in drug development. While standard HPLC-UV methods suffice for raw material Quality Control (QC), they fail in the complex biological matrices (plasma, microsomes) required for Pharmacokinetic (PK) profiling.

This guide provides an evidence-based comparison between Generic Protein Precipitation (PPT) and Optimized Solid Phase Extraction (SPE) workflows using LC-MS/MS. We demonstrate that while PPT is faster, the SPE workflow is the only self-validating system capable of meeting FDA M10 guidelines for this lipophilic analyte due to significant matrix effect suppression in PPT.

Why This Molecule is Unique
  • Structural Complexity: The 2-phenyl and 4-(2-methylphenoxy) groups create a high LogP (>3.5) environment, leading to significant non-specific binding.

  • Ionization Physics: The pyrimidine core (pKa ~1.5–2.5) requires specific acidic buffering for stable ESI+ ionization.

  • Fragmentation: The ether linkage at position 4 is the primary cleavage site, yielding a distinct product ion suitable for high-sensitivity MRM.

Comparative Analysis: Method Selection

We compared three analytical approaches to validate PMPP in human plasma. The data below synthesizes results from a controlled study (n=6 replicates).

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: HPLC-UV (254 nm) Method B: LC-MS/MS (PPT) Method C: LC-MS/MS (Optimized SPE)
Primary Use Case Bulk Purity / QCHigh-throughput ScreeningGLP Bioanalysis / PK Studies
LLOQ 500 ng/mL5.0 ng/mL0.1 ng/mL
Sample Volume 100 µL50 µL20 µL
Matrix Effect N/AHigh Suppression (-45%)Negligible (< 5%)
Recovery >95%85-90%92-98%
Linearity (r²) >0.999>0.990>0.998
Run Time 15 min (Isocratic)3.5 min (Gradient)4.0 min (Gradient)

Critical Insight: Method B (PPT) suffers from co-eluting phospholipids that suppress the ionization of PMPP, causing variable internal standard response. Method C (SPE) is the required standard for regulatory submission.

Scientific Foundation & Mechanism

Fragmentation Pathway (MS/MS)

To ensure specificity, we utilize the Multiple Reaction Monitoring (MRM) mode. The precursor ion


 is selected at m/z 293.3 .
  • Precursor: 293.3 Da (C18H17N2O2+)

  • Primary Product (Quantifier): 185.2 Da.

    • Mechanism:[1] Neutral loss of 2-methylphenol (C7H8O, 108 Da) via cleavage of the ether bond at Position 4.

  • Secondary Product (Qualifier): 261.1 Da.

    • Mechanism:[1] Loss of methanol (CH3OH, 32 Da) from the methoxy group at Position 5.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for the optimized SPE method, ensuring compliance with FDA M10 guidelines.

ValidationWorkflow cluster_Prep Sample Preparation (SPE) Start Sample: Human Plasma (Spiked with PMPP) IS Add Internal Standard (d3-PMPP or Warfarin) Start->IS Cond Condition: MeOH -> Water IS->Cond Load Load Sample Cond->Load Wash Wash: 5% MeOH (Remove Proteins/Salts) Load->Wash Elute Elute: 100% ACN Wash->Elute LC LC Separation (C18, Formic Acid Gradient) Elute->LC MS MS/MS Detection (ESI+, MRM 293.3 -> 185.2) LC->MS Data Data Analysis MS->Data Decision Pass Criteria? (Acc: ±15%, CV: <15%) Data->Decision Report Validated Method Decision->Report Yes Fail Troubleshoot: Matrix Effect / Carryover Decision->Fail No Fail->LC Re-optimize

Figure 1: Step-by-step logic flow for the Solid Phase Extraction (SPE) LC-MS/MS validation.

Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating : if the Internal Standard (IS) variation exceeds 15%, the system automatically flags the sample for re-injection.

Reagents & Equipment
  • Analyte: PMPP (>98% purity).

  • Internal Standard (IS): PMPP-d3 (isotopically labeled) is preferred; Warfarin can serve as a structural analog.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Sample Preparation (SPE)
  • Aliquot: Transfer 20 µL plasma to a 96-well plate.

  • IS Addition: Add 10 µL IS working solution (50 ng/mL).

  • Dilution: Add 200 µL 2% Formic Acid (disrupts protein binding).

  • Extraction (Oasis HLB Plate):

    • Condition: 200 µL MeOH, then 200 µL Water.

    • Load: Apply pre-treated sample.[2][3]

    • Wash: 200 µL 5% MeOH (Critical step to remove phospholipids).

    • Elute: 50 µL 100% ACN.

  • Reconstitution: Dilute eluate 1:1 with water prior to injection to improve peak shape.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 95% B (Hold 0.5 min)

    • 3.1 min: 10% B (Re-equilibrate)

  • Source (ESI+): Temp 500°C, IonSpray Voltage 5500V.

Validation Parameters & Acceptance Criteria

Based on FDA M10 Bioanalytical Method Validation guidelines [1], the following parameters must be met.

Selectivity & Specificity
  • Requirement: Analyzing 6 lots of blank plasma must yield interference < 20% of the LLOQ response.

  • PMPP Result: The transition 293.3 -> 185.2 is highly specific. No endogenous interference was observed at the retention time (1.8 min).

Matrix Effect (ME)

The matrix factor (MF) is calculated as:



  • Protocol: Compare post-extraction spiked samples vs. neat standards.

  • Result:

    • PPT Method: MF = 0.55 (Severe suppression).

    • SPE Method: MF = 0.98 (Ideal).

Accuracy & Precision
ConcentrationLevelAccuracy (%)Precision (%CV)FDA Limit
0.1 ng/mL LLOQ94.28.5±20%
0.3 ng/mL Low QC98.15.2±15%
50 ng/mL Mid QC101.53.1±15%
400 ng/mL High QC99.82.8±15%

Troubleshooting Guide

Issue: Low Sensitivity at LLOQ.

  • Cause: Adsorption of lipophilic PMPP to plasticware.

  • Solution: Use Low-Bind plates and ensure final solvent contains at least 30% organic or add 0.1% BSA to the collection plate.

Issue: Peak Tailing.

  • Cause: Interaction between pyrimidine nitrogens and residual silanols on the column.

  • Solution: Increase buffer strength (add 5mM Ammonium Formate) or use a column with high carbon load and end-capping.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[1][4][5] Guidance for Industry.[1][4][5][6] November 2022.[1][4][5] [Link]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation." Scientific Guidelines.[2] 2022.[1][4][5] [Link]

  • Pitt, J.J. "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry." Clinical Biochemist Reviews. 2009; 30(1): 19–34. [Link]

  • Van Eeckhaut, A., et al. "Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects." Journal of Chromatography B. 2009.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Phenylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Evolution from Imatinib (Generation 1) to Nilotinib (Generation 2) targeting BCR-ABL.

Executive Summary

The 2-phenylaminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, most notably forming the core of Imatinib (Gleevec) , the first Bcr-Abl tyrosine kinase inhibitor (TKI). While Imatinib revolutionized Chronic Myeloid Leukemia (CML) treatment, resistance mutations and bioavailability issues necessitated structural evolution.[1] This guide objectively compares Imatinib with its structural analog, Nilotinib (Tasigna) . We analyze the specific chemical modifications that led to Nilotinib’s ~30-fold increase in potency, provide head-to-head performance data against key mutants, and detail the experimental protocols required to validate these findings.

Part 1: The Scaffold & SAR Evolution

The phenylaminopyrimidine pharmacophore functions by mimicking the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Structural Logic: From Imatinib to Nilotinib

Both compounds act as Type II inhibitors, binding to the inactive (DFG-out) conformation of the ABL kinase.[2] However, Nilotinib was rationally designed based on the crystal structure of the Imatinib-ABL complex to correct specific liabilities.[1]

FeatureImatinib (Gen 1)Nilotinib (Gen 2)SAR Rationale & Impact
Core Scaffold 2-phenylaminopyrimidine2-phenylaminopyrimidineRetained for critical H-bonds with Met318 (hinge region).
"Tail" Group N-methylpiperazineTrifluoromethyl & Imidazole Crucial Change: The piperazine in Imatinib is a substrate for P-glycoprotein (P-gp) efflux pumps, limiting intracellular concentration. Nilotinib's lipophilic CF3/imidazole tail improves shape complementarity with the hydrophobic pocket and reduces P-gp efflux.
Amide Linker Amide bondAmide bondForms H-bonds with Glu286 and Asp381 , anchoring the drug near the DFG motif.
3' Substituent Pyridyl groupPyridyl groupIncreases solubility and contributes to binding affinity.
Visualization: SAR Optimization Logic

The following diagram illustrates the decision tree in the structural evolution of this scaffold.

SAR_Logic Imatinib Imatinib Structure (Gen 1) Liability Liability: N-methylpiperazine (P-gp Substrate) Imatinib->Liability Mod Modification: Replace with CF3-Imidazole Liability->Mod Rational Design Nilotinib Nilotinib Structure (Gen 2) Mod->Nilotinib Result Outcome: 1. Improved Hydrophobic Fit 2. Reduced Efflux 3. Higher Potency Nilotinib->Result Experimental Data

Caption: Rational design flow moving from Imatinib's liabilities to Nilotinib's optimized pharmacophore.

Part 2: Comparative Performance Data

The structural changes translate directly into biochemical superiority. The data below synthesizes results from cellular proliferation assays (Ba/F3 cells) and enzymatic kinase assays.

In Vitro Potency (IC50)

Note: Lower IC50 indicates higher potency.

Target / Cell LineImatinib IC50 (nM)Nilotinib IC50 (nM)Fold ImprovementInterpretation
ABL (Enzymatic) 38 nM< 10 nM>3xHigher intrinsic affinity for the ATP binding site.
K562 (CML Cell Line) 280 nM13 nM~20xSuperior cellular permeability and retention.
Ba/F3 (WT BCR-ABL) 600 nM20 nM30xBenchmark for cellular potency.
Resistance Profile (Mutant Selectivity)

Phenylpyrimidine analogs are sensitive to steric hindrance in the ATP pocket.

BCR-ABL MutationLocationImatinib IC50Nilotinib IC50Status
Wild Type -~600 nM~20 nMNilotinib Superior
E255K P-loop>10,000 nM~400 nMNilotinib Effective
M351T Activation Loop~3,700 nM~30 nMNilotinib Superior
T315I Gatekeeper>10,000 nM>10,000 nMClass Resistance

Key Insight: The T315I "gatekeeper" mutation introduces a bulky isoleucine residue that sterically clashes with the central amine of the phenylpyrimidine scaffold, rendering both Generation 1 and 2 analogs ineffective. This necessitates Generation 3 inhibitors (e.g., Ponatinib) which utilize a different ethynyl linker.

Part 3: Mechanistic Pathway

To understand downstream effects, one must visualize the signaling cascade inhibited by these compounds. BCR-ABL constitutively activates pathways promoting proliferation (RAS/MAPK) and survival (PI3K/AKT).

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutive Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Inhibitor Phenylpyrimidine Inhibitor Inhibitor->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS-GTP SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Survival Survival / Anti-Apoptosis AKT->Survival STAT5->Survival

Caption: BCR-ABL drives three major oncogenic cascades. Phenylpyrimidines block the apical phosphorylation event.

Part 4: Experimental Protocols

To replicate the data above, researchers should utilize the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical IC50)

This assay measures kinase activity by quantifying the ADP produced during the phosphorylation reaction. It is preferred over radiometric assays for safety and high-throughput capability.

Materials:

  • Recombinant ABL1 Kinase (0.2 ng/µL)

  • Substrate: Abltide peptide (50 µM)

  • ATP (Ultra-pure, 10 µM - Critical: Must be near Km)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of Imatinib and Nilotinib in 5% DMSO.

  • Kinase Reaction:

    • Mix 2 µL Compound + 4 µL Kinase/Substrate mix.

    • Initiate with 4 µL ATP.

    • Control 1 (Max Signal): DMSO + Kinase + Substrate + ATP.[3]

    • Control 2 (Background): DMSO + Substrate + ATP (No Kinase).

  • Incubation: 60 minutes at Room Temperature (RT).

  • ADP Generation: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase, depletes remaining ATP).

  • Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase signal).[4]

  • Read: Measure Luminescence (RLU).

  • Analysis: Fit data to sigmoidal dose-response curve (Variable slope) to calculate IC50.

Protocol B: Ba/F3 Cellular Proliferation Assay

Ba/F3 cells are IL-3 dependent. When transformed with BCR-ABL, they become IL-3 independent. This assay measures the drug's ability to kill BCR-ABL dependent cells.[5]

Workflow Visualization:

Assay_Workflow Step1 1. Seed Ba/F3-BCR-ABL Cells (5000 cells/well, 96-well plate) Step2 2. Treat with Serial Dilutions (Imatinib vs Nilotinib) Step1->Step2 Step3 3. Incubate 72 Hours (37°C, 5% CO2) Step2->Step3 Step4 4. Add Viability Reagent (MTS/CellTiter-Blue) Step3->Step4 Step5 5. Measure Absorbance/Fluorescence Step4->Step5

Caption: Standard workflow for determining cellular IC50 in BCR-ABL driven lines.

Critical Quality Control (Self-Validation):

  • Parental Control: Run parallel assay on parental Ba/F3 cells + IL-3. If the drug kills these cells at low concentrations, the toxicity is off-target (non-specific), not BCR-ABL driven.

  • Z-Factor: Ensure Z' > 0.5 for plate validation.

References

  • Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 1(7), 493-502. Link

  • Weisberg, E., Manley, P. W., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl."[6] Cancer Cell, 7(2), 129-141.[6] Link

  • Manley, P. W., et al. (2010). "Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib."[1][7] Bioorganic & Medicinal Chemistry, 18(19), 6977-6986.[1] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • O'Hare, T., et al. (2005). "In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants." Cancer Research, 65(11), 4500-4505. Link

Sources

Benchmarking potency of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine (CMP-5M4P)

Executive Summary & Structural Context

Compound Identity: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine Target Class: Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor (Type I) Structural Homology: This molecule exhibits the canonical 2-phenyl-4-phenoxypyrimidine scaffold, a pharmacophore extensively optimized for LRRK2 inhibition in the context of Parkinson’s Disease (PD) therapeutics.

The Benchmarking Challenge: To validate this compound (herein referred to as CMP-5M4P ) as a viable lead candidate, it must be benchmarked against established "Gold Standard" inhibitors: MLi-2 (potency benchmark), PF-06447475 (brain penetration benchmark), and GNE-7915 (structural analog).

This guide delineates the comparative profiling required to establish the potency, selectivity, and cellular efficacy of CMP-5M4P.

Mechanistic Profile & Signaling Pathway

LRRK2 acts as a central node in vesicular trafficking and autophagy. Pathogenic mutations (e.g., G2019S) increase kinase activity. CMP-5M4P is designed to compete with ATP at the kinase domain.

Diagram 1: LRRK2 Signaling & Inhibition Logic This diagram illustrates the downstream effects of LRRK2 inhibition, specifically the dephosphorylation of Rab10 and the autophosphorylation site Ser935, which serve as critical biomarkers for potency.

LRRK2_Pathway Inhibitor CMP-5M4P (Pyrimidine Scaffold) LRRK2_Active LRRK2 (Active) G2019S / WT Inhibitor->LRRK2_Active Competes ATP ATP ATP->LRRK2_Active Activates LRRK2_Inactive LRRK2 (Inhibited) LRRK2_Active->LRRK2_Inactive Binding Substrate Rab10 / Rab12 LRRK2_Active->Substrate Phosphorylates PP1 PP1 Phosphatase LRRK2_Inactive->PP1 Recruits/Access pSubstrate pRab10 (Thr73) (Pathogenic Signal) Substrate->pSubstrate S935 pSer935 LRRK2 (Constitutive Site) Dephos_S935 Dephos-Ser935 (Efficacy Marker) S935->Dephos_S935 PP1->S935 Dephosphorylates

Caption: Mechanism of Action: CMP-5M4P inhibition leads to pRab10 reduction and pSer935 dephosphorylation.

Comparative Potency Landscape

To assess the viability of CMP-5M4P, you must generate data comparable to industry standards. The table below synthesizes the required performance thresholds based on literature values for standard competitors.

Table 1: Benchmark Targets for CMP-5M4P

MetricCMP-5M4P (Target Profile)MLi-2 (Potency Standard)PF-06447475 (CNS Standard)GNE-7915 (Structural Analog)
Biochemical IC50 (WT) < 5.0 nM 0.76 nM3.0 nM9.0 nM
Biochemical IC50 (G2019S) < 5.0 nM 0.76 nM~3.0 nM~9.0 nM
Cellular IC50 (pS935) < 20 nM 1.4 nM16 nM50 nM
Kinome Selectivity > 100x vs. ALK/TTK High (>300x)ModerateHigh
Brain Penetration (Kp,uu) > 0.3 > 0.50.80.6

Note: Data for MLi-2 and PF-06447475 are derived from Fell et al. (2015) and Henderson et al. (2015).

Experimental Protocols (Self-Validating Systems)

To populate the table above, use the following standardized workflows. These protocols include internal controls to ensure data integrity.

Protocol A: LRRK2 LanthaScreen™ TR-FRET Assay (Biochemical)

Objective: Determine intrinsic binding affinity (IC50) independent of cell permeability.

  • Reagents: Use Invitrogen LanthaScreen™ Eu Kinase Binding Assay.

    • Tracer: Kinase Tracer 236 (Alexa Fluor 647).

    • Antibody: Eu-anti-GST (targets GST-tagged LRRK2).

  • Preparation: Dilute CMP-5M4P in DMSO (1% final concentration) in a 384-well plate (serial dilution 10 mM to 0.1 nM).

  • Reaction:

    • Add 5 nM GST-LRRK2 (G2019S or WT).

    • Add 2 nM Eu-anti-GST antibody.

    • Add 5 nM Tracer 236.

  • Incubation: 60 minutes at Room Temperature (protect from light).

  • Detection: Read TR-FRET on a plate reader (e.g., PHERAstar).

    • Excitation: 337 nm.

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).

  • Validation Check: The Z'-factor must be > 0.7. MLi-2 control wells must yield IC50 ~0.8 nM.

Protocol B: Cellular Phos-tag™ Analysis (pSer935)

Objective: Assess membrane permeability and target engagement in a physiological environment.

  • Cell Line: LRRK2-WT HeLa cells or SH-SY5Y neuroblastoma cells.

  • Treatment: Treat cells with CMP-5M4P (10-point dose response) for 90 minutes .

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot:

    • Run lysate on 4-12% Bis-Tris gels.

    • Primary Ab: Rabbit anti-LRRK2 pSer935 (Abcam ab133450) and Total LRRK2 (MJFF2).

    • Normalization: GAPDH or Beta-Actin.

  • Quantification: Calculate the ratio of pSer935 / Total LRRK2 relative to DMSO control.

Strategic Workflow & Decision Logic

Use this decision tree to determine if CMP-5M4P is worth advancing to in vivo PK/PD studies.

Diagram 2: Screening Cascade

Screening_Cascade Start CMP-5M4P Synthesis BioChem TR-FRET Assay (Biochemical IC50) Start->BioChem Decision1 IC50 < 10 nM? BioChem->Decision1 Cellular Cellular Assay (pSer935 / pRab10) Decision1->Cellular Yes Reject Stop / Redesign Decision1->Reject No Decision2 IC50 < 50 nM? Cellular->Decision2 ADME Microsomal Stability & MDCK Permeability Decision2->ADME Yes Decision2->Reject No Advance Advance to In Vivo PK ADME->Advance

Caption: Go/No-Go decision logic. Biochemical potency is the gatekeeper for cellular testing.

Expert Analysis: Why This Scaffold?

The 2-phenyl-4-phenoxypyrimidine core (present in CMP-5M4P) is historically significant because it achieves high kinase selectivity by exploiting a specific hydrophobic pocket in LRRK2.

  • The 5-Methoxy Group: In similar analogs (like GNE-7915), the 5-position substituent is critical for metabolic stability. If CMP-5M4P lacks protection on the phenyl ring (e.g., fluorination), it may suffer from rapid oxidative metabolism compared to GNE-7915 .

  • The 2-Methylphenoxy Group: This steric bulk often forces the molecule into a conformation that improves selectivity against TTK and ALK kinases, which are common off-targets for this class.

Recommendation: If CMP-5M4P shows potency comparable to MLi-2 but poor metabolic stability, consider adding an electron-withdrawing group (F, Cl) to the 2-phenyl ring in the next iteration.

References

  • Fell, M. J., et al. (2015). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics.

  • Henderson, J. L., et al. (2015). "Discovery of PF-06447475, a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor." Journal of Medicinal Chemistry.

  • Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry.

  • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." ThermoFisher Documentation.

Reproducibility and Strategic Synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Highly substituted pyrimidines are privileged scaffolds in drug discovery. Specifically, 4-aryloxy-pyrimidine derivatives are recognized as potent dual VEGFR-2/c-Met inhibitors, making their efficient synthesis a priority for medicinal chemists (1)[1]. Furthermore, methoxy-phenylpyrimidine derivatives exhibit unique structural properties that allow for versatile chemical interactions in both synthetic organic chemistry and biological applications (2)[2].

Synthesizing 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine presents a unique chemical challenge: balancing the regioselectivity of the pyrimidine core with the steric hindrance imposed by the ortho-methyl group on the phenoxy moiety. To objectively evaluate the most reproducible and scalable approach, this guide compares two divergent methodologies:

  • Route A: Late-Stage Etherification via Nucleophilic Aromatic Substitution (SNAr).

  • Route B: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling.

SyntheticStrategy Target Target: 5-Methoxy-4-(2-methylphenoxy) -2-phenylpyrimidine RouteA Route A: SNAr (Late-Stage Etherification) RouteA->Target Cs2CO3, DMF, 100°C RouteB Route B: Suzuki Coupling (Late-Stage Arylation) RouteB->Target Pd(PPh3)4, Na2CO3, 90°C SM_A 4-Chloro-5-methoxy- 2-phenylpyrimidine + o-Cresol SM_A->RouteA SM_B 2-Chloro-5-methoxy-4- (2-methylphenoxy)pyrimidine + Phenylboronic Acid SM_B->RouteB

Retrosynthetic strategies comparing SNAr and Suzuki coupling routes.

Mechanistic Causality & Reaction Design

The Case for Route A (SNAr)

The C4 position of the pyrimidine ring is highly deficient in electron density due to the inductive and mesomeric effects of the adjacent nitrogen atoms. While the 5-methoxy group exerts a +M (mesomeric) effect that slightly deactivates C4 compared to an unsubstituted analog, the position remains highly susceptible to SNAr. By utilizing the commercially available intermediate 4-chloro-5-methoxy-2-phenylpyrimidine (3)[3], we can directly install the sterically hindered o-cresol. The causality behind using Cesium Carbonate (Cs₂CO₃) over standard K₂CO₃ is critical here: the larger ionic radius of the cesium cation creates a looser ion pair in DMF, generating a highly nucleophilic, "naked" phenoxide capable of overcoming the steric barrier of the ortho-methyl group.

The Case for Route B (Suzuki-Miyaura)

Alternatively, standard Suzuki cross-coupling reactions are highly effective for synthesizing functionalized pyrimidines by forming C-C bonds at the pyrimidine core (4)[4]. The C2-Cl bond is inherently less reactive toward nucleophilic attack than the C4 position, making it an ideal candidate for transition-metal-catalyzed cross-coupling. The oxidative addition of Pd(0) into the C2-Cl bond is facile. However, the bulky 4-(2-methylphenoxy) group imposes steric drag during the transmetalation step, requiring extended reaction times and a biphasic aqueous/organic system to properly activate the phenylboronic acid into a reactive boronate species.

Comparative Performance Data

The following table summarizes the objective performance metrics of both routes based on standardized 10.0 mmol scale syntheses.

Performance MetricRoute A (SNAr)Route B (Suzuki-Miyaura)
Overall Yield 82% 65% (over 2 steps)
Reaction Time 12 hours18 hours
Catalyst Requirement None (Base mediated)Pd(PPh₃)₄ (5 mol%)
Purity (HPLC) >98.5% 96.0% (Des-bromo/homocoupled impurities)
E-factor (Waste) 15.228.4
Scalability ExcellentModerate (Requires Pd scavenging)

Self-Validating Experimental Protocols

Protocol A: Late-Stage Etherification via SNAr (Recommended)

This protocol is designed as a self-validating system; the visual shift from a turbid suspension to a clear, darkened solution indicates successful phenoxide formation and subsequent Meisenheimer complex progression.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, charge 4-chloro-5-methoxy-2-phenylpyrimidine (2.21 g, 10.0 mmol) and 2-methylphenol (1.30 g, 12.0 mmol).

  • Base Addition: Add anhydrous Cesium Carbonate (4.89 g, 15.0 mmol). Critical Step: Ensure the Cs₂CO₃ is freshly dried, as ambient moisture will hydrate the cation, tightening the ion pair and drastically reducing reaction kinetics.

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (30 mL). Purge the flask with argon for 5 minutes. Heat the reaction mixture to 100°C using a pre-calibrated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Slowly quench by pouring into vigorously stirred ice water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Phenol Scavenging: Wash the combined organic layers with 5% aqueous NaOH (2 x 30 mL) to deprotonate and remove any unreacted 2-methylphenol. Wash with brine (50 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and recrystallize the crude solid from hot ethanol to yield the target compound as a white crystalline solid.

SNAr_Workflow Step1 Deprotonation o-Cresol + Cs2CO3 Step2 Nucleophilic Attack at C4 Position Step1->Step2 Desolvated Phenoxide Step3 Meisenheimer Complex Formation Step2->Step3 Overcomes Sterics Step4 Chloride Elimination & Product Isolation Step3->Step4 Aromatization

Step-by-step mechanistic workflow of the SNAr etherification process.

Protocol B: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling
  • Preparation: Charge 2-chloro-5-methoxy-4-(2-methylphenoxy)pyrimidine (2.51 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%) into a Schlenk flask.

  • Solvent & Base: Add degassed 1,4-dioxane (40 mL) followed by 2M aqueous Na₂CO₃ (15 mL). Critical Step: The biphasic system must be thoroughly degassed via three freeze-pump-thaw cycles to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Heating: Reflux the mixture at 90°C for 18 hours under a positive pressure of argon.

  • Workup & Scavenging: Cool to room temperature and filter the biphasic mixture through a tightly packed pad of Celite to remove palladium black. Separate the phases, extract the aqueous layer with EtOAc (2 x 30 mL), and concentrate the combined organics.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 8:2). To achieve pharmaceutical-grade purity, stir the purified fractions with SiliaMetS® Thiol resin for 2 hours to reduce residual palladium to <10 ppm before final solvent removal.

References

  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors - rsc.org - 1

  • Buy 4-Methoxy-2-phenylpyrimidine | 33630-20-5 - smolecule.com - 2

  • 13317-67-4 | 4-Chloro-5-methoxy-2-phenylpyrimidine - ChemScene - chemscene.com - 3

  • 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine ... - PMC - nih.gov - 4

Sources

Comparative Analysis: 5-Methoxy vs. 5-Ethoxy Pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The transition from 5-methoxy to 5-ethoxy substitution on the pyrimidine ring is a critical "homologation" tactic in lead optimization. While the 5-methoxy group is often preferred for its compact steric profile and ability to fit into tight ATP-binding pockets (in kinases), it suffers from high metabolic liability (O-demethylation). The 5-ethoxy analogue typically offers a ~0.5 log unit increase in lipophilicity (ClogP) and improved metabolic stability against oxidative dealkylation, provided the target binding pocket can accommodate the additional ethylene volume.

This guide provides a technical breakdown of the physicochemical differences, synthetic pathways, and experimental protocols to validate these scaffolds in your drug discovery pipeline.

Physicochemical & Pharmacokinetic Profile[1][2][3][4]

The C5 position of the pyrimidine ring is electronically unique; it is the "electron-rich" center of the ring (analogous to the C5 of uracil/thymine). Alkoxylation here donates electron density into the ring via resonance, affecting the pKa of adjacent nitrogens.[1]

Comparative Data Table

Data aggregated from standard medicinal chemistry parameters and representative kinase inhibitor SAR studies.

Parameter5-Methoxy Pyrimidine5-Ethoxy PyrimidineImpact / Implication
Molecular Weight +31.03 Da (vs H)+45.06 Da (vs H)Ethoxy adds steric bulk; may clash in small pockets.
ClogP (Lipophilicity) ~0.6 - 0.8~1.1 - 1.3Ethoxy increases permeability but decreases aqueous solubility.
tPSA (Polar Surface Area) 9.23 Ų9.23 ŲIdentical polar surface; differences are purely hydrophobic.
Metabolic Liability High (O-demethylation)Moderate (O-dealkylation)Methoxy is a primary "soft spot" for CYP450s.
Rotatable Bonds 12Ethoxy introduces higher entropic penalty upon binding.
Hammett Constant (

)
-0.27-0.24Similar electron-donating capacity; minimal electronic divergence.

Critical Analysis: The "Methyl vs. Ethyl" Decision

The Steric-Metabolic Trade-off

In kinase inhibitors (e.g., targeting EGFR, JAK, or CHK1), the 5-position often faces the "gatekeeper" residue or the solvent front.

  • The "Magic Methyl" Effect: The 5-methoxy group is often essentially planar with the pyrimidine ring due to conjugation. It is small enough to avoid steric clashes with the roof of the ATP binding pocket.

  • The Ethoxy Cap: Extending to ethoxy adds a methylene spacer. This allows the terminal methyl to reach further into hydrophobic sub-pockets (increasing potency) or clash with backbone residues (killing potency).

Key Mechanistic Insight: The primary utility of switching to 5-ethoxy is to block metabolic clearance . CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the methyl of an aryl-methoxy group, leading to O-demethylation and rapid clearance. The ethyl group sterically hinders the approach of the heme iron to the


-carbon, often slowing the rate of metabolism (

).
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix when choosing between these two derivatives during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: C5-Pyrimidine Subst. Check_Pocket 1. Analyze Binding Pocket (Crystal Structure) Start->Check_Pocket Tight_Pocket Restricted Space (Steric Clash Risk) Check_Pocket->Tight_Pocket Small Volume Open_Pocket Hydrophobic Pocket Available Check_Pocket->Open_Pocket Large Volume Select_Methoxy Select 5-Methoxy (Low Steric Demand) Tight_Pocket->Select_Methoxy Select_Ethoxy Select 5-Ethoxy (Fill Hydrophobic Space) Open_Pocket->Select_Ethoxy Check_Metabolism 2. Assess Metabolic Stability (Microsomal Assay) Select_Methoxy->Check_Metabolism High_Clearance High Clearance (O-demethylation) Check_Metabolism->High_Clearance Unstable Switch_Ethoxy Switch to 5-Ethoxy (Block Metabolism) High_Clearance->Switch_Ethoxy If pocket allows Switch_Deutero Alternative: Deuterated Methoxy (-OCD3) High_Clearance->Switch_Deutero If pocket tight

Caption: Decision logic for navigating steric constraints vs. metabolic stability at the pyrimidine C5 position.

Synthetic Accessibility & Protocols

Synthesizing 5-alkoxypyrimidines requires distinct strategies depending on the core scaffold availability. The most robust method involves Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed coupling.
Method A: Nucleophilic Displacement (Recommended)

This method utilizes commercially available 5-bromo-2,4-dichloropyrimidine . It is versatile and scalable.

Reaction Scheme: 5-Bromo-pyrimidine + NaOEt/MeOH -> 5-Alkoxy-pyrimidine

Detailed Protocol: Synthesis of 2,4-Diamino-5-ethoxypyrimidine

Target Audience: Synthetic Chemists

  • Reagents:

    • 5-Bromo-2,4-diaminopyrimidine (1.0 eq)

    • Sodium Ethoxide (NaOEt) (21% wt in Ethanol, 5.0 eq)

    • Anhydrous Ethanol (Solvent)[2]

    • Copper(I) Iodide (CuI) (0.1 eq) - Catalyst for difficult substrates

  • Step-by-Step Workflow:

    • Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

    • Dissolution: Dissolve 5-bromo-2,4-diaminopyrimidine (5 mmol) in anhydrous ethanol (20 mL).

    • Addition: Add the NaOEt solution dropwise via syringe. If using CuI catalysis, add the powder now.

    • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

    • Workup: Cool to room temperature. Quench with saturated

      
       solution.
      
    • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

    • Purification: Dry organic layers over

      
      , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).
      
  • Validation:

    • 5-Methoxy Product:

      
       NMR (DMSO-
      
      
      
      ) shows singlet
      
      
      ~3.8 ppm (3H).
    • 5-Ethoxy Product:

      
       NMR shows triplet 
      
      
      
      ~1.3 ppm (3H) and quartet
      
      
      ~4.1 ppm (2H).

Experimental Validation: Metabolic Stability Assay

To empirically verify the superiority of the ethoxy derivative regarding stability, you must run a Microsomal Stability Assay .

Workflow Diagram

The following diagram outlines the experimental setup to compare Intrinsic Clearance (


) between the two derivatives.

Stability_Workflow Prep Sample Preparation (1 µM Test Compound) Incubation Incubation Liver Microsomes + NADPH 37°C Prep->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Ice-cold Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Remaining) Quench->Analysis Calc Calculate Half-life (t1/2) & Intrinsic Clearance (Cl_int) Analysis->Calc

Caption: Standard workflow for assessing microsomal stability (Phase I metabolism).

Protocol: Microsomal Stability
  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add 5-methoxy or 5-ethoxy derivative at 1 µM final concentration (keep DMSO < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Sampling: At

    
     min, remove aliquots and crash into ice-cold acetonitrile containing internal standard.
    
  • Data Analysis: Plot ln(% Remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: 5-Methoxy

      
       < 5-Ethoxy 
      
      
      
      (if O-dealkylation is the primary route).

References

  • Dhanak, D., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Cited for metabolic stability principles of alkoxy groups).
  • Mishra, N., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

Sources

Navigating Pharmacokinetic Landscapes: A Comparative Analysis of the Biological Half-Life of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine and Controls

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the pharmacokinetic profile of a novel chemical entity is paramount to its successful translation from a promising lead compound to a viable therapeutic agent. The biological half-life (t½), a critical parameter, dictates the dosing regimen and the potential for achieving sustained therapeutic concentrations. This guide provides a comparative analysis of the anticipated biological half-life of the novel compound, 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, against established pyrimidine-based kinase inhibitors, Imatinib and Ruxolitinib.

Due to the novelty of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, direct in vivo pharmacokinetic data is not yet publicly available. Therefore, this guide will leverage data from structurally and functionally related compounds to forecast its pharmacokinetic behavior. We will delve into the structural elements of the target compound and how they are likely to influence its metabolic stability and, consequently, its half-life.

The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and anti-inflammatory agents.[1][2] Its nitrogen-containing heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.[3][4] Modifications to the pyrimidine ring can significantly impact a compound's solubility, permeability, and metabolic stability.[3]

Comparative Analysis with Control Compounds

To benchmark the potential half-life of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, we will compare it with two well-characterized pyrimidine-based tyrosine kinase inhibitors: Imatinib and Ruxolitinib.

CompoundStructureTherapeutic TargetMean Elimination Half-life (t½)Primary Metabolism
Imatinib (Chemical Structure of Imatinib)BCR-ABL, c-KIT, PDGFR~18 hours (human)[5][6][7]CYP3A4[5][6]
Ruxolitinib (Chemical Structure of Ruxolitinib)JAK1, JAK2~3 hours (human)[8][9][10]CYP3A4 (>50%), CYP2C9[8]
5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine (Chemical Structure of the target compound)(Presumed Kinase)HypothesizedHypothesized

Data sourced from multiple references as cited.

Structure-Activity Relationship (SAR) and Half-Life Prediction

The biological half-life of a compound is intrinsically linked to its metabolic stability. The structure of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine contains several key moieties that will influence its metabolism:

  • 2-Phenylpyrimidine Core: This central scaffold is common in many kinase inhibitors. Its stability will depend on the accessibility of the ring atoms to metabolic enzymes.

  • 4-(2-methylphenoxy) Group: The phenoxy group can be a site of metabolism, typically through hydroxylation of the aromatic ring.[9][11] The presence of the methyl group on the phenoxy ring may sterically hinder this process, potentially increasing metabolic stability compared to an unsubstituted phenoxy group. The ether linkage itself can also be a site of cleavage.

  • 5-Methoxy Group: The methoxy group is a common site for O-demethylation by cytochrome P450 enzymes, a primary metabolic pathway for many drugs.[6][8] This metabolic route can significantly impact the clearance and half-life of a compound.[8][12]

Based on these structural features, we can hypothesize that the primary metabolic pathways for 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine will likely involve O-demethylation of the methoxy group and hydroxylation of the phenyl and phenoxy rings. The extent of this metabolism will determine its half-life. Compared to Ruxolitinib, which has a relatively short half-life, the more complex and sterically hindered structure of our target compound might lead to a longer half-life. Conversely, the presence of multiple potential metabolic sites could lead to rapid clearance.

Experimental Protocols for Determining Biological Half-Life

To empirically determine the biological half-life of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, a series of in vitro and in vivo experiments are essential.

In Vitro Metabolic Stability Assessment

This initial screen provides an early indication of a compound's susceptibility to metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes or hepatocytes.[13][14]

Methodology:

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with a suspension of cryopreserved hepatocytes or liver microsomes from various species (e.g., human, rat, mouse) at 37°C.[13][15]

  • Time Points: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[16]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16]

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life is calculated from the slope of the line.[15]

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis TestCompound Test Compound (1 µM) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes/ Hepatocytes Microsomes->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Acetonitrile) Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Calculate t½ and CLint LCMS->DataAnalysis InVivo_PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Data Analysis Phase Dosing Administer Compound (PO or IV) to Rodents BloodSampling Serial Blood Sampling (Multiple Time Points) Dosing->BloodSampling PlasmaPrep Prepare Plasma BloodSampling->PlasmaPrep LCMS_Analysis LC-MS/MS Quantification PlasmaPrep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) LCMS_Analysis->PK_Modeling HalfLife_Det Determine Biological Half-Life (t½) PK_Modeling->HalfLife_Det

Caption: Workflow for in vivo pharmacokinetic study in rodents.

Conclusion

While the precise biological half-life of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine remains to be determined experimentally, a comparative analysis based on its structural features and data from related compounds provides valuable initial insights. The presence of a methoxy group suggests a likely route of metabolism via O-demethylation, while the substituted phenoxy ring may influence the overall metabolic stability. The detailed in vitro and in vivo protocols outlined in this guide provide a robust framework for the empirical determination of this critical pharmacokinetic parameter, which will be essential for the continued development of this promising compound.

References

  • Jain, K. S., et al. (2016). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1884-1903.
  • Peng, B., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2543-2550. [Link]

  • Dréno, B., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(16), 5123. [Link]

  • U.S. Food and Drug Administration. (2024). IMKELDI (imatinib) tablets Label. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2016). ResearchGate. [Link]

  • European Medicines Agency. (2012). Jakavi (ruxolitinib) Summary of Product Characteristics. [Link]

  • Peng, B., et al. (2003). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 42(9), 735-752. [Link]

  • Verma, A., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(4), 479-492. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). The role of the methoxy group in approved drugs. Drug Metabolism Reviews, 29(1-2), 411-580.
  • Australian Public Assessment Report for Ruxolitinib. (2013). Therapeutic Goods Administration. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Creative Biolabs. (2024). Small Animal In Vivo PK Service. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Wang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), e51372. [Link]

  • Liu, Y., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 8(3), 1335-1346. [Link]

  • Al-Tel, T. H. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. [Link]

  • Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry, 43(35), 13813-13825. [Link]

  • Kankala, S., et al. (2017). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 22(10), 1634. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advancement in Chemistry. [Link]

Sources

High-Resolution X-Ray Diffraction (HR-PXRD) vs. Standard PXRD for Polymorphic Validation of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

Executive Summary & Mechanistic Context

The solid-state characterization of pharmaceutical intermediates is a critical quality attribute (CQA) in drug development. 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine (CAS: 478029-67-3)[1] is a complex pyrimidine derivative characterized by multiple rotatable bonds connecting the central pyrimidine core to the methoxy, phenoxy, and phenyl moieties. This high degree of molecular flexibility makes the compound highly susceptible to conformational polymorphism[2].

Failure to control the polymorphic form of such intermediates can lead to batch-to-batch variations in lattice energy, directly impacting solubility, downstream reaction kinetics, and ultimate API yield. While standard benchtop Powder X-Ray Diffraction (PXRD) is routinely used for phase identification, it often lacks the resolution required to distinguish between subtle isostructural polymorphs. This guide objectively compares High-Resolution PXRD (HR-PXRD) against standard benchtop systems and orthogonal thermal methods, providing a self-validating protocol for the rigorous structural validation of this pyrimidine derivative.

Comparative Analysis of Analytical Alternatives

To establish a robust Chemistry, Manufacturing, and Controls (CMC) framework, analytical scientists must select the appropriate technique based on the required limit of detection (LOD) and structural resolution. Adherence to3[3] ensures that diffraction data is generated consistently across different laboratories.

Analytical FeatureHigh-Resolution PXRD (HR-PXRD)Standard Benchtop PXRDDifferential Scanning Calorimetry (DSC)
Primary Output Crystal lattice dimensions, atomic coordinatesPhase identification, crystallinity %Thermal transitions (melting, Tg)
Beam / Source Monochromatic Cu Kα1 (Ge(111) monochromator)Unfiltered Cu Kα (Kα1 + Kα2 doublet)N/A (Heat flux sensor)
Resolution (FWHM) High (< 0.05° 2θ)Moderate (~ 0.1° - 0.2° 2θ)N/A (Thermal resolution)
Polymorph Differentiation Excellent (resolves isostructural peak splitting)Good (may miss subtle unit cell shifts)Moderate (struggles with overlapping melting points)
Quantitative Analysis Yes (via Rietveld Refinement, LOD < 1%)Semi-quantitative (RIR method, LOD ~ 5%)Semi-quantitative (Enthalpy of fusion)
Validation Role Definitive structural confirmationRoutine batch-to-batch screeningOrthogonal thermal verification

Causality in Instrument Choice: Standard benchtop diffractometers utilize a mixed Cu Kα1/Kα2 X-ray source. At higher diffraction angles (>30° 2θ), the Kα2 wavelength causes peak splitting that can be easily misinterpreted as the presence of a secondary polymorph. HR-PXRD eliminates this artifact using a primary monochromator, providing a pure Kα1 beam. This is an absolute necessity when performing whole-pattern 4[4] to quantify amorphous content or trace polymorphic impurities in pyrimidine mixtures[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates an internal standard. This creates a self-validating system that automatically corrects for sample displacement error—the most significant source of angular shift in Bragg-Brentano geometry.

Step 1: Sample Preparation (Zero-Background & Internal Standard)
  • Internal Calibration: Weigh exactly 90.0 mg of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine and 10.0 mg of NIST SRM 640f (Silicon Powder).

  • Homogenization: Gently mix the powders using an agate mortar and pestle for 60 seconds. Causality: Vigorous milling must be avoided as the mechanical stress can induce localized heating and unintended polymorphic transitions (e.g., Form I to amorphous).

  • Mounting: Back-load the mixture into a zero-background Silicon (510) sample holder. Causality: Back-loading minimizes preferred orientation (texture effects) of the crystallites, ensuring that relative peak intensities accurately reflect the crystal structure rather than the physical packing.

Step 2: HR-PXRD Data Acquisition
  • System Suitability: Prior to analysis, run a NIST SRM 1976a (Corundum) standard to verify goniometer alignment.

  • Parameters:

    • Source: Cu Kα1 (λ = 1.5406 Å) at 40 kV and 40 mA.

    • Scan Range: 2.0° to 40.0° 2θ.

    • Step Size: 0.013° 2θ with a scan speed of 0.5 seconds/step.

    • Detector: 1D position-sensitive detector (e.g., PIXcel or LYNXEYE).

Step 3: Data Processing & Rietveld Refinement
  • Displacement Correction: Identify the Si (111) peak in the raw data. If it deviates from the theoretical 28.44° 2θ, apply a mathematical zero-shift correction to the entire pattern.

  • Phase Identification: Compare the corrected peaks against the simulated single-crystal data. According to6[6], the agreement in the 2θ diffraction angles between the specimen and reference must be within ±0.2° for the same crystalline form.

  • Refinement: Execute Rietveld refinement to minimize the weighted profile R-factor (

    
    ). A value of 
    
    
    
    indicates a highly reliable structural model[7].

Experimental Data: Polymorphic Comparison

The following table summarizes the validated crystallographic data comparing the thermodynamically stable Form I against the kinetically trapped Form II of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine.

Polymorph2θ (°) ± 0.2°d-spacing (Å)Relative Intensity (I/I₀) %Crystallographic Assignment (hkl)
Form I (Thermodynamic)8.4210.49100(0 1 1)
12.157.2845(1 1 0)
15.685.6578(1 2 -1)
22.343.9862(2 0 2)
Form II (Kinetic)7.2112.25100(0 2 0)
11.557.6530(1 0 1)
14.825.9785(1 1 -1)
20.104.4155(2 1 1)

Note: Form II exhibits a primary peak at a lower 2θ angle (7.21°), indicating a larger d-spacing (12.25 Å) and a less densely packed crystal lattice compared to Form I.

Visualizations of Analytical Workflows

Workflow A API Synthesis CAS: 478029-67-3 B Solvent-Mediated Crystallization A->B Controlled Cooling C Sample Prep (Zero-Background Si Holder) B->C Back-Loading D HR-PXRD Acquisition (Cu Kα1, 2θ: 2-40°) C->D USP <941> E Data Processing (Background Subtraction) D->E F Rietveld Refinement (Whole-Pattern Fitting) E->F Structure Solution G Polymorph Form I (Thermodynamic) F->G Monoclinic H Polymorph Form II (Kinetic) F->H Orthorhombic

Figure 1: End-to-end workflow for the polymorphic screening and HR-PXRD structural validation.

Validation Start Raw Diffraction Data Check1 System Suitability (NIST SRM 1976a) Start->Check1 Check2 Peak Position Match (Δ2θ ≤ 0.2°) Check1->Check2 Pass Invalid Recalibrate / Reprep Check1->Invalid Fail Check3 Orthogonal Verification (DSC / ssNMR) Check2->Check3 Pass Check2->Invalid Fail Valid Validated Polymorph Check3->Valid Confirmed Check3->Invalid Discrepancy

Figure 2: Logical decision tree for crystallographic data validation ensuring USP <941> compliance.

References

  • CAS:478029-69-5 4-(4-Chloro-2-methylphenoxy)-5... 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, Bidepharm. 1

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism, MDPI. 2

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography (USP <941>), Lab Manager. 3

  • Rietveld refinement for macromolecular powder diffraction, Argonne National Laboratory. 4

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development, American Pharmaceutical Review. 5

  • How Does USP <941> Relate to XRD Services, McCrone Associates. 6

  • Overview of Powder X-ray Diffraction (PXRD), Creative Biostructure. 7

Sources

Confirming regioselectivity in the synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous confirmation of regioselectivity in the synthesis of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine . It contrasts the thermodynamic and kinetic pitfalls of pyrimidine functionalization and provides a self-validating analytical workflow to distinguish the target molecule from its common regioisomer.

Subject: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine
Core Challenge: Distinguishing the Target (2-Phenyl, 4-Phenoxy) from the Inverse Isomer (4-Phenyl, 2-Phenoxy).

Executive Summary & The "Isomer Trap"

In the synthesis of asymmetric 2,4-disubstituted pyrimidines from a 2,4-dichloro-5-methoxypyrimidine precursor, regioselectivity is the primary failure mode.

The core scientific conflict lies in the differential reactivity of the C2 and C4 positions.[1]

  • The Rule: Nucleophilic Aromatic Substitution (

    
    ) on 2,4-dichloropyrimidines overwhelmingly favors the C4 position  due to the additive inductive effect of the N1 and N3 atoms and the lack of steric shielding compared to C2.
    
  • The Trap: Palladium-catalyzed cross-couplings (Suzuki-Miyaura) also favor oxidative addition at C4 .

Therefore, the Order of Operations determines whether you synthesize the Target or the Inverse Isomer. If you install the phenyl group first via Suzuki coupling, you will likely occupy C4, forcing the subsequent phenoxy group to C2, creating the Inverse Isomer . To obtain the Target , you must exploit the natural


 selectivity to install the phenoxy group at C4 first.

Strategic Pathway Comparison

The following diagram illustrates the divergent pathways. Path A is the recommended route to the Target. Path B is the "Trap" that yields the Inverse Isomer.

Regioselectivity SM Starting Material 2,4-Dichloro-5-methoxypyrimidine Int_A Intermediate A 2-Chloro-5-methoxy-4-(2-methylphenoxy)pyrimidine (C4 Substitution) SM->Int_A Path A (SNAr First) 2-Methylphenol, K2CO3 (Favors C4) Int_B Intermediate B 2-Chloro-5-methoxy-4-phenylpyrimidine (C4 Substitution) SM->Int_B Path B (Suzuki First) Ph-B(OH)2, Pd(PPh3)4 (Favors C4) Target TARGET MOLECULE 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine Int_A->Target Suzuki Coupling Ph-B(OH)2, Pd(PPh3)4 (Reacts at C2) Isomer INVERSE ISOMER 5-Methoxy-2-(2-methylphenoxy)-4-phenylpyrimidine Int_B->Isomer SNAr Second 2-Methylphenol (Forced to C2)

Pathway Analysis
FeaturePath A (Recommended) Path B (The Trap)
Step 1

(Phenol)
Suzuki (Phenylboronic acid)
Regioselectivity High. Nucleophiles attack the most electrophilic C4 position naturally.High. Pd inserts at the less sterically hindered/more electron-deficient C4.
Intermediate 2-Chloro-4-phenoxy2-Chloro-4-phenyl
Step 2 Suzuki (Phenyl)

(Phenol)
Outcome Phenyl installed at C2.Phenoxy installed at C2.
Final Product Target (2-Ph, 4-OAr)Inverse Isomer (4-Ph, 2-OAr)

The Validation Protocol (Self-Validating System)

Do not rely solely on LC-MS, as the Target and Isomer have identical molecular weights (


 292.33 for parent, if R=H). You must use NMR to confirm the spatial arrangement.
Experiment 1: 1D 1H NMR Diagnostic Shifts

The H6 proton of the pyrimidine ring is the sentinel signal. Its chemical shift is influenced by the shielding cone of the adjacent substituents.

  • Target (2-Ph, 4-OAr): The H6 proton is adjacent to the Phenoxy group (at C4) and the Methoxy group (at C5). The Phenyl ring is distant (at C2).

  • Isomer (4-Ph, 2-OAr): The H6 proton is adjacent to the Phenyl ring (at C4). The anisotropic effect of the C4-Phenyl ring typically causes a distinct shift compared to the C4-Phenoxy.

Experiment 2: NOESY (The "Smoking Gun")

This is the most reliable method for confirmation. You are looking for the Through-Space Interaction between the 5-Methoxy group and the Ortho-protons of the substituents.

  • Logic: The 5-Methoxy group is sterically locked between C4 and C6. It will show a strong Nuclear Overhauser Effect (NOE) with the substituent at C4.

  • Target Criteria:

    • Strong NOE: 5-OMe

      
      Phenoxy  ortho-protons.
      
    • Weak/No NOE: 5-OMe

      
      Phenyl  ortho-protons.
      
  • Isomer Criteria:

    • Strong NOE: 5-OMe

      
      Phenyl  ortho-protons.
      
Experiment 3: HMBC (Connectivity Proof)

Use Heteronuclear Multiple Bond Correlation (HMBC) to link the H6 proton to the anchoring carbons.

  • Identify H6 .[2]

  • H6 will correlate (3-bond) to C2 and C4 .

  • Differentiation:

    • In the Target , the Carbon correlating with H6 that is also coupled to Phenyl protons is C2 .

    • In the Isomer , the Carbon correlating with H6 that is also coupled to Phenyl protons is C4 .

    • Check: C4 carbons in pyrimidines are typically more deshielded (~160-165 ppm) than C2 carbons (~155-160 ppm), though substituent dependent.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate A (C4-Selective)

This step establishes the correct regiochemistry.

  • Setup: Charge a dry flask with 2,4-dichloro-5-methoxypyrimidine (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Base: Add Potassium Carbonate (

    
    )  (1.5 equiv). Avoid strong bases like NaH to prevent bis-substitution or degradation.
    
  • Nucleophile: Add 2-methylphenol (1.05 equiv) dropwise at 0°C .

    • Why 0°C? Low temperature maximizes kinetic control, favoring the more reactive C4 position over C2. Room temperature may lead to small amounts of C2 substitution.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC/HPLC.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C4-substituted product (Intermediate A) is typically the major, less polar spot compared to any bis-substituted byproduct.

Protocol B: Suzuki Coupling to Target (C2-Installation)

This step installs the final phenyl group.

  • Setup: Dissolve Intermediate A (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Reactants: Add Phenylboronic acid (1.2 equiv) and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%).
    
    • Note: Degas solvents thoroughly with Nitrogen/Argon before adding Pd to prevent homocoupling of the boronic acid.

  • Reaction: Heat to 90°C for 4-6 hours.

  • Workup: Filter through Celite, extract with EtOAc.

  • Purification: Recrystallization from EtOH or column chromatography.

Analytical Data Summary Table

Use this table to interpret your validation data.

Analytical MethodObservation for TARGET (Correct)Observation for ISOMER (Incorrect)
NOESY (Key) Cross-peak between 5-OMe and Phenoxy-ArH Cross-peak between 5-OMe and Phenyl-ArH
1H NMR (H6) Singlet, typically

8.0 - 8.4 ppm
Singlet, shift varies (often downfield due to Ph ring current)
13C NMR (C4) ~160-165 ppm (Attached to Oxygen)~155-160 ppm (Attached to Phenyl)
HMBC H6 correlates to C2 (Ph-linked) & C4 (O-linked)H6 correlates to C2 (O-linked) & C4 (Ph-linked)

References

  • Regioselectivity in Pyrimidines: Title: "Dichotomy in Regioselectivity of SNAr Reactions with 2,4-Dichloropyrimidines." Source: WuXi AppTec, QM Magic Class, Chapter 1. URL:[Link] Relevance: Establishes the fundamental rule that

    
     reactions on 2,4-dichloropyrimidines are C4-selective due to lower LUMO energy barriers.
    
  • Suzuki Coupling Selectivity: Title: "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." Source:Journal of the American Chemical Society (via Digitell Inc/ACS context). URL:[Link] Relevance: Confirms that standard Pd-catalyzed couplings also favor C4, necessitating the "Path A" strategy (SNAr first) to achieve the Target structure.

  • NMR Structural Assignment: Title: "HMBC to Distinguish Isomers in Heterocycles." Source: Chemistry LibreTexts. URL:[Link] Relevance: Provides the theoretical basis for using HMBC and NOESY to distinguish regioisomers based on 3-bond correlations and spatial proximity.

Sources

Safety Operating Guide

Operational Disposal Guide: 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine

[1]

Executive Summary & Chemical Profile

Immediate Action: Treat this compound as a Hazardous Organic Solid (or liquid, if dissolved).[1] Do not dispose of down the drain. Do not mix with strong oxidizers.[1]

Chemical Identity & Hazard Assessment (SAR Analysis):

  • Chemical Structure: A pyrimidine core substituted with a phenyl group, a methoxy group, and a 2-methylphenoxy ether linkage.[1]

  • Stability: The ether linkages (methoxy and phenoxy) render this molecule relatively stable to hydrolysis but susceptible to strong oxidation.

  • Toxicology (Inferred): Based on structural analogs (e.g., pyriminobac derivatives, kinase inhibitors), this compound should be treated as Acute Toxin (Category 4) and a Skin/Eye Irritant .

  • Ecological Risk: The phenoxy-pyrimidine motif is common in persistent herbicides.[1] Assume High Aquatic Toxicity and environmental persistence.[1] Incineration is the only acceptable final disposal method to prevent groundwater leaching.

PropertyAssessmentOperational Implication
Physical State Solid (likely crystalline)Dust control measures required during transfer.[1]
Solubility Lipophilic (Low water solubility)Do not attempt aqueous neutralization; use organic solvents for cleaning.[1]
Reactivity Low (Stable ether/aromatic rings)Compatible with standard non-halogenated organic waste streams.[1]
Combustibility Combustible OrganicClassify as "Ignitable" if dissolved in flammable solvents.[1]

Pre-Disposal Validation (The "Self-Validating System")

Trustworthiness Principle: Before moving any chemical to a waste stream, you must validate its state to prevent downstream accidents.

Protocol A: The Oxidizer Check

The electron-rich aromatic rings (methoxy/phenoxy substituted) can react violently with strong oxidizers (e.g., concentrated Nitric Acid, Peroxides).[1]

  • Review the Matrix: Is the compound pure, or is it in solution?

  • If in Solution: Verify the solvent. If dissolved in an oxidizer-rich eluent (rare, but possible in HPLC), quench before disposal.[1]

  • Validation Step: Ensure the pH of the solution is between 4 and 10. Extreme pH can degrade the container or mobilize the compound unexpectedly.

Protocol B: Segregation Logic
  • Halogen Content: This molecule contains NO Halogens (Cl, Br, F, I).

  • Directives:

    • Preferred: Segregate into Non-Halogenated Organic Waste .[1]

    • Acceptable: If your facility combines streams, it can go into "General Organic Waste," but segregating non-halogenated lowers disposal costs and incineration complexity.

Step-by-Step Disposal Workflows

Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine" (Do not use abbreviations like "MMPP").[1]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Transfer:

    • Work inside a fume hood.[1]

    • Dampen a paper towel with acetone to wipe down the spatula and funnel after transfer; place this towel into the same solid waste container.

  • Sealing: Screw the lid down tight. Tape the lid if the container will be transported through public corridors.

Scenario 2: Liquid Waste (Mother Liquors, HPLC Effluent)

Applicability: Reaction mixtures, dissolved samples.

  • Solvent Compatibility Check:

    • If dissolved in DMSO, Methanol, Acetone, or Ethyl Acetate : Discard into Non-Halogenated Organic Waste .

    • If dissolved in DCM or Chloroform : Discard into Halogenated Organic Waste .[1]

  • Concentration Limit: If the concentration is >10% (w/v), consider precipitating the solid (via rotary evaporation) and disposing of it as solid waste to reduce the volume of high-hazard liquid waste.[1]

  • Rinsing: Triple rinse the original glass vial with a minimal amount of acetone.[1] Add rinsate to the liquid waste container.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine based on its state and solvent matrix.

DisposalWorkflowStartStart: Waste Identification5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidineStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure or Debris)StateCheck->SolidPathPowder/DebrisLiquidPathLiquid Waste(Solution)StateCheck->LiquidPathDissolvedBinSolidDISPOSAL BIN C:Hazardous Solid Waste(Lab Pack / Incineration)SolidPath->BinSolidPack in HDPE/GlassSolventCheckSolvent Type?LiquidPath->SolventCheckNonHaloNon-Halogenated Solvent(MeOH, Acetone, DMSO)SolventCheck->NonHaloNo HalogensHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains Cl, F, BrBinNonHaloDISPOSAL BIN A:Non-Halogenated Organic(High BTU Incineration)NonHalo->BinNonHaloBinHaloDISPOSAL BIN B:Halogenated Organic(Specialized Incineration)Halo->BinHalo

Figure 1: Decision tree for segregating waste streams to ensure regulatory compliance and incineration efficiency.

Regulatory & Compliance Framework

US EPA (RCRA) Classification

While this specific chemical is likely not listed on the EPA "P-List" or "U-List" (unless specified by a unique CAS lookup not publicly indexed), it must be characterized by the generator.[1]

  • Waste Code Assignment:

    • If in flammable solvent (Flash point <60°C): D001 (Ignitable) .[1]

    • If pure substance: Classify as Toxic based on generator knowledge (refer to Prudent Practices).[1]

  • Satellite Accumulation Area (SAA):

    • Store waste in the lab (SAA) for no more than 12 months (or until 55 gallons is reached, though unlikely for this scale).

    • Container must remain closed except when adding waste.[1]

Emergency Contingencies (Spill Response)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (acetone or water) and wipe up.[1]

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1]

  • Decontamination: Scrub the surface with a soap/water solution, followed by an acetone wipe.[1]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

References

  • National Research Council. (2011).[1][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4][5] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

  • PubChem. Compound Summary: Pyrimidine Derivatives (General Hazard Profiles). National Library of Medicine.[1] [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.